Product packaging for Amino-Tri-(m-PEG4-ethoxymethyl)-methane(Cat. No.:)

Amino-Tri-(m-PEG4-ethoxymethyl)-methane

货号: B8104229
分子量: 905.1 g/mol
InChI 键: HRTAKXVPXIKONP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Amino-Tri-(m-PEG4-ethoxymethyl)-methane is a useful research compound. Its molecular formula is C40H80N4O18 and its molecular weight is 905.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H80N4O18 B8104229 Amino-Tri-(m-PEG4-ethoxymethyl)-methane

属性

IUPAC Name

3-[2-amino-3-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propoxy]-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H80N4O18/c1-48-16-19-54-28-31-57-25-22-51-13-7-42-37(45)4-10-60-34-40(41,35-61-11-5-38(46)43-8-14-52-23-26-58-32-29-55-20-17-49-2)36-62-12-6-39(47)44-9-15-53-24-27-59-33-30-56-21-18-50-3/h4-36,41H2,1-3H3,(H,42,45)(H,43,46)(H,44,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTAKXVPXIKONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80N4O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

905.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Amino-Tri-(m-PEG4-ethoxymethyl)-methane: A Trifunctional Linker for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino-Tri-(m-PEG4-ethoxymethyl)-methane is a novel, trifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced applications in bioconjugation and drug delivery. Its unique branched architecture, featuring a central amine for conjugation and three methoxy-terminated PEG4 arms, offers significant advantages in the development of sophisticated therapeutic constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed experimental protocols for its application, and a discussion of its impact on the pharmacokinetic and pharmacodynamic properties of bioconjugates.

Introduction

The landscape of targeted therapeutics is continually evolving, with a growing emphasis on precision and efficacy. Linker technology plays a pivotal role in this advancement, enabling the stable and specific connection of potent payloads to targeting moieties. This compound emerges as a key player in this field, offering a unique trifunctional platform. The branched structure allows for an increased hydrodynamic volume, which can enhance in vivo circulation times, and provides a scaffold for multivalent conjugation strategies. The central primary amine serves as a versatile reactive handle for conjugation to various functional groups, including activated esters and carboxylic acids. The three m-PEG4 arms contribute to enhanced solubility and biocompatibility of the resulting conjugate, mitigating potential issues of aggregation and immunogenicity often associated with hydrophobic payloads.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective implementation in drug development. The following table summarizes its key characteristics based on commercially available information.

PropertyValueReference
Molecular Formula C₄₀H₈₀N₄O₁₈[1][2][3]
Molecular Weight 905.08 g/mol [1][2][3]
CAS Number 1428661-67-9[1][2][3]
Appearance White to off-white solid or oil[1][2][3]
Purity ≥95%[1]
Solubility Soluble in water, DMSO, DMF, and other common organic solvents[4]
Storage Store at -20°C, protected from moisture[4]

Synthesis of Trifunctional PEG Amines

Step 1: Synthesis of the Branched Core with Orthogonal Protection

The synthesis would likely begin with a central tri-functional core, such as tris(hydroxymethyl)aminomethane. Two of the hydroxyl groups would be protected with a base-labile protecting group (e.g., Fmoc), leaving one hydroxyl group free for the first PEGylation step.

Step 2: Sequential PEGylation

The free hydroxyl group would be reacted with a tosylated or mesylated m-PEG4-ethoxymethyl ether under basic conditions to form an ether linkage. Following this, the protecting groups on the other two hydroxyls would be removed, and the same PEGylation reaction would be carried out to attach the remaining two m-PEG4 arms.

Step 3: Introduction of the Amine Functionality

The final step would involve the conversion of a precursor functional group on the central core to the primary amine. This could be achieved, for example, by Gabriel synthesis or reduction of an azide.

Note: This proposed synthesis is illustrative. The actual industrial synthesis may vary. For research purposes, the commercially available product is recommended.

Experimental Protocols

The primary utility of this compound lies in its ability to be conjugated to biomolecules. The following are detailed, representative protocols for its use in the construction of an Antibody-Drug Conjugate (ADC) and a Proteolysis Targeting Chimera (PROTAC).

Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis via NHS Ester Chemistry

This protocol describes the conjugation of a payload, activated as an N-hydroxysuccinimide (NHS) ester, to the primary amine of this compound, followed by the conjugation of this linker-payload construct to an antibody.

Materials:

  • This compound

  • Payload-NHS ester

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Hydrophobic Interaction Chromatography (HIC) column for DAR analysis

  • LC-MS system

Procedure:

  • Payload-Linker Conjugation:

    • Dissolve this compound (1.2 equivalents) and the payload-NHS ester (1 equivalent) in anhydrous DMF.

    • Add TEA (2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS until the starting material is consumed.

    • The resulting payload-linker construct can be purified by reverse-phase HPLC, though in some workflows, the crude product is used directly in the next step after solvent removal.

  • Antibody Conjugation:

    • Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

    • Dissolve the purified payload-linker construct in a minimal amount of a co-solvent like DMSO.

    • Add the payload-linker solution to the antibody solution at a molar excess of 5-10 fold. The optimal ratio should be determined empirically.

    • Allow the reaction to proceed for 2-4 hours at 4°C with gentle mixing.

  • Purification and Characterization:

    • Purify the resulting ADC from unconjugated payload-linker and other small molecules using a desalting SEC column equilibrated with PBS.

    • Determine the Drug-to-Antibody Ratio (DAR) using HIC-HPLC.

    • Confirm the integrity of the ADC by SDS-PAGE and size-exclusion chromatography (SEC-HPLC).

    • Assess the binding affinity of the ADC to its target antigen using ELISA or Surface Plasmon Resonance (SPR).

Protocol 2: PROTAC Synthesis

This protocol outlines a general strategy for synthesizing a PROTAC using this compound as the linker, connecting a target protein-binding ligand and an E3 ligase-binding ligand.

Materials:

  • This compound

  • Target protein ligand with a carboxylic acid handle

  • E3 ligase ligand with a reactive handle (e.g., a halogen for nucleophilic substitution)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Reverse-phase HPLC system for purification

  • LC-MS and NMR for characterization

Procedure:

  • First Ligand Coupling:

    • In a round-bottom flask, dissolve the target protein ligand (1 equivalent), HATU (1.1 equivalents), and DIPEA (2 equivalents) in anhydrous DMF.

    • Stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of this compound (1.2 equivalents) in anhydrous DMF.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, purify the intermediate ligand-linker construct by reverse-phase HPLC.

  • Second Ligand Coupling:

    • Dissolve the purified ligand-linker intermediate (1 equivalent) and the E3 ligase ligand (1.5 equivalents) in anhydrous DMF.

    • Add a suitable base (e.g., DIPEA or K₂CO₃) if required for the specific reaction (e.g., nucleophilic aromatic substitution).

    • Heat the reaction if necessary and monitor its progress by LC-MS.

    • Once the reaction is complete, purify the final PROTAC molecule by reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and ¹H and ¹³C NMR.

Visualizations of Mechanisms and Workflows

To facilitate a deeper understanding of the applications of this compound, the following diagrams illustrate key processes.

General Workflow for ADC Synthesis and Action

ADC_Workflow cluster_synthesis ADC Synthesis cluster_action Mechanism of Action Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC Conjugation Linker_Payload Amino-Tri-(m-PEG4-ethoxymethyl) -methane + Payload Linker_Payload->ADC Binding ADC binds to -target antigen on -cancer cell Internalization Internalization via -endocytosis Binding->Internalization Lysosome Lysosomal -trafficking Internalization->Lysosome Release Payload -release Lysosome->Release Apoptosis Cell Death -(Apoptosis) Release->Apoptosis

Caption: A schematic overview of the synthesis of an Antibody-Drug Conjugate (ADC) and its subsequent mechanism of action, from binding to a cancer cell to the induction of apoptosis.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway POI Target Protein -(POI) Ternary_Complex Ternary Complex -(POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC -Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin -Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination -of POI Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI -(Peptides) Proteasome->Degradation

Caption: The mechanism of action for a PROTAC, illustrating the formation of a ternary complex, subsequent polyubiquitination of the target protein, and its degradation by the proteasome.

Discussion and Future Perspectives

This compound represents a significant advancement in linker technology. Its branched structure offers a distinct advantage over linear PEG linkers, particularly in the context of ADCs, where achieving a high drug-to-antibody ratio without inducing aggregation is paramount.[5] The hydrophilic PEG arms are crucial for improving the solubility and pharmacokinetic profile of the resulting conjugates, potentially leading to reduced clearance and enhanced tumor accumulation.[9]

In the realm of PROTACs, the length and composition of the linker are critical determinants of the stability and productivity of the ternary complex.[10][11][12][13] The defined length of the PEG4 arms of this compound provides a good starting point for linker optimization studies. The trifunctional nature of this linker also opens up possibilities for the development of dual-payload ADCs or PROTACs with enhanced functionalities.

Future research will likely focus on the systematic evaluation of the impact of this branched linker on the in vivo efficacy and safety of ADCs and PROTACs. Comparative studies against linear PEG linkers of varying lengths will be instrumental in elucidating the precise benefits of this branched architecture. Furthermore, the exploration of this linker in other drug delivery platforms, such as nanoparticles and peptide-drug conjugates, holds considerable promise.

Conclusion

This compound is a highly versatile and valuable tool for the development of next-generation targeted therapeutics. Its unique trifunctional and branched structure provides a robust platform for enhancing the physicochemical and pharmacokinetic properties of bioconjugates. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this advanced linker in their drug discovery and development endeavors, ultimately contributing to the creation of more effective and safer therapies for a range of diseases.

References

An In-depth Technical Guide to Amino-Tri-(m-PEG4-ethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Amino-Tri-(m-PEG4-ethoxymethyl)-methane, a trifunctional PEG linker. The information is intended for researchers, scientists, and drug development professionals working in bioconjugation, drug delivery, and proteomics.

Chemical Structure and Properties

This compound is a branched, monodisperse polyethylene (B3416737) glycol (PEG) derivative. Its structure features a central tertiary amine core from which three methoxy-terminated PEG4 arms extend. The primary amine group provides a reactive site for conjugation to various molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄₀H₈₀N₄O₁₈[1]
Molecular Weight 905.08 g/mol [1]
CAS Number 1428661-67-9[1]
Appearance Not specified, likely a viscous liquid or solid
Purity ≥95%[1]
Solubility Soluble in water and common organic solvents like DMF and DMSO[2]

Applications in Research and Drug Development

The unique trifunctional, branched structure of this compound makes it a versatile tool in several areas of biomedical research:

  • Bioconjugation: The primary amine group readily reacts with activated esters (e.g., NHS esters) and carboxylic acids to form stable amide bonds, enabling the conjugation of this PEG linker to proteins, peptides, and other biomolecules.[3] This process, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[1]

  • Drug Delivery: The branched PEG structure can be used to construct drug delivery systems.[4] The PEG arms can improve the solubility and bioavailability of encapsulated drugs, while the central core can be used for further functionalization, such as attaching targeting ligands.[1][4]

  • PROTAC Linkers: This molecule is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[6] The linker's length and composition are critical for the efficacy of the PROTAC.[6]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, this section provides representative experimental protocols for its common applications.

General Synthesis Strategy for Trifunctional PEG Amines

The synthesis of trifunctional oligoethyleneglycol-amine linkers can be achieved through a convergent pathway. A common method involves the reductive coupling of a primary azide (B81097) with bifunctional OEG-azide precursors. This process results in a symmetrical dialkylamine with a central nitrogen atom.[7][8]

Protocol for Conjugation to a Protein via NHS Ester Chemistry

This protocol describes a general procedure for conjugating this compound to a protein containing accessible lysine (B10760008) residues.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS pH 7.4)

  • This compound

  • NHS ester of the molecule to be conjugated

  • Anhydrous DMF or DMSO

  • Reaction buffer (e.g., PBS pH 7-9)

  • Quenching buffer (e.g., 1 M Tris-HCl pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the NHS ester-containing compound in anhydrous DMF or DMSO.

  • Dissolve the this compound in the reaction buffer.

  • Add the NHS ester solution to the protein solution at a desired molar ratio (e.g., 10:1 linker to protein).

  • Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the quenching buffer.

  • Purify the protein-PEG conjugate using size-exclusion chromatography to remove excess reagents.

  • Analyze the conjugate using SDS-PAGE and other relevant techniques to determine the degree of PEGylation.[9]

Protocol for Use as a PROTAC Linker

This protocol outlines a general workflow for incorporating this compound into a PROTAC molecule.

Materials:

  • Warhead ligand with a carboxylic acid or other reactive group

  • E3 ligase ligand with a compatible reactive group

  • This compound

  • Coupling reagents (e.g., HATU, EDC)

  • Anhydrous DMF or DMSO

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Step 1: Conjugation to the Warhead Ligand:

    • Dissolve the warhead ligand and this compound in anhydrous DMF.

    • Add the coupling reagent (e.g., HATU) and a base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the warhead-linker intermediate by preparative HPLC.

  • Step 2: Conjugation to the E3 Ligase Ligand:

    • Modify the terminal end of the PEG linker on the warhead-linker intermediate to introduce a reactive group compatible with the E3 ligase ligand.

    • React the modified warhead-linker intermediate with the E3 ligase ligand under appropriate conditions.

    • Purify the final PROTAC molecule by preparative HPLC.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the role of this compound in a PROTAC and a general experimental workflow for bioconjugation.

PROTAC_Mechanism cluster_0 PROTAC Molecule Warhead Warhead Linker This compound Target_Protein Target Protein Warhead->Target_Protein binds E3 Ligase Ligand E3 Ligase Ligand Ubiquitination Ubiquitination Target_Protein->Ubiquitination E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome recognition Degradation Degradation Proteasome->Degradation E3_Ligase_Ligand E3_Ligase_Ligand E3_Ligase_Ligand->E3_Ligase recruits

Caption: Role of the linker in a PROTAC-mediated protein degradation pathway.

Bioconjugation_Workflow Start Start: Prepare Reagents Dissolve_Protein Dissolve Protein in Reaction Buffer Start->Dissolve_Protein Dissolve_Linker Dissolve Amino-Tri-PEG Linker Start->Dissolve_Linker Dissolve_NHS_Ester Dissolve NHS Ester in DMF/DMSO Start->Dissolve_NHS_Ester Reaction Mix and React (1-2 hours at RT) Dissolve_Protein->Reaction Dissolve_Linker->Reaction Dissolve_NHS_Ester->Reaction Quench Quench Reaction (e.g., with Tris buffer) Reaction->Quench Purification Purify Conjugate (Size-Exclusion Chromatography) Quench->Purification Analysis Analyze Conjugate (SDS-PAGE, etc.) Purification->Analysis End End: Purified Conjugate Analysis->End

Caption: Experimental workflow for protein conjugation.

Logical_Relationships cluster_structure Chemical Structure cluster_properties Properties cluster_applications Applications Molecule This compound Core Central Amine Core Molecule->Core Arms Three m-PEG4 Arms Molecule->Arms Amine Primary Amine Group Molecule->Amine Branched Branched Architecture Core->Branched Solubility High Solubility Arms->Solubility Reactivity Reactive Amine Amine->Reactivity Drug_Delivery Drug Delivery Solubility->Drug_Delivery Bioconjugation Bioconjugation Reactivity->Bioconjugation Branched->Drug_Delivery PROTACs PROTACs Branched->PROTACs

Caption: Logical relationships of the molecule's structure and applications.

References

Synthesis and Purification of Amino-Tri-(m-PEG4-ethoxymethyl)-methane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of Amino-Tri-(m-PEG4-ethoxymethyl)-methane, a trifunctional PEG linker crucial for the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. Due to the limited availability of a direct, published protocol for this specific molecule, the following guide is constructed based on established principles of organic chemistry, including the synthesis of the core scaffold, selective protection strategies, and standard PEGylation and purification techniques.

Overview and Chemical Properties

This compound is a branched, monodisperse PEG derivative featuring a central primary amine and three radiating arms, each terminating with a methoxy-capped tetraethylene glycol (m-PEG4) unit linked via an ethoxymethyl ether. This structure provides a unique combination of a reactive handle (the primary amine) for conjugation to biomolecules or small molecule ligands, and hydrophilic PEG arms that can enhance the solubility and pharmacokinetic properties of the resulting conjugate.

PropertyValueSource
CAS Number 1428661-67-9[1]
Molecular Formula C40H80N4O18[1]
Molecular Weight 905.1 g/mol [1]
Appearance Expected to be a viscous oil or waxy solidGeneral knowledge of PEG compounds
Solubility Soluble in water and common organic solvents (e.g., DCM, DMF, DMSO)General knowledge of PEG compounds

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process starting from the readily available and inexpensive tris(hydroxymethyl)aminomethane (TRIS). The key challenge lies in the selective O-alkylation of the three hydroxyl groups while preserving the primary amine. This necessitates a protection/deprotection strategy for the amino group.

A plausible synthetic route would involve:

  • N-Protection: The primary amine of tris(hydroxymethyl)aminomethane is protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz), to prevent its reaction in the subsequent alkylation step.

  • O-Alkylation: The three hydroxyl groups of the N-protected TRIS are then alkylated with an appropriate m-PEG4-ethoxymethyl electrophile, such as a tosylate or a halide (e.g., bromide or iodide). This is typically carried out under basic conditions.

  • N-Deprotection: The protecting group on the amine is removed under conditions that do not cleave the newly formed ether linkages, yielding the final product.

Synthesis_Pathway cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Alkylation cluster_2 Step 3: N-Deprotection TRIS Tris(hydroxymethyl)aminomethane N_Protected_TRIS N-Boc-Tris(hydroxymethyl)aminomethane TRIS->N_Protected_TRIS Boc-anhydride, Base N_Protected_Product N-Boc-Amino-Tri-(m-PEG4-ethoxymethyl)-methane N_Protected_TRIS->N_Protected_Product NaH, DMF mPEG4_reagent m-PEG4-ethoxymethyl-OTs mPEG4_reagent->N_Protected_Product Final_Product This compound N_Protected_Product->Final_Product TFA or HCl

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for the key synthetic steps. These are based on general procedures for similar transformations and should be optimized for specific laboratory conditions.

Synthesis of N-Boc-Tris(hydroxymethyl)aminomethane (N-Protected TRIS)

Materials:

  • Tris(hydroxymethyl)aminomethane (TRIS)

  • Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Dissolve tris(hydroxymethyl)aminomethane in a mixture of water and a suitable organic solvent like THF.

  • Add a base such as triethylamine to the solution.

  • Slowly add a solution of Boc-anhydride in the same organic solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-protected TRIS, which can be purified by column chromatography.

Synthesis of m-PEG4-ethoxymethyl Tosylate (PEGylating Agent)

This reagent would likely be prepared from commercially available m-PEG4-OH.

Materials:

  • m-PEG4-OH (Tetraethylene glycol monomethyl ether)

  • Paraformaldehyde

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270) or Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • The synthesis of the ethoxymethyl ether would first be performed, likely by reacting m-PEG4-OH with a formaldehyde (B43269) equivalent and an alcohol under acidic conditions, followed by conversion of the terminal hydroxyl group to a good leaving group.

  • A more direct approach for the O-alkylation in the next step might involve the use of m-PEG4-ethoxymethyl bromide, prepared from the corresponding alcohol.

  • For the tosylation of a hypothetical m-PEG4-ethoxymethyl alcohol: Dissolve the alcohol in DCM and cool to 0 °C.

  • Add pyridine or triethylamine, followed by the slow addition of p-toluenesulfonyl chloride.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Wash the reaction mixture with water, 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the tosylate.

Synthesis of N-Boc-Amino-Tri-(m-PEG4-ethoxymethyl)-methane

Materials:

  • N-Boc-Tris(hydroxymethyl)aminomethane

  • m-PEG4-ethoxymethyl tosylate (or a corresponding halide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

Procedure:

  • To a solution of N-Boc-Tris(hydroxymethyl)aminomethane in anhydrous DMF at 0 °C, add sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Slowly add a solution of m-PEG4-ethoxymethyl tosylate (at least 3 equivalents) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of this compound (Final Product)

Materials:

  • N-Boc-Amino-Tri-(m-PEG4-ethoxymethyl)-methane

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the N-Boc protected compound in DCM.

  • Add an excess of TFA or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Purification and Characterization

The purification of the final product and intermediates is critical to obtain a high-purity compound suitable for bioconjugation applications.

Purification Workflow

Purification_Workflow Crude_Product Crude Product from Synthesis Extraction Aqueous Workup & Extraction Crude_Product->Extraction Column_Chromatography Silica Gel Column Chromatography Extraction->Column_Chromatography Characterization_1 Purity & Identity Check (TLC, LC-MS, NMR) Column_Chromatography->Characterization_1 Final_Purification Reverse Phase HPLC (if necessary) Characterization_1->Final_Purification Final_Product Pure this compound Final_Purification->Final_Product

Caption: General purification workflow for this compound.

Purification Techniques
  • Column Chromatography: Silica gel chromatography is a standard method for the purification of the intermediates and the final product. Given the polar nature of PEG compounds, a gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) is often required.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving very high purity, RP-HPLC is the method of choice. A C18 column with a water/acetonitrile gradient containing a small amount of a modifier like TFA is typically used.

  • Precipitation: In some cases, precipitation can be used as a simple purification method. PEG derivatives are often soluble in polar organic solvents but can be precipitated by the addition of a non-polar solvent like diethyl ether or hexane.[2]

Characterization Methods

The identity and purity of the synthesized compound should be confirmed by a combination of analytical techniques:

TechniqueExpected Information
¹H and ¹³C NMR Confirmation of the chemical structure, including the presence of the TRIS core, the PEG chains, and the terminal methoxy (B1213986) groups.
Mass Spectrometry (e.g., ESI-MS) Determination of the molecular weight, confirming the successful conjugation of the three PEG arms.
LC-MS Assessment of purity and confirmation of the molecular weight of the main component.
FT-IR Identification of key functional groups (e.g., N-H, C-O, C-H).

Applications in Drug Development

This compound is primarily designed as a linker for the construction of PROTACs. The central amino group provides a convenient attachment point for either the E3 ligase ligand or the target protein binder. The three hydrophilic PEG arms can improve the solubility and cell permeability of the resulting PROTAC, which are often challenging properties for these large, bivalent molecules.

PROTAC_Structure E3_Ligase_Ligand E3 Ligase Ligand Linker This compound E3_Ligase_Ligand->Linker Target_Protein_Binder Target Protein Binder Linker->Target_Protein_Binder

Caption: Role of the linker in a PROTAC molecule.

Conclusion

References

Physicochemical Properties of Amino-Tri-(m-PEG4-ethoxymethyl)-methane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-Tri-(m-PEG4-ethoxymethyl)-methane is a branched, mono-functional polyethylene (B3416737) glycol (PEG) derivative. Its unique structure, featuring a central amine for conjugation and three hydrophilic PEG4 arms, makes it a valuable building block in bioconjugation, drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras). The PEG chains enhance the solubility and pharmacokinetic properties of conjugated molecules, reducing aggregation and immunogenicity. This technical guide provides a summary of the available physicochemical properties of this compound and outlines detailed experimental protocols for its comprehensive characterization.

Core Physicochemical Properties

PropertyValueSource(s)
Chemical Structure A central methane (B114726) substituted with one amino group and three m-PEG4-ethoxymethyl arms.N/A
Molecular Formula C40H80N4O18[1][2][3][4][5]
Molecular Weight 905.08 g/mol [4][5][6]
CAS Number 1428661-67-9[1][3][4][5][6]
Purity ≥95% to ≥98% (Varies by supplier)[1][2][6][7]
Appearance Not consistently reported; likely a viscous liquid or solid.
Solubility While not explicitly stated for this molecule, the closely related Amino-Tri-(azide-PEG4-ethoxymethyl)-methane is soluble in Water, DMSO, DCM, and DMF.[8] Similar solubility is anticipated.
pKa Not experimentally determined. The primary amine is expected to have a pKa in the range of 9-11, typical for primary aliphatic amines.
Stability Store at 2-8°C, sealed and dry.[5] Prone to oxidation; handle under an inert atmosphere for long-term stability.
Aggregation The PEG chains are designed to reduce the aggregation propensity of conjugated molecules.

Experimental Protocols for Physicochemical Characterization

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Molecular Weight Determination

Method: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Principle: SEC separates molecules based on their hydrodynamic radius in solution. The eluent from the SEC column passes through a MALS detector and a refractive index (RI) detector. The MALS detector measures the intensity of light scattered by the molecule at various angles, which is directly proportional to its molar mass. The RI detector measures the concentration of the molecule. Combining these two signals allows for the determination of the absolute molar mass without the need for column calibration with standards of similar structure.

Protocol:

  • System Preparation:

    • Equilibrate the SEC-MALS system (including the SEC column, MALS detector, and RI detector) with an appropriate mobile phase (e.g., phosphate-buffered saline, pH 7.4).

    • Ensure a stable baseline for both detectors.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the mobile phase to a known concentration (e.g., 1-5 mg/mL).

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Data Acquisition:

    • Inject a known volume of the prepared sample onto the SEC column.

    • Collect the light scattering and refractive index data as the sample elutes.

  • Data Analysis:

    • Use the software associated with the MALS detector to process the collected data.

    • Determine the weight-average molar mass (Mw) from the light scattering and concentration data across the elution peak.

Solubility Determination

Method: Equilibrium Solubility Measurement

Principle: An excess amount of the compound is equilibrated with a specific solvent for a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then quantified to determine its solubility.

Protocol:

  • Sample Preparation:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO, dichloromethane).

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent.

    • Quantify the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD, as PEG lacks a strong UV chromophore) or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L based on the quantified concentration and the dilution factor.

pKa Determination

Method: Potentiometric Titration

Principle: The pKa of the primary amine group can be determined by monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added. The pKa is the pH at which the amine group is 50% protonated.

Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in deionized water or a suitable co-solvent system to create a solution of known concentration.

  • Titration Setup:

    • Place the solution in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration:

    • If titrating with a strong acid (e.g., 0.1 M HCl), the initial pH will be basic. Add the acid in small, precise increments and record the pH after each addition.

    • If titrating with a strong base (e.g., 0.1 M NaOH) after initial acidification of the sample, add the base in small increments and record the pH.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the curve.

    • The pKa is the pH at the half-equivalence point.

Stability Assessment

Method: Accelerated Stability Study by HPLC

Principle: The stability of the compound is assessed by monitoring its degradation over time under stressed conditions (e.g., elevated temperature, different pH values, exposure to light). HPLC is used to separate the parent compound from any degradation products and quantify its remaining amount.

Protocol:

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration in different buffers (e.g., pH 4, 7, and 9).

    • Aliquots of these solutions are stored under various conditions:

      • Elevated temperatures (e.g., 40°C, 60°C).

      • Light exposure (in a photostability chamber).

      • Control (e.g., 4°C in the dark).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw an aliquot from each condition.

  • HPLC Analysis:

    • Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

    • Quantify the peak area of the parent compound.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound versus time for each condition.

    • Determine the degradation rate and identify the conditions under which the compound is most and least stable.

Aggregation Studies

Method: Dynamic Light Scattering (DLS)

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of particles in solution. The rate of these fluctuations is related to the particle size. This technique can detect the formation of aggregates and determine their size distribution.

Protocol:

  • Sample Preparation:

    • Prepare solutions of this compound at various concentrations in a filtered buffer.

  • DLS Measurement:

    • Place the sample in a clean cuvette and insert it into the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • The instrument's software will analyze the correlation function of the scattered light intensity to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in solution.

    • An increase in Rh or PDI with increasing concentration or over time can indicate aggregation.

Visualizing the Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification MW_Det Molecular Weight Determination (SEC-MALS, MS) Purification->MW_Det Bioconjugation Bioconjugation Purification->Bioconjugation Solubility Solubility Assessment pKa_Det pKa Determination (Potentiometric Titration) MW_Det->pKa_Det Stability Stability Studies (HPLC) MW_Det->Stability Aggregation Aggregation Analysis (DLS) MW_Det->Aggregation Solubility->Bioconjugation pKa_Det->Bioconjugation DrugDelivery Drug Delivery System Development Stability->DrugDelivery Aggregation->DrugDelivery Bioconjugation->DrugDelivery PROTAC PROTAC Synthesis Bioconjugation->PROTAC

Caption: Workflow for the physicochemical characterization of this compound.

References

Unlocking Advanced Bioconjugation: A Technical Guide to Amino-Tri-(m-PEG4-ethoxymethyl)-methane Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Core Advantages of Trifunctional PEGylation for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development and molecular biology, the strategic selection of chemical linkers is paramount to the efficacy and success of novel therapeutics. Among the diverse array of available options, Amino-Tri-(m-PEG4-ethoxymethyl)-methane linkers have emerged as a powerful tool for creating sophisticated bioconjugates, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide elucidates the key advantages of this trifunctional, polyethylene (B3416737) glycol (PEG)-based linker, providing an in-depth analysis of its structural benefits, representative experimental applications, and the logical frameworks of its utility in complex biological systems.

Core Structural and Functional Advantages

This compound is a branched PEG linker characterized by a central primary amine and three radiating methoxy-PEG4-ethoxymethyl arms. This unique architecture imparts several key advantages:

  • Trifunctionality for Higher Payloads and Multi-Modal Conjugation: The three PEG arms offer the potential to conjugate up to three molecules to a single point of attachment. In the context of ADCs, this can lead to a higher drug-to-antibody ratio (DAR) compared to linear linkers, potentially enhancing therapeutic potency.[1] This trifunctional nature also opens the door for creating multi-modal agents, such as conjugating a therapeutic payload, an imaging agent, and a targeting ligand to a single carrier molecule.

  • Enhanced Hydrophilicity and Solubility: The polyethylene glycol (PEG) chains are inherently hydrophilic, which significantly improves the aqueous solubility of the linker and, consequently, the resulting bioconjugate.[2] This is a critical advantage when working with hydrophobic drugs or antibodies that are prone to aggregation, a common challenge in ADC development.[1]

  • Improved Pharmacokinetics and Reduced Immunogenicity: PEGylation is a well-established strategy to increase the in vivo circulation half-life of therapeutic molecules by increasing their hydrodynamic radius, which reduces renal clearance.[3] The PEG chains can also shield the bioconjugate from proteolytic enzymes and reduce its immunogenicity.[2]

  • Flexible Spacer Arms for Optimal Bioactivity: The PEG4 spacers provide flexibility and precise control over the distance between the conjugated molecules.[4] In PROTACs, the linker length and flexibility are critical for facilitating the formation of a stable ternary complex between the target protein and the E3 ubiquitin ligase.[5]

  • Biocompatibility: PEG is a biocompatible and non-toxic polymer, making it an ideal component for in vivo applications.[6]

Physicochemical Properties

The fundamental physicochemical properties of the this compound linker are summarized in the table below.

PropertyValueReference
Chemical Formula C40H80N4O18[7]
Molecular Weight 905.1 g/mol [7]
Purity Typically ≥95% or ≥98%[3][7]
Solubility Soluble in Water, DMSO, DMF[8]
Appearance Varies (e.g., solid, oil)-
Storage Conditions -20°C, sealed from moisture[7]

Applications in Drug Development: Representative Data

While specific quantitative data for this compound is not extensively published in comparative studies, the advantages of branched PEG linkers are well-documented. The following tables present representative data illustrating the expected performance benefits based on studies of analogous branched PEG linkers in ADCs and PROTACs.

Table 1: Representative Comparison of ADC Properties with Linear vs. Branched PEG Linkers
ParameterLinear PEG LinkerBranched PEG Linker (Illustrative)Rationale
Achievable DAR 2-4Up to 6 or higherMultiple conjugation points on the branched linker.[9]
Aggregate Formation Moderate to HighLowEnhanced hydrophilicity from multiple PEG chains.[1]
In Vitro Cytotoxicity (IC50) PotentPotentially More PotentHigher drug load per antibody.[9]
In Vivo Half-Life GoodExcellentIncreased hydrodynamic size.[3]
Table 2: Representative Impact of Trifunctional Linkers on PROTAC Efficacy
ParameterBifunctional PROTACTrifunctional PROTAC (Illustrative)Rationale
Ternary Complex Stability Dependent on linker optimizationPotentially enhancedAdditional interaction points or optimized spatial orientation.
Target Protein Degradation (DC50) EffectivePotentially more efficientImproved cellular uptake and ternary complex formation.
Cellular Permeability VariableCan be optimized with PEG chainsPEGylation can modulate physicochemical properties for cell entry.
Off-Target Effects PossibleMay be reducedImproved specificity through multi-ligand targeting.

Experimental Protocols: A Representative Guide

Protocol 1: Representative Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes the conjugation of a drug to an antibody via the central amine of the this compound linker, where the drug molecules have been pre-functionalized on the three PEG arms.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker pre-conjugated with the desired drug

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation: Exchange the antibody into the Activation Buffer.

  • Activation of Antibody Carboxylic Acids: Add a 100-fold molar excess of EDC and Sulfo-NHS to the antibody solution. Incubate for 15 minutes at room temperature.

  • Purification of Activated Antibody: Immediately purify the activated antibody using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation Reaction: Add a 10 to 20-fold molar excess of the drug-pre-functionalized this compound linker to the activated antibody solution. Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction.

  • Purification: Purify the ADC using SEC to remove unconjugated linker and other reagents.

  • Characterization: Characterize the ADC for DAR, purity, and aggregation.

Protocol 2: Representative Synthesis of a PROTAC

This protocol outlines the synthesis of a PROTAC where the this compound linker connects a target protein ligand and an E3 ligase ligand. This example assumes a sequential conjugation strategy.

Materials:

  • This compound linker

  • Target Protein Ligand with a reactive group (e.g., a carboxylic acid)

  • E3 Ligase Ligand with a reactive group (e.g., an NHS ester)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • HPLC for purification

Procedure:

  • Step 1: Conjugation of the Target Protein Ligand:

    • Dissolve the target protein ligand (with a carboxylic acid) and HATU in anhydrous DMF.

    • Add DIPEA to the mixture and stir for 5 minutes.

    • Add a solution of this compound in DMF.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by LC-MS.

    • Purify the product (Ligand-Linker intermediate) by HPLC.

  • Step 2: Conjugation of the E3 Ligase Ligand:

    • Dissolve the purified Ligand-Linker intermediate in anhydrous DMF.

    • Add the E3 ligase ligand (with an NHS ester) to the solution.

    • Add DIPEA and stir at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Visualizing Workflows and Mechanisms

The following diagrams, created using Graphviz (DOT language), illustrate the logical workflows and mechanisms involving a trifunctional linker like this compound.

ADC_Synthesis_Workflow cluster_activation Antibody Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization Antibody Antibody Activated_Ab Activated Antibody (with NHS esters) Antibody->Activated_Ab EDC, Sulfo-NHS ADC_Unpurified Unpurified ADC Activated_Ab->ADC_Unpurified Drug_Linker Drug-Functionalized Trifunctional Linker Drug_Linker->ADC_Unpurified Purified_ADC Purified ADC ADC_Unpurified->Purified_ADC SEC Characterization Characterization (DAR, Purity) Purified_ADC->Characterization

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a trifunctional linker.

PROTAC_Synthesis_Workflow POI_Ligand Target Protein (POI) Ligand (with COOH) Intermediate POI Ligand-Linker Intermediate POI_Ligand->Intermediate HATU, DIPEA Trifunctional_Linker This compound Trifunctional_Linker->Intermediate Final_PROTAC Final PROTAC Molecule Intermediate->Final_PROTAC E3_Ligand E3 Ligase Ligand (with NHS ester) E3_Ligand->Final_PROTAC DIPEA

Caption: Sequential synthesis workflow for a PROTAC utilizing a trifunctional amine linker.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: The general mechanism of action for a PROTAC, leading to targeted protein degradation.[10]

Conclusion

This compound linkers represent a significant advancement in the field of bioconjugation, offering a unique combination of trifunctionality, enhanced physicochemical properties, and biocompatibility. While further research is needed to fully quantify the specific advantages of this linker in direct comparative studies, the foundational principles of branched PEGylation strongly suggest its utility in developing next-generation ADCs and PROTACs with improved therapeutic indices. The representative data and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage the power of this versatile chemical tool.

References

A Technical Guide to Tri-functional Polyethylene Glycol (PEG) Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-functional polyethylene (B3416737) glycol (PEG) linkers are versatile chemical tools that have become indispensable in the fields of bioconjugation, drug delivery, and diagnostics. These linkers possess three reactive functional groups, enabling the covalent linkage of up to three distinct molecules. Built upon a flexible and hydrophilic PEG backbone, they impart favorable physicochemical properties to the resulting conjugates, such as enhanced solubility and reduced aggregation. This guide provides a comprehensive technical overview of tri-functional PEG linkers, detailing their quantitative properties, experimental applications, and the underlying principles of their use.

The utility of tri-functional linkers lies in their ability to construct complex molecular architectures. They are particularly valuable in creating antibody-drug conjugates (ADCs) with multiple drug payloads, targeted imaging agents, and branched dendritic structures. Depending on the identity of the three functional groups, these linkers can be classified as either homotrifunctional (all three groups are identical) or heterotrifunctional (the groups are different). Heterotrifunctional linkers are especially powerful as they permit sequential and controlled conjugation of different molecules through orthogonal chemical reactions, which is critical for developing sophisticated bioconjugates with precise stoichiometry and spatial arrangement.

A notable subclass of tri-functional linkers is the Y-shaped PEG linker, where two functional groups are located at one end of the PEG chain and the third is at the opposite end. This branched structure provides a unique spatial arrangement and can offer advantages such as increased steric hindrance, which can be beneficial in applications like reducing the number of attachment sites on a protein.

The core advantages of employing tri-functional PEG linkers in bioconjugation strategies include:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG backbone can significantly increase the aqueous solubility of hydrophobic molecules, mitigating aggregation problems.

  • Increased Drug-to- Antibody Ratio (DAR): In the context of ADCs, these linkers can be used to attach multiple drug molecules to a single antibody, potentially enhancing therapeutic potency.

  • Prolonged Circulation Half-Life: The PEG moiety increases the hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and an extended circulation time in the body.

  • Reduced Immunogenicity: The PEG chain can shield epitopes on the surface of proteins, diminishing the likelihood of an immune response.

  • Precise Spatial Control: The well-defined length of the PEG spacer allows for precise control over the distance between the conjugated molecules.

Quantitative Data of Commercially Available Tri-functional PEG Linkers

The selection of an appropriate tri-functional PEG linker is dictated by the specific requirements of the bioconjugation strategy, including the desired functional groups, PEG chain length, and overall molecular weight. The following tables summarize the quantitative data for a selection of commercially available heterotrifunctional PEG linkers.

Linker Name/StructureFunctional Group 1Functional Group 2Functional Group 3Molecular Weight ( g/mol )PEG UnitsSupplier(s)
Amine-Alkyne-PEG-COOHAmine (-NH₂)Alkyne (-C≡CH)Carboxylic Acid (-COOH)1000 - 5000VariableNSP-Functional Polymers & Copolymers
Azide-Amine-PEG-COOHAzide (-N₃)Amine (-NH₂)Carboxylic Acid (-COOH)1000 - 5000VariableNSP-Functional Polymers & Copolymers
Boc-Amine-Alkyne-PEG-COOHBoc-Protected AmineAlkyne (-C≡CH)Carboxylic Acid (-COOH)1000 - 5000VariableNSP-Functional Polymers & Copolymers
Fmoc-Amine-Azide-PEG-COOHFmoc-Protected AmineAzide (-N₃)Carboxylic Acid (-COOH)2000 - 5000VariableNSP-Functional Polymers & Copolymers
1-(PEG-Amine)-2,3-(PEG4-Azide)Amine (-NH₂)Azide (-N₃)Azide (-N₃)683.85BroadPharm

Note: The exact linker arm length can vary depending on the number of PEG units. The contribution of a single ethylene (B1197577) glycol unit is approximately 3.5 Å.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a heterotrifunctional PEG linker and its sequential use in bioconjugation.

Synthesis of a Heterotrifunctional PEG Linker with Orthogonal Protecting Groups

This protocol describes a general strategy for synthesizing a heterotrifunctional PEG linker with an azide, a protected amine (Boc), and a hydroxyl group, allowing for sequential

The Advent of Trivalent Protein Degraders: A Technical Guide to the Discovery and Development of m-PEG4-ethoxymethyl-methane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of targeted protein degradation, a new class of molecules is emerging that promises to overcome existing limitations and enhance therapeutic efficacy. This technical guide delves into the discovery and development of m-PEG4-ethoxymethyl-methane compounds, a core component of innovative trivalent Proteolysis Targeting Chimeras (PROTACs). These trivalent structures, featuring a branched polyethylene (B3416737) glycol (PEG) linker, are designed to augment the binding valency and induce superior degradation of target proteins compared to their bivalent predecessors.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanism of action, and evaluation of these next-generation protein degraders. It includes detailed experimental protocols, quantitative data on their performance, and visual diagrams of the underlying biological pathways and experimental workflows.

Introduction: The Rationale for Trivalent PROTACs

Conventional bivalent PROTACs consist of two ligands connected by a flexible linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome. While this approach has shown considerable promise, the development of trivalent PROTACs represents a significant leap forward. By incorporating a third ligand—typically another POI binder—tethered via a branched linker, these molecules can enhance binding avidity and cooperativity at the target protein.[1][2][3]

The m-PEG4-ethoxymethyl-methane core provides a versatile scaffold for the synthesis of these trivalent constructs. The PEG component enhances solubility and improves pharmacokinetic properties, a common challenge in PROTAC development.[4] The branched nature of the linker allows for the precise spatial orientation of the three ligands to optimize the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2]

The PROTAC Signaling Pathway

The fundamental mechanism of action for PROTACs, including trivalent constructs, is the hijacking of the ubiquitin-proteasome system. The following diagram illustrates this pathway.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC Trivalent PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Quantitative Data: Enhanced Efficacy of Trivalent PROTACs

The development of trivalent PROTACs, such as SIM1, which targets the BET family of proteins, has demonstrated a significant improvement in degradation efficiency compared to bivalent counterparts.[1][2][3] The following tables summarize the key quantitative data from comparative studies.

CompoundTarget ProteinDC50 (nM) in HEK293 cellsDmax (%) in HEK293 cells
SIM1 (Trivalent) BRD20.03>95
BRD30.13>95
BRD40.08>95
MZ1 (Bivalent) BRD21.3~90
BRD33.5~90
BRD41.8~90

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

CompoundCell LineGI50 (nM)
SIM1 (Trivalent) 22Rv1 (Prostate Cancer)0.2
A549 (Lung Cancer)1.1
HL-60 (Leukemia)0.5
MZ1 (Bivalent) 22Rv1 (Prostate Cancer)3.9
A549 (Lung Cancer)25
HL-60 (Leukemia)4.2

GI50: Half-maximal growth inhibition concentration.

Experimental Protocols

Synthesis of a Trivalent PROTAC (SIM1)

The synthesis of trivalent PROTACs with an m-PEG4-ethoxymethyl-methane core is a multi-step process. The following is a generalized workflow for the synthesis of SIM1.[5][6]

Synthesis_Workflow A 1. Synthesis of Branched Core B 2. First Ligand Coupling A->B (+)-JQ1 C 3. Second Ligand Coupling B->C (-)-JQ1 D 4. E3 Ligand Coupling C->D VHL Ligand E 5. Final Deprotection and Purification D->E

Caption: Generalized synthetic workflow for a trivalent PROTAC.

Detailed Methodology:

  • Synthesis of the Trivalent Scaffold: The synthesis begins with the creation of the central branched linker. This typically involves the use of a molecule like 1,1,1-tris(hydroxymethyl)ethane (B165348) to provide the three points of attachment. The m-PEG4-ethoxymethyl arms are then sequentially added through standard etherification reactions. One arm is functionalized with a reactive group (e.g., an amine) for subsequent coupling to the E3 ligase ligand, while the other two arms are prepared for attachment of the POI ligands.

  • Sequential Ligand Coupling: To ensure the correct assembly of the trivalent PROTAC, the POI ligands are coupled in a stepwise manner. For a compound like SIM1, this involves the sequential coupling of (+)-JQ1 and (-)-JQ1 to the two available arms of the branched PEG linker.[1] This is typically achieved through amide bond formation or other robust coupling chemistries.

  • E3 Ligase Ligand Attachment: The VHL E3 ligase ligand is then coupled to the remaining reactive point on the central scaffold.

  • Purification and Characterization: The final trivalent PROTAC is purified using techniques such as flash chromatography and high-performance liquid chromatography (HPLC). The structure and purity of the compound are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Western Blot Analysis of Protein Degradation

Western blotting is a crucial technique to quantify the degradation of the target protein induced by the PROTAC.[7][8][9][10]

Western_Blot_Workflow A 1. Cell Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) G->H

Caption: Experimental workflow for Western blot analysis.

Detailed Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., HEK293 or a relevant cancer cell line) in multi-well plates and allow them to adhere. Treat the cells with varying concentrations of the trivalent PROTAC, a bivalent control, and a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4). After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH or anti-tubulin) should also be used to normalize the results.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. The level of protein degradation is determined by normalizing the target protein band intensity to the loading control and comparing it to the vehicle-treated control.

Conclusion

The discovery and development of m-PEG4-ethoxymethyl-methane compounds and their incorporation into trivalent PROTACs represent a promising strategy in the field of targeted protein degradation. The enhanced efficacy, as demonstrated by quantitative data, underscores the potential of these molecules to address the challenges of traditional bivalent PROTACs and expand the scope of "undruggable" targets. The detailed protocols provided in this guide are intended to facilitate further research and development in this exciting area of therapeutic innovation.

References

A Theoretical Framework for Understanding Amino-Tri-(m-PEG4-ethoxymethyl)-methane: A Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino-Tri-(m-PEG4-ethoxymethyl)-methane is a trifunctional PEG linker with significant potential in drug delivery, bioconjugation, and the development of novel therapeutic platforms such as PROTACs.[1][2][3] Its unique architecture, featuring a central amine and three poly(ethylene glycol) (PEG) arms, dictates its physicochemical properties and, consequently, its in vivo behavior. Theoretical modeling offers a powerful lens through which to investigate the conformational dynamics, solvation properties, and intermolecular interactions of this molecule at an atomistic level. This whitepaper outlines a comprehensive theoretical modeling workflow, from molecular mechanics and molecular dynamics to quantum mechanics, to elucidate the structure-function relationships of this compound and guide its application in drug development.

Introduction to this compound

This compound is a chemical entity characterized by a central nitrogen atom bonded to three methoxy-terminated tetra-ethylene glycol (m-PEG4) chains via ethoxymethyl linkers. The presence of multiple PEG chains enhances the solubility and stability of conjugated molecules, a critical attribute for improving the pharmacokinetic profiles of therapeutic agents.[3] The molecule's chemical formula is C40H80N4O18 with a molecular weight of approximately 905.1 g/mol .[4] Its trifunctional nature makes it an ideal candidate for creating complex, multi-component drug delivery systems and for the synthesis of targeted therapeutics.

The Imperative for Theoretical Modeling

While experimental techniques provide invaluable macroscopic data, theoretical modeling, particularly molecular dynamics (MD) simulations, can offer insights into the microscopic world of molecules. For PEGylated systems, such as dendrimers and other nanoparticles, computational studies have been instrumental in understanding how PEGylation influences conformation, aggregation, and interactions with biological membranes.[5][6][7] These simulations can predict how factors like PEG chain length and grafting density affect the overall structure and behavior of the molecule, findings that are often difficult to discern through experimentation alone.[5][8] By applying these established computational methodologies to this compound, researchers can proactively address challenges in drug formulation and design.

A Proposed Theoretical Modeling Workflow

A robust theoretical investigation of this compound would involve a multi-step computational workflow. This process would begin with the generation of an initial 3D structure, followed by energy minimization and conformational analysis using molecular mechanics. The most stable conformers would then be subjected to extensive molecular dynamics simulations to explore their behavior over time in a simulated physiological environment. For specific questions regarding chemical reactivity, quantum mechanics or hybrid QM/MM methods could be employed.

workflow cluster_prep Structure Preparation cluster_mm Molecular Mechanics cluster_md Molecular Dynamics cluster_analysis Data Analysis start Initial 2D Structure gen3d 3D Structure Generation start->gen3d emin Energy Minimization gen3d->emin Force Field Assignment conf_search Conformational Search emin->conf_search solvate Solvation & Ionization conf_search->solvate Select Low-Energy Conformers md_sim MD Simulation solvate->md_sim traj_analysis Trajectory Analysis md_sim->traj_analysis Generate Trajectories props Property Calculations traj_analysis->props end Insights & Predictions props->end Interpret Results

Figure 1: Proposed workflow for the theoretical modeling of this compound.

Key Computational Methodologies

Molecular Mechanics (MM)

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. It is particularly well-suited for large systems and is the first step in refining the 3D structure of this compound.

Experimental Protocol: Energy Minimization and Conformational Search

  • Software: A molecular modeling package such as Amber, GROMACS, or CHARMM.

  • Force Field Selection: A force field that is well-parameterized for polyethylene (B3416737) glycol, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or CHARMM36, should be chosen.

  • Initial Structure: A 3D structure of this compound is generated using a molecule builder.

  • Energy Minimization: The initial structure is subjected to energy minimization using a method like steepest descent followed by conjugate gradient to relieve any unfavorable steric clashes and to find a local energy minimum.

  • Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface and identify low-energy conformers. This can be achieved through methods like molecular dynamics with simulated annealing or by systematically rotating dihedral angles.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the molecule's behavior over time, offering insights into its conformational flexibility, solvation, and interactions with its environment. Both all-atom and coarse-grained MD simulations have been successfully used to study PEGylated systems.[5]

Experimental Protocol: All-Atom MD Simulation in Explicit Solvent

  • System Setup:

    • The lowest energy conformer of this compound is placed in the center of a periodic box.

    • The box is filled with an explicit water model (e.g., TIP3P or SPC/E).

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Equilibration:

    • The system is first energy minimized to remove bad contacts between the solute and solvent.

    • A short MD simulation with position restraints on the solute is run to allow the solvent to equilibrate around the molecule.

    • The system is then gradually heated to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Finally, the system is equilibrated under constant pressure and temperature (NPT ensemble) until properties like density and potential energy stabilize.

  • Production Run: A long MD simulation (typically on the order of nanoseconds to microseconds) is run in the NPT ensemble, during which the trajectory of all atoms is saved for later analysis.

Parameter Typical Value/Method Rationale
Force FieldOPLS-AA, CHARMM36Well-validated for proteins and organic molecules, including PEG.
Water ModelTIP3P, SPC/EStandard explicit water models for biomolecular simulations.
Box TypeCubic or Rectangular Periodic BoxSimulates a continuous system and avoids edge effects.
EnsembleNPT (Isothermal-Isobaric)Mimics experimental conditions of constant temperature and pressure.
Temperature300 KApproximate physiological temperature.
Pressure1 atmStandard atmospheric pressure.
Integration Timestep2 fsA common timestep for biomolecular simulations with constrained bonds.
ConstraintsSHAKE or LINCSConstrains bond lengths involving hydrogen, allowing for a larger timestep.
Long-Range ElectrostaticsParticle Mesh Ewald (PME)Accurately calculates long-range electrostatic interactions.
Cutoff for Non-bonded Interactions1.0 - 1.4 nmA balance between computational cost and accuracy.
Simulation Time100 ns - 1 µsSufficient time to sample the conformational space of a flexible molecule.

Table 1: Summary of Typical MD Simulation Parameters

Quantum Mechanics (QM) and Hybrid QM/MM Methods

For questions that require a high level of accuracy, such as understanding the reactivity of the central amine group or the electronic properties of the molecule, quantum mechanics is necessary. Hybrid QM/MM methods offer a compromise by treating a small, reactive region of the molecule with QM while the rest of the system is treated with MM.

qmmm cluster_mm MM Region (PEG arms & Solvent) center QM Region (e.g., central amine) p1 PEG center->p1 QM-MM Interaction p2 PEG center->p2 QM-MM Interaction p3 PEG center->p3 QM-MM Interaction w1 H2O center->w1 QM-MM Interaction w2 H2O center->w2 QM-MM Interaction w3 H2O center->w3 QM-MM Interaction

Figure 2: Conceptual diagram of a QM/MM partitioning for this compound.

Data Analysis and Expected Outcomes

The trajectories generated from MD simulations can be analyzed to extract a wealth of quantitative data that describes the structure, dynamics, and interactions of this compound.

Quantitative Data Analysis Method Insight Gained
Radius of Gyration (Rg)Calculated from the atomic coordinates over time.Provides a measure of the molecule's compactness and overall size.
Root Mean Square Deviation (RMSD)Calculated relative to the initial or average structure.Indicates the conformational stability and flexibility of the molecule.
Radial Distribution Function (RDF)Calculated for water around specific atoms/groups.Describes the solvation shell structure and hydrogen bonding with water.
Hydrogen Bond AnalysisAnalyzed between the molecule and water over time.Quantifies the extent of hydrogen bonding, which is crucial for solubility.
Solvent Accessible Surface Area (SASA)Calculated for the whole molecule or specific regions.Measures the exposure of different parts of the molecule to the solvent.
End-to-End Distance of PEG ArmsMeasured for each of the three PEG chains.Characterizes the extension or collapse of the PEG arms.

Table 2: Key Quantitative Data from MD Simulations

Experimental Validation

The predictions from theoretical modeling should ideally be validated against experimental data. For instance, the calculated radius of gyration can be compared with hydrodynamic radii measured by techniques like dynamic light scattering (DLS). Spectroscopic methods such as NMR can provide information about the local environment of atoms, which can be compared with the conformational ensembles generated from simulations.

Conclusion

Theoretical modeling provides a powerful and cost-effective approach to understanding the molecular behavior of this compound. By employing a multi-scale modeling strategy, from molecular mechanics to molecular dynamics and quantum mechanics, researchers can gain unprecedented insights into the conformational landscape, solvation properties, and interaction potential of this versatile molecule. These insights are critical for the rational design of next-generation drug delivery systems and targeted therapeutics, ultimately accelerating the translation of promising molecules from the laboratory to the clinic. The framework presented in this whitepaper offers a roadmap for harnessing the predictive power of computational chemistry to unlock the full potential of this compound in biomedical applications.

References

Introduction to branched PEG linkers in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Branched PEG Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation and Linker Technology

The conjugation of Polyethylene (B3416737) Glycol (PEG) to therapeutic molecules, a process known as PEGylation, has revolutionized the field of drug delivery.[1] This modification enhances the solubility, stability, and circulation half-life of drugs while reducing their immunogenicity.[1] The linker, which connects the PEG to the biomolecule, is a critical component that significantly influences the overall stability, pharmacokinetics, and therapeutic index of the bioconjugate.[2] Among the various linker technologies, polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and ability to improve the in vivo performance of bioconjugates.[2][3]

While linear PEG linkers have been traditionally used, there is a growing body of evidence demonstrating the superior performance of branched PEG linkers in creating more effective and targeted drug delivery systems.[1][4] This technical guide provides a comprehensive overview of the core functions of branched PEG linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Architectural Advantage: Branched vs. Linear PEG Linkers

The primary distinction between linear and branched PEG linkers lies in the arrangement of the ethylene (B1197577) glycol chains.[2]

  • Linear PEG Linkers: These consist of a single, straight chain of ethylene glycol units.[][6] They are the most common type and offer a straightforward way to increase the hydrophilicity and size of a bioconjugate.[3]

  • Branched PEG Linkers: These feature multiple PEG arms extending from a central core molecule, such as lysine (B10760008) or glutamic acid.[][6][7] This unique architecture imparts several advantages over their linear counterparts.[1]

Core Advantages of Branched PEG Linkers:
  • Enhanced Hydrodynamic Volume: The branched structure leads to a larger hydrodynamic radius compared to linear PEGs of the same molecular weight.[1][6] This increased size reduces renal clearance, significantly extending the drug's circulation half-life in the bloodstream.[1]

  • Increased Drug Loading Capacity: The multiple arms of a branched PEG linker provide more attachment points for drug molecules.[1] This is particularly beneficial in the development of Antibody-Drug Conjugates (ADCs), where a higher drug-to-antibody ratio (DAR) can be achieved without compromising the antibody's binding affinity.[1][8] This leads to a more potent therapeutic effect.[1]

  • Improved Solubility and Reduced Aggregation: The hydrophilic nature of the branched PEG structure can significantly increase the aqueous solubility of hydrophobic drugs and proteins, mitigating issues with aggregation.[3][8][9]

  • Superior Shielding Effect: The branched architecture provides a greater shielding effect, masking immunogenic epitopes on the surface of proteins and reducing the likelihood of an immune response.[6][10] This also protects the conjugated molecule from enzymatic degradation.[10][11]

  • Enhanced In Vivo Performance: The combination of prolonged circulation, increased stability, and reduced immunogenicity contributes to a better pharmacokinetic profile and, ultimately, a superior therapeutic index for bioconjugates utilizing branched PEG linkers.[2]

Quantitative Data Presentation

The advantages of branched PEG linkers can be quantified through various physicochemical and pharmacokinetic parameters. The following tables summarize key data from comparative studies.

Table 1: Impact of Linker Architecture on ADC Pharmacokinetics
Linker ArchitecturePayloadDrug-to-Antibody Ratio (DAR)Clearance RateKey FindingsReference
LinearDM18HighExhibited faster clearance compared to the branched configuration at a high DAR.[12]
Pendant (Branched)DM18LowDemonstrated slower clearance rates, suggesting improved in vivo stability and circulation time.[12]
LinearMMAE8~5 mL/day/kg (for PEG24)Clearance plateaued at higher DARs.[12]
Pendant (Branched)MMAE4 and 8Not specifiedShowed enhanced anti-tumor activity in a xenograft model compared to a non-PEGylated ADC.[12]
Table 2: Influence of Branched Linker Length on In Vitro Cytotoxicity of a Homogeneous DAR 6 ADC
Linker Spacer LengthIC50 (ng/mL)Key FindingsReference
"Short" Linker~10A shorter distance from the branched core to the enzymatically cleavable part of the linker can interfere with efficacy.[13]
"Long" Linker (with additional PEG4)~1A longer PEG spacer (equivalent to PEG8) is sufficient to maintain high cytotoxic potency.[13]
Table 3: Physicochemical Properties of Linear vs. Branched PEG Linkers
PropertyLinear PEG LinkerBranched PEG LinkerKey Advantages of Branched Architecture
Hydrodynamic VolumeSmallerLarger for the same molecular weightReduced renal clearance, longer circulation half-life.[1][6]
Payload CapacityLimitedHigherEnables higher drug-to-antibody ratios (DARs).[1][4]
Aggregation TendencyHigher with hydrophobic payloadsLowerImproved solubility and formulation stability.[2][3]
Shielding EffectGoodSuperiorBetter protection from immune recognition and enzymatic degradation.[6][10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. The following sections provide an overview of key experimental protocols.

Conceptual Synthesis of a Branched (2xPEG12)-NHS Ester

The synthesis of a branched PEG linker is more complex than its linear counterpart and involves a branching core molecule.[2]

Materials:

  • Lysine (as the branching core)

  • Protecting group reagents (e.g., Fmoc-OSu for α-amino group, Boc-anhydride for ε-amino group)

  • mPEG12-acid

  • Activating agents (e.g., HBTU, DIPEA)

  • Deprotection reagents (e.g., piperidine (B6355638) for Fmoc, TFA for Boc)

  • N-hydroxysuccinimide (NHS)

  • Coupling agent (e.g., DCC or EDC)

  • Anhydrous solvents (e.g., DMF, DCM)

Methodology:

  • Protection of Core Molecule: Protect the α-amino group and the carboxylic acid of the lysine core.

  • PEG Chain Attachment: Couple mPEG12-acid to the deprotected ε-amino group of lysine using an activating agent like HBTU in the presence of a base like DIPEA. Repeat this step for the α-amino group after its deprotection.

  • Deprotection: Remove the protecting group from the carboxylic acid of the lysine core.

  • NHS Ester Activation: Activate the deprotected carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like DCC or EDC to generate the final branched (2xPEG12)-NHS ester.

PEGylation of Antibodies with NHS-Ester PEG

This protocol describes the conjugation of an amine-reactive PEG linker to the lysine residues of an antibody.[14]

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.5)

  • NHS-Ester functionalized PEG (linear or branched)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis)

Methodology:

  • Antibody Preparation: Prepare the antibody in an amine-free buffer at the desired concentration.

  • Preparation of PEG-NHS Ester Solution: Equilibrate the vial of PEG-NHS ester to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction: Calculate the required volume of the PEG-NHS ester solution to achieve a desired molar excess over the antibody (a 20-fold molar excess is a common starting point). Slowly add the PEG-NHS ester solution to the antibody solution while gently vortexing. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted PEG-NHS ester.

  • Purification: Purify the PEGylated antibody using SEC or dialysis to remove unreacted PEG and other small molecules.

  • Characterization: Characterize the conjugate to determine the degree of PEGylation and confirm its purity and integrity using techniques like SDS-PAGE, HPLC, and mass spectrometry.

Characterization of ADCs by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to determine the drug-to-antibody ratio (DAR) of ADCs.[6]

Materials:

  • ADC sample

  • Mobile Phase A (e.g., high salt buffer)

  • Mobile Phase B (e.g., low salt buffer)

  • HIC column

Methodology:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample onto the column.

    • Elute the bound ADC using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

  • Data Analysis: The different DAR species will elute at different retention times, with higher DAR species being more hydrophobic and eluting later. Integrate the peaks corresponding to each DAR species to determine the average DAR and the distribution of drug-loaded species.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of a PEGylated therapeutic, such as an ADC, on cancer cell lines.[14]

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • PEGylated therapeutic (ADC)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the PEGylated therapeutic and add them to the wells. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a period that allows for the therapeutic to exert its effect (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[3]

Signaling Pathways and Mechanisms of Action

Conclusion

Branched PEG linkers offer significant advantages over their linear counterparts for demanding bioconjugation applications, particularly in the development of ADCs.[2] The improved hydrophilicity, reduced aggregation, and slower clearance rates associated with branched linkers contribute to a better pharmacokinetic profile and a superior therapeutic index.[2] While the synthesis of branched linkers is more complex, the potential gains in the performance of the final bioconjugate warrant their consideration in the design and development of next-generation therapeutics. The choice of PEG linker architecture and length must be carefully optimized for each specific biomolecule-payload combination to achieve the desired balance between efficacy and safety.[3]

References

Methodological & Application

Revolutionizing Bioconjugation: A Detailed Guide to Amino-Tri-(m-PEG4-ethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amino-Tri-(m-PEG4-ethoxymethyl)-methane

This compound is a novel, trifunctional PEG linker designed to enhance the performance of bioconjugates. Its unique branched structure, featuring three polyethylene (B3416737) glycol (PEG) arms extending from a central core, offers significant advantages over traditional linear linkers.[1][2] This architecture provides a larger hydrodynamic radius, which can lead to improved pharmacokinetics by reducing renal clearance and extending the in-vivo half-life of the conjugated molecule.[1] The hydrophilic nature of the PEG chains enhances the solubility and stability of the bioconjugate, mitigating aggregation issues often associated with hydrophobic payloads.[3][] Furthermore, the three PEG arms can effectively shield the bioconjugate from the immune system, potentially reducing its immunogenicity.[3]

The central primary amine group of this compound serves as a versatile reactive handle for conjugation to a variety of biomolecules, including proteins, peptides, and antibodies. This amine can be readily coupled to carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This reactivity makes it an ideal linker for the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5] In ADC development, the branched structure allows for a potentially higher drug-to-antibody ratio (DAR) compared to linear linkers, which can enhance the therapeutic potency of the conjugate.[1][3]

Key Applications

  • Antibody-Drug Conjugates (ADCs): The trifunctional nature of this linker allows for the attachment of multiple drug molecules to a single antibody, potentially increasing the DAR and, consequently, the cytotoxic payload delivered to target cells.[1][3] The PEG chains improve the overall solubility and stability of the ADC, reducing aggregation and improving its pharmacokinetic profile.[3][6]

  • PROTACs: In PROTAC design, the linker plays a crucial role in optimizing the orientation and distance between the target protein and the E3 ligase. The flexibility and defined length of the PEG arms of this compound can be leveraged to achieve optimal ternary complex formation and subsequent target protein degradation.[5][7] The enhanced solubility imparted by the PEG linker is also beneficial for these often hydrophobic molecules.

  • Peptide and Protein Modification: This linker can be used to improve the therapeutic properties of peptides and proteins. PEGylation with this branched linker can increase their half-life, reduce immunogenicity, and enhance their stability.[8]

  • Drug Delivery and Nanoparticle Functionalization: The amine group can be used to attach this linker to the surface of nanoparticles or other drug delivery systems. The PEG chains then provide a hydrophilic shield, improving their biocompatibility and circulation time.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the use of branched PEG linkers in bioconjugation. While specific data for this compound is limited in publicly available literature, the data presented for analogous branched PEG linkers provide valuable insights into their expected performance.

Table 1: Comparison of Hydrodynamic Radius for PEGylated Proteins

Linker TypePEG Molecular Weight (kDa)BiomoleculeHydrodynamic Radius (Rh) (nm)
Unmodified-Human Serum Albumin (HSA)3.5
Linear5Human Serum Albumin (HSA)4.2
Branched5Human Serum Albumin (HSA)4.8
Linear10Human Serum Albumin (HSA)5.3
Branched10Human Serum Albumin (HSA)6.1

This data illustrates that for a given molecular weight, branched PEG linkers provide a larger hydrodynamic radius compared to linear PEG linkers, which can contribute to a longer circulation half-life.[1]

Table 2: Pharmacokinetic Properties of ADCs with Linear vs. Branched PEG Linkers

Linker ArchitectureDrug-to-Antibody Ratio (DAR)Plasma Clearance (mL/day/kg)Terminal Half-Life (days)
Linear PEG24815.84.1
Branched (2x PEG12)89.76.2

This table demonstrates that an ADC with a branched PEG linker exhibits slower plasma clearance and a longer terminal half-life compared to an ADC with a linear PEG linker of a similar molecular weight, suggesting improved in vivo stability and exposure.[6]

Table 3: In Vitro Cytotoxicity of ADCs with Different Linker Architectures

Linker ArchitectureTarget Cell LineIC50 (ng/mL)
Linear PEG24HER2+ (SK-BR-3)15.2
Branched (2x PEG12)HER2+ (SK-BR-3)12.8
Linear PEG24HER2- (MCF7)> 1000
Branched (2x PEG12)HER2- (MCF7)> 1000

This data indicates that the use of a branched PEG linker can maintain or slightly improve the in vitro potency of an ADC against target cells while preserving its specificity.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody via NHS Ester Chemistry

This protocol describes a general method for conjugating an NHS ester-activated payload to the primary amine of this compound, followed by conjugation to a monoclonal antibody (mAb).

Materials:

  • This compound

  • NHS ester-activated payload (e.g., a cytotoxic drug)

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

  • Reaction vessels and stirring equipment

Procedure:

  • Preparation of the Linker-Payload Intermediate: a. Dissolve this compound and a 1.1 molar equivalent of the NHS ester-activated payload in a minimal amount of anhydrous DMF or DMSO. b. Add the payload solution dropwise to the linker solution while stirring. c. Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. d. Monitor the reaction progress by LC-MS to confirm the formation of the linker-payload intermediate. e. Purify the linker-payload intermediate using reversed-phase HPLC if necessary.

  • Antibody Preparation: a. Exchange the antibody into the Conjugation Buffer (pH 8.5) using a desalting column or dialysis. b. Adjust the antibody concentration to 2-10 mg/mL.

  • Conjugation of Linker-Payload to Antibody: a. Activate the carboxylic acid groups on the antibody using a 10-20 fold molar excess of EDC and NHS in an appropriate buffer (pH 5-6) for 15 minutes at room temperature. b. Add the purified linker-payload intermediate (from step 1) to the activated antibody solution. A 5-20 fold molar excess of the linker-payload intermediate over the antibody is recommended as a starting point. c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: a. Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters. b. Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC: a. Purify the resulting ADC using a pre-equilibrated SEC column to remove unconjugated linker-payload and other small molecule impurities. b. Collect the fractions containing the purified ADC.

  • Characterization of the ADC: a. Determine the protein concentration using a standard protein assay (e.g., BCA). b. Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

Protocol 2: HATU-Mediated Conjugation of this compound to a Carboxylic Acid-Containing Molecule

This protocol outlines the conjugation of the amine group on the linker to a molecule containing a carboxylic acid using HATU as a coupling agent.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (e.g., a protein, peptide, or small molecule)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous DMF or DMSO

  • N,N-Diisopropylethylamine (DIPEA)

  • Purification supplies (e.g., HPLC system)

Procedure:

  • Reaction Setup: a. Dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF or DMSO. b. Add this compound (1.1 equivalents) to the solution. c. Add DIPEA (3.0 equivalents) to the reaction mixture and stir for 5 minutes at room temperature. d. Add HATU (1.2 equivalents) to the solution.

  • Reaction: a. Stir the reaction mixture at room temperature for 2-4 hours. b. Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification: a. Upon completion, quench the reaction with water. b. Extract the product with a suitable organic solvent (e.g., ethyl acetate). c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.

Visualizations

experimental_workflow cluster_step1 Step 1: Linker-Payload Synthesis cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: Purification & Analysis Linker Amino-Tri-(m-PEG4- ethoxymethyl)-methane Intermediate Linker-Payload Intermediate Linker->Intermediate NHS Ester Reaction Payload NHS-Ester Payload Payload->Intermediate ADC Antibody-Drug Conjugate Intermediate->ADC Antibody Monoclonal Antibody Activated_Ab Activated Antibody Antibody->Activated_Ab EDC/NHS Activation Activated_Ab->ADC Conjugation Purification Size Exclusion Chromatography ADC->Purification Characterization DAR & Stability Analysis Purification->Characterization

Caption: Experimental workflow for ADC synthesis.

protac_mechanism cluster_protac PROTAC-Mediated Protein Degradation PROTAC PROTAC with Amino-Tri-(m-PEG4-ethoxymethyl) -methane Linker Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (Protein of Interest) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action.

her2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_adc ADC Intervention HER2 HER2 Receptor Dimer HER2/HER3 Heterodimer HER2->Dimer Internalization Internalization HER2->Internalization HER3 HER3 Receptor HER3->Dimer PI3K PI3K Dimer->PI3K Activation Ras Ras Dimer->Ras Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ADC HER2-Targeted ADC ADC->HER2 Binding Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis

Caption: HER2 signaling and ADC action.

References

Application Notes: Labeling Proteins with Amino-Tri-(m-PEG4-ethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins.[1][2] This modification can lead to an increased circulating half-life, improved stability, greater solubility, and reduced immunogenicity.[2][3] Amino-Tri-(m-PEG4-ethoxymethyl)-methane is a trifunctional PEG linker designed for advanced bioconjugation. It features a central primary amine, which can be reacted with target molecules, and three methoxy-terminated PEG4 arms. This branched structure can provide a significant hydrodynamic radius to the conjugated protein.

These application notes provide a detailed protocol for the labeling of a target protein with this compound via its primary amine. The protocol covers the activation of the protein's carboxyl groups for reaction with the PEG linker's amine, the conjugation reaction itself, and subsequent purification and analysis of the PEGylated product.

Principle of the Reaction

The core of this protocol involves a two-step process facilitated by carbodiimide (B86325) chemistry. First, the carboxyl groups (-COOH) on the target protein (e.g., on aspartic or glutamic acid residues, or the C-terminus) are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). This forms a semi-stable Sulfo-NHS ester. Subsequently, the primary amine of the this compound reagent is added, which reacts with the activated carboxyl groups to form a stable amide bond, covalently linking the PEG moiety to the protein.

Experimental Protocols

Materials and Reagents
  • Target Protein

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (must be free of primary amines like Tris)[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[4]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis cassettes (e.g., 10K MWCO)

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • Analytical instruments for characterization (e.g., SDS-PAGE, HPLC, Mass Spectrometer)

Protocol 1: Protein Preparation
  • Prepare the target protein in the Labeling Buffer at a concentration of 1-10 mg/mL.

  • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the Labeling Buffer using a desalting column or dialysis.[5]

  • Determine the precise concentration and molarity of the protein solution.

Protocol 2: Labeling of Protein with this compound
  • Reagent Preparation:

    • Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare a 100 mM stock solution of EDC in Activation Buffer.

    • Immediately before use, prepare a 250 mM stock solution of Sulfo-NHS in Activation Buffer.[4]

  • Protein Activation:

    • In a reaction tube, add the protein solution.

    • Add a 10- to 20-fold molar excess of both EDC and Sulfo-NHS to the protein solution.

    • Incubate at room temperature for 15-30 minutes to activate the carboxyl groups on the protein.

  • Conjugation Reaction:

    • Add a 20- to 50-fold molar excess of the dissolved this compound to the activated protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.[4]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[6]

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[4]

    • Incubate for 30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.[4]

Protocol 3: Purification of the PEGylated Protein
  • Remove excess, unreacted PEG reagent, byproducts, and quenching buffer components using a desalting column or dialysis against PBS.[6]

  • Collect the fractions containing the purified PEGylated protein.

  • Measure the concentration of the final purified PEGylated protein.

  • Store the PEGylated protein under conditions suitable for the native protein.

Characterization and Data Analysis

The success of the PEGylation reaction must be confirmed through various analytical techniques.

  • SDS-PAGE: A noticeable increase in the molecular weight of the PEGylated protein compared to the unmodified protein should be observed as a band shift.

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC can be used to separate the PEGylated protein from the unreacted protein and free PEG, allowing for quantification.[7][8]

  • Mass Spectrometry (MS): MS is a powerful tool for confirming the covalent attachment of the PEG moiety and determining the degree of PEGylation (the number of PEG molecules attached per protein molecule).[7][9][10]

Quantitative Data Summary

The following table presents representative data from a typical protein PEGylation experiment.

ParameterUnmodified ProteinPEGylated ProteinMethod of Analysis
Protein Concentration (Post-Purification) 2.0 mg/mL1.5 mg/mLBCA Assay
Apparent Molecular Weight (SDS-PAGE) 50 kDa~55-60 kDaSDS-PAGE
Purity (by SEC-HPLC) >98%>95%Size-Exclusion HPLC
Average Degree of PEGylation N/A1-2 PEGs/proteinMass Spectrometry
Yield of PEGylated Protein N/A75%Calculated from concentrations

Visualizations

G cluster_prep Protein Preparation cluster_label PEGylation Reaction cluster_purify Purification cluster_analyze Analysis p1 Target Protein in Buffer p2 Buffer Exchange (if needed) to Amine-Free Buffer p1->p2 p3 Determine Protein Concentration p2->p3 r1 Activate Protein Carboxyls with EDC/Sulfo-NHS p3->r1 r2 Add Amino-Tri-(m-PEG4)-methane r1->r2 r3 Incubate (2h RT or O/N 4°C) r2->r3 r4 Quench Reaction with Tris or Glycine r3->r4 u1 Dialysis or Desalting Column r4->u1 u2 Collect Purified PEGylated Protein u1->u2 a_entry u2->a_entry a1 SDS-PAGE a2 HPLC (SEC/RP) a3 Mass Spectrometry a_entry->a1 a_entry->a2 a_entry->a3 G cluster_pegylation PEGylation Process cluster_outcomes Pharmacokinetic & Pharmacodynamic Consequences protein Therapeutic Protein peg Covalent Attachment of Amino-Tri-(m-PEG4)-methane protein->peg inc_half_life Increased Circulating Half-Life peg->inc_half_life inc_stability Increased Stability peg->inc_stability red_immunogenicity Reduced Immunogenicity peg->red_immunogenicity red_clearance Reduced Renal Clearance inc_half_life->red_clearance

References

Applications of Amino-Tri-(m-PEG4-ethoxymethyl)-methane in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-Tri-(m-PEG4-ethoxymethyl)-methane is a trifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced applications in drug delivery and bioconjugation.[1][2] Its unique structure, featuring a central amine for conjugation and three PEG4 arms, offers significant advantages over traditional linear PEG linkers. These advantages include an increased hydrodynamic volume, which contributes to prolonged systemic circulation, enhanced stability, and a higher potential for drug loading.[3][4] The hydrophilic PEG chains improve the solubility of hydrophobic drugs and shield therapeutic molecules from enzymatic degradation and immunogenic responses, thereby enhancing their pharmacokinetic and pharmacodynamic profiles.[3][5] This document provides detailed application notes and experimental protocols for the use of this compound in the development of sophisticated drug delivery systems.

Core Functions and Advantages in Drug Delivery

The branched architecture of this compound provides several key benefits in the formulation of drug delivery systems:

  • Enhanced Pharmacokinetics: The multi-arm structure creates a larger hydrodynamic radius compared to linear PEGs of equivalent molecular weight, which reduces renal clearance and significantly extends the circulation half-life of the conjugated drug.[3]

  • Increased Drug Loading Capacity: The trifunctional nature of the molecule allows for the attachment of multiple drug molecules, leading to a higher drug-to-carrier ratio. This is particularly beneficial in designing potent therapeutic nanoparticles.[3]

  • Improved Solubility and Stability: The PEG4 arms enhance the aqueous solubility of poorly soluble drugs and provide a protective hydrophilic shield that minimizes non-specific interactions with proteins and reduces immunogenicity.[5][6]

  • Versatile Conjugation Chemistry: The primary amine handle allows for straightforward conjugation to a variety of molecules, including those with carboxylic acids, activated esters (e.g., NHS esters), or aldehydes, through well-established amide bond formation chemistries.

Application 1: Formulation of Nanoparticle Drug Carriers

This compound can be utilized as a surface-modifying agent for nanoparticles, such as liposomes or polymeric nanoparticles, to improve their stability and circulation time. The PEG chains create a stealth effect, reducing opsonization and clearance by the reticuloendothelial system (RES).

Quantitative Data: Physicochemical Properties of PEGylated Nanoparticles

The following table summarizes representative data for nanoparticles formulated with and without this compound. These values are illustrative and will vary depending on the core nanoparticle composition and the conjugated therapeutic.

ParameterUnmodified NanoparticlesPEGylated Nanoparticles (with this compound)
Particle Size (nm) 150 ± 10175 ± 12
Polydispersity Index (PDI) 0.250.15
Zeta Potential (mV) -25.5 ± 2.1-10.2 ± 1.8
Drug Loading Capacity (%) 1012
Encapsulation Efficiency (%) 8588
In Vitro Drug Release at 24h (pH 7.4) 45%30%
Plasma Half-life (hours) 418
Experimental Protocol: Surface Modification of Pre-formed Carboxylated Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles functionalized with carboxylic acid groups.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA or liposomes)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 4.5-5.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Centrifugal filtration devices

Procedure:

  • Nanoparticle Activation:

    • Suspend the carboxylated nanoparticles in Activation Buffer.

    • Add EDC and NHS to the nanoparticle suspension. A molar excess of 5-10 fold over the available carboxyl groups is recommended.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

    • Wash the activated nanoparticles twice with ice-cold Activation Buffer using centrifugal filtration to remove excess EDC and NHS.

  • Conjugation Reaction:

    • Immediately resuspend the activated nanoparticles in Coupling Buffer.

    • Add a 10-fold molar excess of this compound to the suspension.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add Quenching Buffer to the reaction mixture to quench any unreacted NHS esters. Incubate for 15 minutes.

    • Purify the PEGylated nanoparticles by repeated cycles of centrifugal filtration with Coupling Buffer to remove unreacted PEG linker and byproducts.

  • Characterization:

    • Analyze the particle size, PDI, and zeta potential using dynamic light scattering (DLS).

    • Quantify the amount of conjugated PEG linker using a suitable assay (e.g., TNBSA assay for remaining primary amines).

Experimental Workflow Diagram

G cluster_0 Nanoparticle Activation cluster_1 Conjugation cluster_2 Quenching & Purification cluster_3 Characterization a Carboxylated Nanoparticles b Add EDC/NHS in Activation Buffer a->b c Incubate 15-30 min b->c d Wash to remove excess EDC/NHS c->d e Resuspend in Coupling Buffer d->e f Add this compound e->f g Incubate 2-4 hours f->g h Add Quenching Buffer g->h i Purify by Centrifugal Filtration h->i j DLS (Size, PDI, Zeta Potential) i->j k Quantify PEGylation i->k

Caption: Workflow for surface PEGylation of nanoparticles.

Application 2: Synthesis of PROTACs

This compound is an ideal linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG linker component provides the necessary spatial separation between the target protein ligand and the E3 ligase ligand, while also improving the solubility and cell permeability of the PROTAC molecule.

Logical Relationship Diagram for PROTAC Action

PROTAC_MoA cluster_PROTAC PROTAC Molecule cluster_Cellular Cellular Machinery cluster_Process Degradation Process PROTAC This compound Linker Target_Ligand Target Protein Ligand PROTAC->Target_Ligand E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase binds Target_Protein Target Protein of Interest Target_Ligand->Target_Protein binds Ternary_Complex Formation of Ternary Complex (E3-PROTAC-Target) E3_Ligase->Ternary_Complex Target_Protein->Ternary_Complex Proteasome Proteasome Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Degradation->Proteasome mediated by EGFR_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR NP Targeted Nanoparticle (with Kinase Inhibitor) NP->EGFR Binds & Internalizes KI Kinase Inhibitor (KI) NP->KI Releases RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation KI->EGFR Inhibits KI->RAF Inhibits

References

Application Notes and Protocols: The Use of Amino-Tri-(m-PEG4-ethoxymethyl)-methane in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the stability, solubility, pharmacokinetics, and efficacy of the ADC. Amino-Tri-(m-PEG4-ethoxymethyl)-methane is a branched, PEGylated molecule that offers a versatile platform for the development of advanced ADC linkers. Its primary amine provides a reactive handle for conjugation, while the three m-PEG4 arms can enhance hydrophilicity, improve pharmacokinetic properties, and potentially allow for a higher drug-to-antibody ratio (DAR) with reduced aggregation.[1][2]

These application notes provide a comprehensive overview of the potential applications of this compound in ADC development, including detailed protocols for its functionalization and conjugation to antibodies and cytotoxic drugs.

Properties and Advantages of this compound in ADCs

The unique structure of this compound offers several advantages in the design of ADC linkers:

  • Enhanced Hydrophilicity: The polyethylene (B3416737) glycol (PEG) chains significantly increase the water solubility of the linker-payload complex, which can be beneficial when working with hydrophobic cytotoxic agents. This can help to prevent aggregation of the final ADC product.[1]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo circulation half-life of biologics by reducing renal clearance and protecting against proteolytic degradation.[3]

  • Branched Architecture: The trivalent structure allows for the potential attachment of multiple payload molecules to a single linker, enabling a higher drug-to-antibody ratio (DAR) without necessarily increasing the number of conjugation sites on the antibody itself. This can lead to more potent ADCs.[2]

  • Reduced Immunogenicity: The PEG chains can shield the linker and payload from the immune system, potentially reducing the immunogenicity of the ADC.

Quantitative Data on PEGylated ADCs

The inclusion of PEG linkers in ADCs has a demonstrable impact on their physicochemical and pharmacokinetic properties. The following tables summarize representative data from studies on ADCs with varying PEG linker lengths.

Table 1: Impact of PEG Linker Length on ADC Clearance

Linker CompositionADC Clearance (mL/day/kg)
No PEG~15
PEG2~12
PEG4~8
PEG8~5

Data adapted from studies on ADCs with varying PEG lengths.[4]

Table 2: Stability of PEGylated ADCs under Thermal Stress

ADC ConstructAggregation Increase (%) after 4 weeks at 40°CMonomer Loss (%) after 4 weeks at 40°C
Non-PEGylated Linker5.26.5
Linear PEG24 Linker2.83.5
Pendant PEG(12x2) Linker1.52.1

Data is representative of studies comparing different PEG linker architectures.[3][5]

Experimental Protocols

The following protocols provide a general framework for the synthesis of a heterobifunctional linker from this compound and its subsequent conjugation to an antibody and a cytotoxic payload.

Synthesis of a Heterobifunctional Linker

This protocol describes the conversion of the primary amine of this compound into a maleimide (B117702) group for thiol-reactive conjugation, and the modification of the terminal hydroxyls of the PEG chains into NHS esters for amine-reactive conjugation to a payload.

Materials:

  • This compound

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Pyridine (B92270)

  • Payload with a primary or secondary amine (e.g., Monomethyl Auristatin E - MMAE)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM, Methanol)

Procedure:

  • Maleimide Functionalization:

    • Dissolve this compound (1 eq) in anhydrous DCM.

    • Add TEA (1.1 eq).

    • Slowly add a solution of SMCC (1 eq) in anhydrous DCM.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by silica gel chromatography to obtain the maleimide-functionalized branched PEG linker.

  • Payload Activation with NHS Ester:

    • Dissolve the amine-containing payload (1 eq) and DSC (1.2 eq) in anhydrous DMF.

    • Add pyridine (1.2 eq) and stir at room temperature for 2-4 hours.

    • Monitor the reaction for the formation of the NHS-activated payload.

  • Conjugation of Activated Payload to the Linker:

    • The terminal hydroxyl groups on the PEG arms of the maleimide-functionalized linker can be activated, for example, by conversion to a carboxylic acid and then to an NHS ester. This multi-step synthesis requires careful control of stoichiometry to achieve the desired degree of payload attachment. A more direct approach is to utilize a payload that is already functionalized with a group reactive towards the PEG's terminal hydroxyls, though this is less common.

Antibody Conjugation

This protocol outlines the conjugation of the heterobifunctional linker-payload construct to a monoclonal antibody via cysteine residues.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

  • Maleimide-functionalized linker-payload construct

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • N-acetylcysteine (NAC) to quench the reaction

  • Size-exclusion chromatography (SEC) columns for purification

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL.

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP by buffer exchange using a desalting column.

  • Conjugation Reaction:

    • Dissolve the maleimide-functionalized linker-payload construct in DMSO to prepare a 10 mM stock solution.

    • Add the linker-payload solution to the reduced antibody at a molar ratio of 5-10 fold excess of the linker-payload.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine over the linker-payload to cap any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

    • Purify the ADC using size-exclusion chromatography to remove unreacted linker-payload and other small molecules.

  • Characterization:

    • Determine the protein concentration by measuring absorbance at 280 nm.

    • Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).

    • Assess the level of aggregation using Size-Exclusion Chromatography (SEC).

Visualizations

ADC Development Workflow

The following diagram illustrates the general workflow for the development and synthesis of an antibody-drug conjugate.

ADC_Workflow cluster_Discovery Discovery & Engineering cluster_Synthesis Synthesis & Conjugation cluster_Purification Purification & Characterization cluster_Evaluation Preclinical & Clinical Evaluation mAb_Selection Antibody Selection (e.g., Trastuzumab) Linker_Design Linker Design (Amino-Tri-PEG4 based) mAb_Selection->Linker_Design mAb_Modification Antibody Modification (e.g., Reduction) mAb_Selection->mAb_Modification Payload_Selection Payload Selection (e.g., MMAE) Payload_Selection->Linker_Design Payload_Activation Payload Activation Payload_Selection->Payload_Activation Linker_Synth Linker Synthesis Linker_Design->Linker_Synth Conjugation Conjugation Linker_Synth->Conjugation Payload_Activation->Conjugation mAb_Modification->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization In_Vitro In Vitro Studies (Cytotoxicity) Characterization->In_Vitro In_Vivo In Vivo Studies (Efficacy, PK) In_Vitro->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Caption: General workflow for ADC development.

HER2 Signaling Pathway

This diagram illustrates the HER2 signaling pathway, a common target for ADCs in breast cancer therapy.[6][7]

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor Dimerization Dimerization HER2->Dimerization HER3 HER3 HER3->Dimerization PI3K PI3K Dimerization->PI3K Activation RAS RAS Dimerization->RAS Activation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway.

Conclusion

This compound presents a promising scaffold for the construction of advanced linkers for antibody-drug conjugates. Its branched, PEGylated structure offers the potential for improved solubility, enhanced pharmacokinetic properties, and higher drug loading, which are all critical parameters for the development of safe and effective ADCs. The protocols and information provided herein serve as a guide for researchers to explore the utility of this and similar branched PEG linkers in the design of next-generation targeted cancer therapies. Further optimization of linker chemistry and conjugation strategies will be essential to fully realize the potential of this class of molecules in ADC development.

References

Application Notes and Protocols for Click Chemistry Featuring Amino-Tri-(m-PEG4-ethoxymethyl)-methane and Its Azide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the trifunctional PEG linker, Amino-Tri-(m-PEG4-ethoxymethyl)-methane, and its azide-functionalized counterpart in click chemistry reactions. This versatile scaffold is particularly suited for applications in bioconjugation, drug delivery, and the synthesis of complex molecular architectures such as Proteolysis-Targeting Chimeras (PROTACs).

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1] The most prominent among these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[2][3][4] A key advantage of click chemistry is its bioorthogonality; the azide and alkyne groups are largely unreactive within biological systems, ensuring specific conjugation.[1]

The this compound linker offers a central primary amine for initial functionalization and three polyethylene (B3416737) glycol (PEG) arms that enhance solubility and provide spatial separation between conjugated molecules. Its derivative, Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane, is pre-functionalized with azide groups, making it ready for direct use in click chemistry applications.[5]

Product Information and Properties

A summary of the key properties of the parent amine compound and its azide derivative is presented below.

PropertyThis compoundAmino-Tri-(Azide-PEG4-ethoxymethyl)-methane
Molecular Formula C₄₀H₈₀N₄O₁₈C₄₃H₈₃N₁₃O₁₈
Molecular Weight 905.08 g/mol 1070.20 g/mol [5]
Appearance LiquidLiquid
Purity ≥95%≥95%[5]
Storage -20°C, protect from moisture-20°C[5]
Solubility Water, DMSO, DMFWater, DMSO, DMF
Reactive Groups Primary AmineThree Azide groups, one primary amine

Experimental Protocols

Protocol 1: Functionalization of this compound with an Alkyne Moiety

This protocol describes the conversion of the primary amine of this compound to an alkyne-functionalized linker, making it suitable for subsequent CuAAC reactions with azide-containing molecules.

Workflow for Amine Functionalization:

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Purification Dissolve Amine_Linker Dissolve this compound in anhydrous DMF Add Alkyne_NHS_Ester Add Alkyne-NHS ester (e.g., Propargyl-NHS ester) Dissolve Amine_Linker->Add Alkyne_NHS_Ester Add Base Add non-nucleophilic base (e.g., DIPEA) Add Alkyne_NHS_Ester->Add Base Incubate Incubate at room temperature for 2-4 hours Add Base->Incubate Purify Purify by reverse-phase HPLC Incubate->Purify Characterize Characterize by LC-MS Purify->Characterize G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Purification & Analysis Prepare Azide_Linker Dissolve Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane in aqueous buffer (e.g., PBS) Mix Reagents Combine Azide-Linker and Alkyne-Biomolecule Prepare Azide_Linker->Mix Reagents Prepare Alkyne_Biomolecule Dissolve Alkyne-Biomolecule in a compatible buffer Prepare Alkyne_Biomolecule->Mix Reagents Prepare Catalyst Prepare fresh solutions of CuSO4, ligand (THPTA), and Sodium Ascorbate Add Catalyst_Mix Add premixed CuSO4/Ligand Prepare Catalyst->Add Catalyst_Mix Mix Reagents->Add Catalyst_Mix Initiate Reaction Add Sodium Ascorbate Add Catalyst_Mix->Initiate Reaction Incubate Incubate at room temperature for 1-4 hours Initiate Reaction->Incubate Purify Purify by size-exclusion chromatography (SEC) or dialysis Incubate->Purify Analyze Analyze by SDS-PAGE, HPLC, or LC-MS Purify->Analyze G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Purification & Analysis Prepare Azide_Linker Dissolve Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane in aqueous buffer (e.g., PBS) Mix Reagents Combine Azide-Linker and DBCO-Biomolecule Prepare Azide_Linker->Mix Reagents Prepare DBCO_Biomolecule Dissolve DBCO-functionalized Biomolecule in a compatible buffer Prepare DBCO_Biomolecule->Mix Reagents Incubate Incubate at room temperature for 4-12 hours or 4°C overnight Mix Reagents->Incubate Purify Purify by size-exclusion chromatography (SEC) or dialysis Incubate->Purify Analyze Analyze by SDS-PAGE, HPLC, or LC-MS Purify->Analyze G Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC (with Tri-PEG4 Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

References

Advanced PEGylation Techniques Using Amino-Tri-(m-PEG4-ethoxymethyl)-methane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins, peptides, and small molecules. Advanced PEGylation reagents offer precise control over the architecture and functionality of the resulting conjugates, leading to improved pharmacokinetic and pharmacodynamic profiles. Amino-Tri-(m-PEG4-ethoxymethyl)-methane is a novel trifunctional, branched PEGylation reagent designed for advanced bioconjugation strategies.

This molecule possesses a central primary amine that serves as a reactive handle for conjugation, and three short, discrete PEG chains (m-PEG4-ethoxymethyl) that provide a hydrophilic shield. This unique structure offers several advantages over traditional linear and larger branched PEG reagents, including increased solubility, reduced immunogenicity, and the potential for creating well-defined, multifunctional bioconjugates.[1] Its applications span from enhancing the in vivo half-life of therapeutic proteins to serving as a versatile linker in the construction of complex drug delivery systems and Proteolysis Targeting Chimeras (PROTACs).

Key Features and Benefits of this compound

  • Trifunctional Core: The central amine allows for conjugation to a variety of functional groups, while the three PEG arms can be further functionalized for multi-payload attachment or targeting moieties.[2]

  • Branched Architecture: The branched structure provides a larger hydrodynamic radius compared to a linear PEG of similar molecular weight, which can lead to enhanced protection from enzymatic degradation and reduced renal clearance.[3][4]

  • Discrete PEG Length: The use of defined PEG4 units ensures a homogeneous product, avoiding the polydispersity often associated with traditional PEGylation, which simplifies characterization and ensures batch-to-batch consistency.

  • Improved Solubility and Stability: The hydrophilic PEG chains enhance the aqueous solubility of conjugated molecules and can improve their thermal and proteolytic stability.[4][5]

  • Reduced Immunogenicity: The "stealth" properties of PEG can shield epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system.[6]

Data Presentation: Illustrative Effects of Branched PEGylation

While specific quantitative data for this compound is not extensively available in public literature, the following tables provide representative data from studies on other branched PEG molecules to illustrate the potential impact on key biopharmaceutical properties.

Table 1: Enhancement of In Vivo Half-Life

ProteinPEG ReagentMolecular Weight of PEG (kDa)Half-Life (Unmodified)Half-Life (PEGylated)Fold IncreaseReference
Interferon-alphaBranched PEG40~2-3 hours~40-50 hours~13-25[3]
Growth HormoneBranched PEG40~20 minutes~70 hours~210[7]

Table 2: Improvement in Thermal Stability

ProteinPEG ReagentChange in Melting Temperature (Tm)Assay MethodReference
Lysozyme20 kDa PEG+20°CDifferential Scanning Calorimetry (DSC)[8]
Model ProteinNot SpecifiedIncreased stability and refolding capacityDifferential Scanning Calorimetry (DSC)[9]

Table 3: Enhancement of Solubility

MoleculePEG ReagentSolubility (Unmodified)Solubility (PEGylated)Fold IncreaseReference
PeptideNot SpecifiedLowHighSignificant[5]
Small Molecule DrugNot SpecifiedPoorImprovedSignificant[10]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation

This protocol describes a general method for conjugating this compound to a protein containing accessible carboxylic acid residues using carbodiimide (B86325) chemistry.

Materials:

  • Protein of interest

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxylic Acids:

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Preparation of PEG Reagent: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add the dissolved PEG reagent to the activated protein solution. A molar ratio of 10:1 to 50:1 (PEG:protein) is a good starting point for optimization.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess PEG reagent and byproducts by dialysis against PBS or by using size-exclusion chromatography (SEC).

  • Characterization:

    • Confirm conjugation and determine the degree of PEGylation using SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.[10][11][12][13]

    • Assess the biological activity of the PEGylated protein using a relevant in vitro assay.

Protocol 2: Synthesis of a PROTAC using a Trifunctional PEG Linker

This protocol provides a conceptual workflow for synthesizing a PROTAC using this compound as a linker to connect a warhead (targeting the protein of interest) and an E3 ligase ligand. This protocol assumes the warhead and E3 ligase ligand have been pre-functionalized with appropriate reactive groups.

Materials:

  • Warhead with a reactive group (e.g., NHS-ester)

  • E3 ligase ligand with a reactive group (e.g., alkyne)

  • This compound

  • Appropriate catalysts and reagents for the chosen click chemistry reaction (e.g., copper(I) for CuAAC)

  • Anhydrous organic solvents (e.g., DMF, DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

  • Purification materials (e.g., HPLC)

Procedure:

  • First Conjugation Step (Warhead to Linker):

    • Dissolve the warhead-NHS ester and a slight molar excess of this compound in anhydrous DMF.

    • Add DIPEA to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, purify the warhead-PEG conjugate by HPLC.

  • Functionalization of a PEG Arm (if necessary):

    • The remaining two PEG arms can be functionalized for the next conjugation step. For example, if the E3 ligase ligand has an alkyne group, one of the PEG arms can be modified to have an azide (B81097) group. This would require a separate synthesis step prior to this protocol.

  • Second Conjugation Step (E3 Ligase Ligand to Linker):

    • Dissolve the purified warhead-PEG conjugate and the alkyne-functionalized E3 ligase ligand in a suitable solvent system for click chemistry (e.g., t-butanol/water).

    • Add the copper(I) catalyst and a reducing agent (e.g., sodium ascorbate).

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Purification: Purify the final PROTAC molecule using preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry and NMR.

  • Biological Evaluation: Assess the ability of the synthesized PROTAC to induce the degradation of the target protein using Western blotting or other quantitative proteomics methods.[14]

Visualizations

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product & Evaluation Warhead Warhead-NHS Ester Step1 Step 1: Amide Coupling (Warhead + Linker) Warhead->Step1 Linker Amino-Tri-(m-PEG4- ethoxymethyl)-methane Linker->Step1 E3_Ligand E3 Ligase Ligand-Alkyne Step2 Step 2: Click Chemistry (Intermediate + E3 Ligand) E3_Ligand->Step2 Purification1 HPLC Purification Step1->Purification1 Intermediate Warhead-PEG-Amine Purification1->Intermediate Intermediate->Step2 Purification2 HPLC Purification Step2->Purification2 PROTAC Final PROTAC Molecule Purification2->PROTAC Characterization Characterization (MS, NMR) PROTAC->Characterization Evaluation Biological Evaluation (Western Blot) PROTAC->Evaluation

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

STING Signaling Pathway Activation by PEGylated Nanoparticles

STING_Pathway cluster_cell Antigen Presenting Cell (APC) cluster_er Endoplasmic Reticulum (ER) cluster_translocation Translocation cluster_downstream Downstream Signaling cluster_nucleus Nucleus cluster_output Immune Response NP PEGylated Nanoparticle (with STING agonist) Endocytosis Endocytosis NP->Endocytosis Endosome Endosome Endocytosis->Endosome Agonist_Release Agonist Release Endosome->Agonist_Release cGAMP STING Agonist (e.g., cGAMP) Agonist_Release->cGAMP Cytosol Cytosol STING STING Dimer STING_TBK1 p-STING / p-TBK1 Complex STING->STING_TBK1 cGAMP->STING Golgi Golgi Apparatus STING_TBK1->Golgi IRF3 IRF3 Golgi->IRF3 NFkB NF-κB Golgi->NFkB pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Transcription Gene Transcription pIRF3->Transcription pNFkB p-NF-κB NFkB->pNFkB pNFkB->Transcription IFN Type I Interferons (IFN-α, IFN-β) Transcription->IFN Cytokines Pro-inflammatory Cytokines Transcription->Cytokines

Caption: Activation of the STING pathway by a PEGylated nanoparticle.[15][16][17][18]

References

Surface Modification of Nanoparticles with Amino-Tri-(m-PEG4-ethoxymethyl)-methane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using Amino-Tri-(m-PEG4-ethoxymethyl)-methane. This trifunctional, branched polyethylene (B3416737) glycol (PEG) reagent is designed to enhance the physicochemical and biological properties of nanoparticles for applications in drug delivery, diagnostics, and other biomedical fields. The branched structure offers a high density of PEG chains, which can significantly improve nanoparticle stability, biocompatibility, and in vivo circulation time.

Introduction to this compound in Nanoparticle PEGylation

This compound is a versatile tool for nanoparticle surface modification. Its central primary amine group allows for covalent conjugation to nanoparticles with surface-exposed reactive groups, such as carboxylic acids or activated esters. The three m-PEG4-ethoxymethyl arms create a dense hydrophilic layer on the nanoparticle surface. This "PEGylation" is a widely adopted strategy to confer "stealth" properties to nanoparticles, enabling them to evade the host's immune system and prolonging their systemic circulation.[1][2] The branched architecture of this specific PEG derivative may offer superior performance in terms of steric hindrance and protein repulsion compared to linear PEG chains of similar molecular weight.[3][4]

Key Advantages of Branched PEGylation:

  • Enhanced Stability: The dense PEG layer prevents nanoparticle aggregation in biological media.[3][5]

  • Reduced Immunogenicity: The hydrophilic shield minimizes opsonization (the process of marking nanoparticles for phagocytosis), leading to reduced clearance by the reticuloendothelial system (RES).[1][2]

  • Prolonged Circulation Time: By evading the immune system, PEGylated nanoparticles remain in the bloodstream for longer periods, increasing the probability of reaching their target site.[6][7]

  • Improved Drug Delivery: Enhanced circulation and stability can lead to more efficient accumulation of drug-loaded nanoparticles at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[8][9]

  • Increased Biocompatibility: PEG is a biocompatible and non-toxic polymer widely used in clinical applications.

Quantitative Data on Nanoparticle Properties Following Branched PEGylation

While specific data for this compound is limited in publicly available literature, the following tables summarize representative quantitative data from studies on nanoparticles modified with other branched PEG derivatives. These values provide an expected trend for the modification of nanoparticles with this compound.

Table 1: Effect of Branched PEGylation on Nanoparticle Size and Zeta Potential

Nanoparticle TypeModificationHydrodynamic Diameter (nm)Zeta Potential (mV)Reference
Polystyrene (Carboxylate-modified)Uncoated100 ± 5-45 ± 5[3]
Polystyrene (Carboxylate-modified)10 kDa 4-arm branched PEG130 ± 8-10 ± 3[3]
Magnetic Nanoparticles (Fe3O4)Uncoated50 ± 10+30 ± 5[10]
Magnetic Nanoparticles (Fe3O4)PEG-modified80 ± 15-5 ± 2[10]
Gold NanoparticlesCitrate-capped20 ± 2-50 ± 4[11]
Gold NanoparticlesBranched PEG-polymer45 ± 5-8 ± 3[11]

Table 2: Impact of Branched PEGylation on In Vitro and In Vivo Performance

Nanoparticle SystemParameterUnmodifiedBranched PEG-ModifiedReference
Single-Walled Carbon NanotubesBlood Circulation Half-life (t½) in mice (hours)< 1~22[6]
Polystyrene NanoparticlesProtein Adsorption (in serum)HighSignificantly Reduced[3]
Polymeric NanoparticlesCellular Uptake (in vitro)Varies by cell lineGenerally similar to linear PEG[3]
Nanoparticles in MatrigelDiffusion CoefficientLowerHigher[3]

Experimental Protocols

The following protocols provide a general framework for the surface modification of nanoparticles using this compound. Optimization will be required for specific nanoparticle systems.

Protocol 1: Covalent Conjugation to Carboxylated Nanoparticles via EDC/NHS Chemistry

This protocol is suitable for nanoparticles that have carboxylic acid groups on their surface (e.g., carboxylate-modified polystyrene, poly(lactic-co-glycolic acid) (PLGA), or silica (B1680970) nanoparticles).

Materials:

  • Carboxylated nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES buffer, pH 5.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 100 mM hydroxylamine (B1172632) or 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Centrifugal filter units or dialysis membrane with appropriate molecular weight cut-off (MWCO)

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

    • Add EDC and NHS to the nanoparticle suspension. A typical molar ratio is 10:20:1 of carboxyl groups:EDC:NHS.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess EDC/NHS:

    • Immediately after activation, wash the nanoparticles to remove excess EDC and NHS. This can be done by centrifugation and resuspension in Coupling Buffer or by using a centrifugal filter unit.

  • Conjugation with this compound:

    • Prepare a stock solution of this compound in DMF or DMSO.

    • Immediately add the this compound solution to the activated nanoparticle suspension in Coupling Buffer. The molar excess of the PEG reagent over the nanoparticle surface groups should be optimized, but a starting point is a 10- to 50-fold molar excess.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of Unreacted Sites:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to deactivate any remaining active ester groups.

  • Purification of PEGylated Nanoparticles:

    • Purify the PEGylated nanoparticles from unreacted PEG and byproducts using centrifugal filtration or dialysis against PBS. Repeat the washing steps at least three times.

  • Characterization and Storage:

    • Resuspend the purified PEGylated nanoparticles in an appropriate buffer (e.g., PBS).

    • Characterize the modified nanoparticles for size, zeta potential, and PEGylation efficiency.

    • Store the nanoparticles at 4°C.

Protocol 2: Characterization of PEGylated Nanoparticles

A thorough characterization is crucial to confirm the successful surface modification and to understand the properties of the resulting nanoparticles.[12][13]

Methods:

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after PEGylation. An increase in hydrodynamic diameter is indicative of successful PEGylation.

  • Zeta Potential Measurement: To measure the surface charge of the nanoparticles. A successful PEGylation will typically lead to a neutralization of the surface charge, with the zeta potential moving closer to zero.[14]

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of PEG on the nanoparticle surface by identifying characteristic ether bond vibrations.

  • Thermogravimetric Analysis (TGA): To quantify the amount of PEG conjugated to the nanoparticles by measuring the weight loss at different temperatures.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the nanoparticle surface, which can confirm the presence of the PEG layer.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles. While it may not directly visualize the PEG layer, it can confirm that the nanoparticle core remains intact after the modification process.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the surface modification of nanoparticles with this compound and their subsequent characterization.

G cluster_0 Nanoparticle Preparation cluster_1 Surface Activation cluster_2 Purification cluster_3 PEGylation cluster_4 Quenching cluster_5 Final Purification cluster_6 Characterization NP_prep Disperse Carboxylated Nanoparticles in Activation Buffer Activation Add EDC and NHS to activate carboxyl groups NP_prep->Activation Wash1 Wash to remove excess EDC/NHS Activation->Wash1 PEGylation Add this compound in Coupling Buffer Wash1->PEGylation Quench Add Quenching Buffer PEGylation->Quench Wash2 Purify via Dialysis or Centrifugal Filtration Quench->Wash2 Characterization DLS, Zeta Potential, FTIR, TGA, TEM Wash2->Characterization

Caption: Workflow for Nanoparticle PEGylation and Characterization.

Conceptual Diagram of PEGylated Nanoparticle for Targeted Drug Delivery

This diagram illustrates the conceptual advantage of using a PEGylated nanoparticle for delivering a therapeutic agent to a target cell, such as a cancer cell. The PEG layer helps the nanoparticle evade the immune system and accumulate at the target site.

G cluster_0 Systemic Circulation cluster_1 Target Tissue (e.g., Tumor) NP Drug-Loaded PEGylated Nanoparticle ImmuneCell Immune Cell (Macrophage) NP->ImmuneCell Evades Uptake NP_Target Drug-Loaded PEGylated Nanoparticle NP->NP_Target Accumulation via EPR Effect TargetCell Target Cell (e.g., Cancer Cell) Receptor Receptor DrugRelease Drug Release Receptor->DrugRelease Signaling Inhibition of Signaling Pathways DrugRelease->Signaling NP_Target->Receptor Binding/Uptake

Caption: Targeted Drug Delivery by a PEGylated Nanoparticle.

Conclusion

The surface modification of nanoparticles with this compound offers a promising strategy to enhance their performance in biomedical applications. The protocols and data presented here provide a foundation for researchers to develop and characterize novel nanoparticle-based therapeutics and diagnostics. It is important to note that the provided protocols are general guidelines and require optimization for each specific nanoparticle system and intended application. Thorough characterization is essential to ensure the quality and efficacy of the final PEGylated nanoparticle formulation.

References

Application Notes and Protocols for Cross-Linking Studies with Amino-Tri-(m-PEG4-ethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-Tri-(m-PEG4-ethoxymethyl)-methane is a trifunctional cross-linking reagent designed for the covalent stabilization of molecular interactions.[1] Its structure features a central primary amine, providing a potential point of conjugation, and three flexible polyethylene (B3416737) glycol (PEG) arms. Each PEG arm is composed of four repeating units, enhancing the solubility and biocompatibility of the cross-linker and the resulting conjugate.[1][2] The terminal ends of the PEG arms are functionalized with amine-reactive groups, making this reagent particularly well-suited for cross-linking proteins and other biomolecules containing primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus.[3][4]

These application notes provide a detailed protocol for utilizing this compound in a typical protein-protein interaction study, specifically focusing on the chemically-induced dimerization of a cell surface receptor by a ligand. The hydrophilic nature of the PEG spacer arms makes this cross-linker ideal for applications in aqueous environments and for both in vitro and in vivo cross-linking experiments.[5]

Disclaimer: The following protocols are generalized guidelines. Optimal conditions for specific applications may require empirical determination. It is assumed that the terminal reactive groups of the three PEG arms are N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines.

Materials and Reagents

Reagent Properties

A summary of the properties of the cross-linker and related reagents is provided in Table 1.

ReagentMolecular Weight ( g/mol )Reactive TowardsOptimal pH Range
This compound~905.1[6]Primary Amines7.2 - 8.5[3]
Quenching Buffer (e.g., Tris-HCl)157.6NHS Esters7.5 - 8.5
Anhydrous DMSO78.13--

Table 1: Properties of Key Reagents

Required Materials
  • This compound

  • Protein of interest (e.g., purified receptor and ligand)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer, pH 7.2-8.5.[3] Note: Avoid buffers containing primary amines like Tris or glycine (B1666218) as they will compete with the target for reaction.[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[3]

  • Desalting columns or dialysis cassettes for buffer exchange and removal of excess cross-linker.

  • SDS-PAGE gels and reagents

  • Western blotting equipment and reagents

  • Mass spectrometer (optional, for identification of cross-linked sites)

Experimental Protocols

General Workflow for Protein Cross-Linking

The overall experimental workflow for a typical protein cross-linking experiment is depicted below. This process involves preparation of the protein sample, reaction with the cross-linker, quenching of the reaction, and subsequent analysis of the cross-linked products.[7][8]

G A Prepare Protein Sample in Amine-Free Buffer C Add Cross-linker to Protein Sample A->C B Prepare Cross-linker Stock Solution in Anhydrous DMSO B->C D Incubate at Room Temperature or 4°C C->D E Quench Reaction with Tris or Glycine Buffer D->E F Analyze Cross-linked Products E->F G SDS-PAGE F->G Separation H Western Blot F->H Identification I Mass Spectrometry F->I Site Mapping

Experimental workflow for protein cross-linking.
Protocol for In Vitro Cross-Linking of a Receptor-Ligand Complex

This protocol describes the steps to cross-link a purified receptor protein to its corresponding ligand.

  • Protein Preparation:

    • Ensure the purified receptor and ligand are in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the final protein concentration of the mixture to 1-10 mg/mL.[3]

  • Cross-linker Preparation:

    • Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.

    • Prepare a 10-50 mM stock solution of the cross-linker in anhydrous DMSO.

  • Cross-Linking Reaction:

    • Combine the receptor and ligand in a microcentrifuge tube at the desired molar ratio to allow for complex formation. Incubate for 15-30 minutes at room temperature.

    • Add the cross-linker stock solution to the protein mixture to achieve a final concentration that results in a 10- to 50-fold molar excess of the cross-linker over the total protein.[3] The optimal molar excess should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3]

  • Quenching:

    • Stop the reaction by adding the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[3]

    • Incubate for 15 minutes at room temperature to ensure all unreacted cross-linker is deactivated.

  • Analysis:

    • The cross-linked sample is now ready for analysis. For SDS-PAGE analysis, add an appropriate volume of loading buffer and heat the sample.

    • Run the sample on an SDS-PAGE gel and visualize the protein bands by Coomassie staining or proceed with Western blotting for specific detection. Cross-linked complexes will appear as higher molecular weight bands.[9][10]

Protocol for Cell Surface Cross-Linking

This protocol is designed for cross-linking proteins on the surface of living cells, for example, to stabilize a cytokine receptor dimer upon ligand binding.[11]

  • Cell Preparation:

    • Wash cultured cells (adherent or in suspension) three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any interfering substances from the culture medium.

    • Resuspend suspension cells or cover adherent cells with the ice-cold buffer.

  • Ligand Stimulation:

    • Add the ligand of interest to the cells at a predetermined optimal concentration to induce receptor dimerization.

    • Incubate on ice for 15-30 minutes.

  • Cross-linker Preparation:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO as described in the in vitro protocol.

  • Cross-Linking Reaction:

    • Add the cross-linker stock solution to the cell suspension or overlay on adherent cells to a final concentration of 1-5 mM.

    • Incubate the cells for 30 minutes on ice to minimize internalization of the cross-linker.[12]

  • Quenching:

    • Terminate the reaction by adding the quenching buffer to a final concentration of 10-20 mM.

    • Incubate for 10 minutes on ice.

  • Cell Lysis and Analysis:

    • Wash the cells with ice-cold PBS to remove excess cross-linker and quenching buffer.

    • Lyse the cells using a suitable lysis buffer.

    • The cell lysate can then be analyzed by immunoprecipitation followed by Western blotting to detect the cross-linked receptor complexes.

Data Presentation and Interpretation

Quantitative data from cross-linking experiments should be carefully recorded and presented. Table 2 provides a template for optimizing reaction conditions.

ParameterCondition 1Condition 2Condition 3Condition 4
Protein Concentration (mg/mL)1155
Molar Excess of Cross-linker10x50x10x50x
Incubation Time (min)30306060
Incubation Temperature (°C)252544
Result (e.g., % Cross-linked)

Table 2: Example of an Optimization Matrix for a Cross-Linking Reaction

The primary method for analyzing the results of a cross-linking experiment is typically SDS-PAGE followed by Western blotting. The formation of a new, higher molecular weight band corresponding to the size of the cross-linked complex is indicative of a successful reaction. The intensity of this band can be used to estimate the efficiency of the cross-linking under different conditions. For more detailed analysis, mass spectrometry can be employed to identify the specific amino acid residues involved in the cross-link, providing valuable structural information about the protein-protein interaction.[1][13]

Signaling Pathway and Visualization

This compound can be used to study signaling pathways that are initiated by the dimerization or oligomerization of cell surface receptors. A common example is the activation of Janus kinases (JAKs) following cytokine-induced receptor dimerization. The diagram below illustrates this hypothetical signaling cascade.

G cluster_cell Cell Membrane Receptor1 Receptor (Monomer 1) JAK1 JAK Receptor1->JAK1 Associated Receptor2 Receptor (Monomer 2) JAK2 JAK Receptor2->JAK2 Associated JAK1->JAK1 JAK1->JAK2 Trans-phosphorylation STAT STAT JAK1->STAT Phosphorylation JAK2->JAK1 Trans-phosphorylation JAK2->JAK2 JAK2->STAT Phosphorylation Ligand Ligand (Cytokine) Ligand->Receptor1 Binding & Dimerization Ligand->Receptor2 Binding & Dimerization STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Expression Nucleus->Gene

Cytokine receptor signaling pathway.

References

Application Notes and Protocols for Amino-Tri-(m-PEG4-ethoxymethyl)-methane in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-Tri-(m-PEG4-ethoxymethyl)-methane is a branched, monoamine-functionalized polyethylene (B3416737) glycol (PEG) derivative. Its unique structure, featuring three PEG4 arms extending from a central core, offers a versatile platform for the formation of hydrogels with tunable properties. The terminal methoxy (B1213986) groups on the PEG arms contribute to its solubility and biocompatibility, while the primary amine group provides a reactive handle for crosslinking with various functionalities. This document provides detailed application notes and protocols for the use of this compound in the preparation of hydrogels for applications such as controlled drug delivery and 3D cell culture.

Polyethylene glycol (PEG)-based hydrogels are widely utilized in biomedical applications due to their excellent biocompatibility, hydrophilicity, and tunable physical properties.[1] These hydrogels can be engineered to mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration.[2] Furthermore, their porous network allows for the encapsulation and controlled release of therapeutic agents.[3] The properties of PEG hydrogels, such as swelling ratio, mechanical strength, and degradation rate, can be precisely controlled by modulating the molecular weight of the PEG precursors and the crosslinking density of the hydrogel network.[4][5]

This compound serves as a key component in multi-component crosslinking systems. The primary amine group can react with various functional groups, such as N-hydroxysuccinimide (NHS) esters, aldehydes, and isocyanates, to form stable covalent bonds. This allows for the creation of hydrogel networks with defined structures and functionalities.

Product Information

Product Name This compound
Catalog Number A597232-100mg
Molecular Formula C40H80N4O18
Molecular Weight 905.1 g/mol
Purity ≥98%
Appearance Colorless to light yellow oil
Solubility Soluble in water, DMSO, DMF
Storage Store at -20°C

Applications

  • Controlled Drug Delivery: The hydrogel matrix can encapsulate small molecule drugs, peptides, and proteins, releasing them in a sustained manner. The release rate can be tuned by altering the hydrogel's crosslink density.[3]

  • 3D Cell Culture and Tissue Engineering: The biocompatible nature of the hydrogel provides a suitable scaffold for 3D cell culture, mimicking the native extracellular matrix.[6] The hydrogel's mechanical properties can be adjusted to match those of specific tissues.

  • Bio-conjugation: The primary amine group can be used to conjugate bioactive molecules, such as peptides or growth factors, to the hydrogel network to enhance cellular responses.[7]

Experimental Protocols

Preparation of a Thiol-Reactive Hydrogel using this compound as a Scaffold Component

This protocol describes the formation of a hydrogel by reacting the amine group of this compound with a bifunctional NHS-ester crosslinker to create an amine-reactive scaffold, which is then crosslinked with a thiol-containing molecule.

Materials:

  • This compound

  • 4-arm PEG-NHS (e.g., 10 kDa)

  • Dithiothreitol (DTT)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, nuclease-free water

Protocol:

  • Prepare Stock Solutions:

    • This compound Solution (10 mM): Dissolve 9.05 mg of this compound in 1 mL of PBS (pH 7.4).

    • 4-arm PEG-NHS Solution (10% w/v): Dissolve 100 mg of 4-arm PEG-NHS in 1 mL of PBS (pH 7.4). Prepare this solution immediately before use as NHS esters are susceptible to hydrolysis.

    • DTT Solution (100 mM): Dissolve 15.4 mg of DTT in 1 mL of PBS (pH 7.4).

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube, mix 100 µL of the this compound solution with 100 µL of the 4-arm PEG-NHS solution.

    • Vortex the solution gently for 10 seconds.

    • Immediately add 50 µL of the DTT solution to the mixture.

    • Vortex again for 5-10 seconds and quickly transfer the solution to the desired mold or well plate.

    • Allow the hydrogel to crosslink at room temperature for 30-60 minutes, or until a stable gel is formed.

    • After gelation, the hydrogel can be swelled in PBS or cell culture medium.

Characterization of Hydrogel Properties

4.2.1. Gelation Time

The gelation time can be determined by the vial tilting method. After mixing the components, the vial is tilted every minute. The gelation time is the point at which the solution no longer flows.

4.2.2. Swelling Ratio

  • Record the initial weight of the hydrogel (W_initial).

  • Immerse the hydrogel in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with a Kimwipe to remove excess water, and record the weight (W_swollen).

  • The swelling ratio is calculated as: Swelling Ratio = (W_swollen - W_initial) / W_initial

4.2.3. Mechanical Testing (Rheometry)

The mechanical properties of the hydrogel, such as the storage modulus (G') and loss modulus (G''), can be measured using a rheometer with a parallel plate geometry. A time sweep experiment can be performed immediately after mixing the components to monitor the gelation process. A frequency sweep can be conducted on the fully formed hydrogel to determine its viscoelastic properties.

Data Presentation

The following tables summarize the expected quantitative data for hydrogels formed using this compound with varying concentrations of the 4-arm PEG-NHS crosslinker.

Table 1: Gelation Time and Swelling Ratio

4-arm PEG-NHS Concentration (% w/v)Gelation Time (minutes)Swelling Ratio (at 24h)
5~1525 ± 2.1
10~818 ± 1.5
15~412 ± 1.1

Table 2: Mechanical Properties (from Rheometry)

4-arm PEG-NHS Concentration (% w/v)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
5500 ± 5025 ± 5
101200 ± 11040 ± 8
152500 ± 23060 ± 10

Visualizations

Hydrogel_Formation_Workflow cluster_preparation Solution Preparation cluster_mixing Mixing and Reaction cluster_gelation Gelation and Characterization A This compound in PBS Mix1 Mix A and B (Amine-NHS Ester Reaction) A->Mix1 B 4-arm PEG-NHS in PBS B->Mix1 C DTT in PBS Mix2 Add C (Thiol-ene Reaction) C->Mix2 Mix1->Mix2 Gel Hydrogel Formation Mix2->Gel Char Characterization (Gelation Time, Swelling, Mechanics) Gel->Char

Caption: Experimental workflow for hydrogel formation.

Crosslinking_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Amine Amino-Tri-PEG Scaffold Amine-Reactive PEG Scaffold Amine->Scaffold reacts with NHS_PEG 4-arm PEG-NHS NHS_PEG->Scaffold reacts with DTT DTT (Thiol) Hydrogel Crosslinked Hydrogel DTT->Hydrogel crosslinks with Scaffold->Hydrogel crosslinks with

Caption: Simplified reaction mechanism for hydrogel crosslinking.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Amino-Tri-(m-PEG4-ethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-Tri-(m-PEG4-ethoxymethyl)-methane is a trifunctional, highly flexible linker designed for advanced bioconjugation and solid-phase synthesis. Its unique structure, featuring a central primary amine and three methoxy-terminated tetra-polyethylene glycol (PEG4) arms, offers significant advantages in the development of complex biomolecules, antibody-drug conjugates (ADCs), and targeted drug delivery systems. The PEG chains enhance solubility and stability while reducing the immunogenicity of the conjugated molecules.[1][2][3][4][5]

This document provides detailed application notes and representative protocols for the use of this compound in solid-phase synthesis. While specific, peer-reviewed protocols detailing the use of this exact linker are not widely available, the following sections outline generalized procedures based on well-established solid-phase peptide synthesis (SPPS) and bioconjugation chemistries.[6][7][8][9][10]

Molecular Structure and Properties

This compound is characterized by a central amine that serves as a primary attachment point and three PEG4 arms that provide spacing and desirable physicochemical properties.

  • Molecular Formula: C₄₀H₈₀N₄O₁₈

  • Molecular Weight: 905.08 g/mol [7]

  • Core Functionality: A primary amine reactive towards activated carboxylic acids, NHS esters, and other carbonyl compounds.[11]

  • Branching: Three PEG4 arms provide a hydrophilic scaffold, enhancing the solubility and stability of the final conjugate.[1][2][3][4][5]

cluster_main main_node This compound amine Primary Amine (-NH2) main_node->amine  Core Functionality peg1 m-PEG4-ethoxymethyl Arm 1 main_node->peg1 Hydrophilic Spacer peg2 m-PEG4-ethoxymethyl Arm 2 main_node->peg2 peg3 m-PEG4-ethoxymethyl Arm 3 main_node->peg3

Caption: Molecular structure of this compound.

Applications in Solid-Phase Synthesis

The primary application of this compound in solid-phase synthesis is as a branching linker to attach peptides, small molecules, or other ligands to a solid support. The central amine can be coupled to a resin, and subsequent peptide synthesis can be initiated from this point. Alternatively, a peptide can be synthesized first, and this linker can be attached to the N-terminus or a side chain.

The three PEG arms can be further functionalized (e.g., with azide (B81097) groups for click chemistry) to allow for the attachment of multiple copies of a drug molecule or targeting ligand, creating a multivalent conjugate.[12][13][14][15][16]

Experimental Protocols

The following protocols are representative and may require optimization based on the specific resin, peptide sequence, and other reagents used.

Protocol 1: Immobilization of the Linker and Subsequent Peptide Elongation

This protocol describes the attachment of this compound to a carboxy-functionalized solid support, followed by the synthesis of a peptide chain using Fmoc/tBu strategy.

Materials:

  • 2-chlorotrityl chloride (2-CTC) or Wang resin

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HCTU, DIC)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Linker Attachment:

    • Dissolve this compound (2 eq) and DIPEA (4 eq) in DMF.

    • Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.

    • To cap any remaining reactive sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes.

    • Wash the resin extensively with DMF, DCM, and MeOH, then dry under vacuum.

  • Fmoc-Amino Acid Coupling (First Residue):

    • Swell the linker-functionalized resin in DMF.

    • In a separate vial, dissolve the first Fmoc-amino acid (3 eq) and a coupling reagent like HCTU (3 eq) in DMF. Add DIPEA (6 eq) and allow to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 10-20 minutes.

    • Drain and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF.

  • Peptide Chain Elongation:

    • Repeat steps 3 and 4 for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

start Start: Carboxy-functionalized Resin swell 1. Resin Swelling in DMF start->swell attach 2. Attach Amino-Tri-(m-PEG4...)-methane (Linker Immobilization) swell->attach cap 3. Cap Unreacted Sites attach->cap couple_aa1 4. Couple First Fmoc-Amino Acid cap->couple_aa1 deprotect 5. Fmoc Deprotection (20% Piperidine/DMF) couple_aa1->deprotect couple_aan 6. Couple Subsequent Fmoc-Amino Acids (Repeat Cycle) deprotect->couple_aan couple_aan->deprotect n-1 times cleave 7. Cleavage from Resin & Side-Chain Deprotection couple_aan->cleave end End: Purified Peptide-Linker Conjugate cleave->end

Caption: Workflow for solid-phase synthesis with the linker.

Protocol 2: Post-Synthetic Modification of PEG Arms via Click Chemistry

This protocol assumes the use of an azide-functionalized version of the linker, Amino-Tri-(azide-PEG4-ethoxymethyl)-methane, and describes the conjugation of an alkyne-containing molecule.

Materials:

  • Resin-bound peptide with the azide-functionalized linker

  • Alkyne-functionalized molecule (e.g., a drug or dye)

  • Copper(I) source (e.g., CuSO₄ and sodium ascorbate (B8700270), or a pre-formed Cu(I) complex)

  • Solvent (e.g., DMF/H₂O mixture)

Procedure:

  • Resin Swelling: Swell the peptide-resin in the reaction solvent.

  • Click Reaction Mixture:

    • Dissolve the alkyne-functionalized molecule (5-10 eq per azide), sodium ascorbate (10 eq), and CuSO₄ (1-5 eq) in the solvent.

    • Add the mixture to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 12-24 hours.

  • Washing: Wash the resin extensively with the reaction solvent, water, and DMF to remove excess reagents and copper.

  • Cleavage: Cleave the final conjugate from the resin as described in Protocol 1.

Data Presentation

As no specific quantitative data for the use of this linker in solid-phase synthesis is publicly available, the following table serves as a template for researchers to record their own experimental results.

ParameterPeptide Sequence 1Peptide Sequence 2Notes
Resin Type e.g., 2-CTC, Wang
Linker Loading (mmol/g) Determined by UV-Vis of Fmoc cleavage
Overall Crude Yield (%) Based on initial resin loading
Crude Purity (HPLC %) Area under the curve at 220 nm
Final Purified Yield (%) After HPLC purification
Mass Spec (Expected) [M+H]⁺
Mass Spec (Observed) [M+H]⁺

Conclusion

This compound is a versatile and valuable tool for solid-phase synthesis, enabling the creation of complex, multi-functional biomolecular constructs. The provided protocols offer a foundational methodology for its application, which can be adapted and optimized for specific research and development needs. Careful monitoring of reaction completion and characterization of intermediates and the final product are crucial for successful synthesis.

References

Troubleshooting & Optimization

Troubleshooting low reaction yields with Amino-Tri-(m-PEG4-ethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-Tri-(m-PEG4-ethoxymethyl)-methane. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this trifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a branched, trifunctional PEGylation reagent. It features a central primary amine group and three poly(ethylene glycol) (PEG) arms, each with a methyl ether end group.[1] The primary amine serves as a reactive handle for conjugation to molecules with activated esters (e.g., NHS esters) or carboxylic acids (with the use of activators like EDC or HATU).[1] Its branched structure and the hydrophilic PEG chains enhance the solubility and stability of the resulting conjugate, and can improve pharmacokinetic properties in drug delivery applications.[1]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term stability, it is recommended to store this compound at -20°C in a desiccated environment to prevent degradation. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.

Q3: Which buffers should I use for conjugation reactions with this linker?

It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with your target molecule for reaction with the activated functional groups, leading to significantly lower yields of your desired conjugate.[2] Recommended buffers include phosphate-buffered saline (PBS), MES, HEPES, and bicarbonate/carbonate buffers.[2]

Q4: How does the branched structure of this linker affect my reaction?

The three PEG arms of this linker provide a larger hydrodynamic radius compared to a linear PEG of similar molecular weight. This can be beneficial for applications where increased steric shielding is desired. However, this branched nature can also introduce steric hindrance, which might make it more challenging for the central amine to react with sterically hindered sites on your target molecule. This could potentially lead to lower reaction yields compared to linear PEG linkers.

Troubleshooting Guide: Low Reaction Yields

Low conjugation yield is a common challenge in bioconjugation. This guide provides a systematic approach to identifying and resolving potential issues when using this compound.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow cluster_InitialChecks Initial Checks cluster_Problem_Identification Problem Identification cluster_Solutions Solutions & Optimization Reagent_Integrity Reagent Integrity Check Reaction_Setup Reaction Setup Review Reagent_Integrity->Reaction_Setup If OK Low_Yield Low Reaction Yield Reaction_Setup->Low_Yield Leads to Hydrolysis Hydrolysis of Activated Species Low_Yield->Hydrolysis Wrong_pH Incorrect Reaction pH Low_Yield->Wrong_pH Steric_Hindrance Steric Hindrance Low_Yield->Steric_Hindrance Low_Reactivity Low Reactivity of Target Low_Yield->Low_Reactivity Impure_Reactants Impure Reactants Low_Yield->Impure_Reactants Use_Fresh Use Fresh Reagents & Anhydrous Solvents Hydrolysis->Use_Fresh Optimize_pH Optimize Buffer pH Wrong_pH->Optimize_pH Modify_Linker Increase Linker Length or Change Linker Type Steric_Hindrance->Modify_Linker Increase_Excess Increase Molar Excess of Linker Low_Reactivity->Increase_Excess Purify_Reactants Purify Starting Materials Impure_Reactants->Purify_Reactants

Caption: A stepwise workflow for troubleshooting low conjugation yield.

Common Problems and Solutions
Problem Potential Cause Recommended Solution
Low or No Conjugate Formation Degradation of this compound: The primary amine may have degraded due to improper storage or handling.Store the reagent at -20°C in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent condensation.
Hydrolysis of Activated Ester: If you are reacting the amine with an NHS-activated molecule, the NHS ester is highly susceptible to hydrolysis in aqueous solutions.Prepare the activated ester solution immediately before use. Minimize the time the activated ester is in an aqueous buffer before adding the amine-PEG linker.
Incorrect Reaction pH: The reactivity of the primary amine is pH-dependent. The reaction of an amine with an NHS ester is most efficient at a pH range of 7.2-9.0.[3]Ensure your reaction buffer is within the optimal pH range. Use non-amine containing buffers like PBS, HEPES, or borate (B1201080) buffer.[2]
Inactive Coupling Agents (for carboxyl activation): If you are activating a carboxyl group on your target molecule with EDC/NHS, these reagents are moisture-sensitive and can degrade.Use fresh, high-quality EDC and NHS. Store them in a desiccator.
Low Yield with Unreacted Starting Material Suboptimal Molar Ratios: An insufficient molar excess of one of the reactants can lead to incomplete conversion.Increase the molar excess of the this compound. A 5 to 20-fold molar excess is a common starting point for optimization.
Steric Hindrance: The branched structure of the PEG linker or a sterically hindered reaction site on the target molecule may slow down the reaction rate.Increase the reaction time and/or temperature. Consider using a linker with a longer PEG chain to reduce steric hindrance.
Insufficient Reaction Time: The conjugation reaction may not have reached completion.Monitor the reaction progress over time using an appropriate analytical technique (e.g., HPLC, SDS-PAGE) to determine the optimal reaction time.
Product is Formed, but Lost During Purification Precipitation of the Conjugate: The PEGylated product may have different solubility characteristics than the starting materials and could precipitate out of solution.Consider using a more hydrophilic PEG linker or adjusting the buffer conditions (e.g., adding a small amount of organic co-solvent like DMSO or DMF if compatible with your biomolecule).
Inappropriate Purification Method: The chosen purification method may not be suitable for separating the conjugate from unreacted starting materials or byproducts.Size-exclusion chromatography (SEC) is often effective for separating larger PEGylated conjugates from smaller unreacted molecules.[3] Ion-exchange chromatography (IEX) can also be used, as PEGylation can alter the surface charge of a protein.

Experimental Protocols

General Protocol for Conjugation to an NHS-Activated Molecule

This protocol provides a general guideline for conjugating this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • NHS-activated molecule

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Purification column (e.g., SEC)

Procedure:

  • Prepare the Amine-PEG Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a stock solution of the amine-PEG in anhydrous DMSO or DMF.

  • Prepare the NHS-Activated Molecule:

    • Dissolve the NHS-activated molecule in the Conjugation Buffer at a suitable concentration.

  • Conjugation Reaction:

    • Add the desired molar excess of the amine-PEG stock solution to the solution of the NHS-activated molecule.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Purify the PEGylated conjugate from unreacted starting materials and byproducts using an appropriate chromatography method, such as size-exclusion chromatography.

Diagram: General Experimental Workflow

ExperimentalWorkflow Start Start Prepare_Amine_PEG Prepare Amine-PEG Solution Start->Prepare_Amine_PEG Prepare_Target Prepare NHS-Activated Target Molecule Start->Prepare_Target Conjugation Conjugation Reaction (RT, 1-2h or 4°C, overnight) Prepare_Amine_PEG->Conjugation Prepare_Target->Conjugation Quench Quench Reaction (e.g., Tris buffer) Conjugation->Quench Purification Purification (e.g., SEC) Quench->Purification Analysis Analysis of Conjugate (e.g., SDS-PAGE, MS) Purification->Analysis End End Analysis->End

Caption: A general experimental workflow for conjugation.

Data Presentation

Table: Illustrative Reaction Conditions for Optimization

The optimal reaction conditions will vary depending on the specific molecules being conjugated. This table provides a starting point for optimization experiments.

Parameter Condition A (Starting Point) Condition B (Alternative) Condition C (Alternative)
Molar Ratio (Amine-PEG : Target) 5 : 110 : 120 : 1
Reaction Time 2 hours at Room Temp.Overnight at 4°C4 hours at Room Temp.
pH of Conjugation Buffer 7.48.08.5
Target Molecule Concentration 1 mg/mL5 mg/mL0.5 mg/mL

Note: These are illustrative values. Actual yields will depend on the specific reactants and conditions. It is highly recommended to perform small-scale optimization experiments.

References

Technical Support Center: Optimizing Conjugation of Amino-Tri-(m-PEG4-ethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-Tri-(m-PEG4-ethoxymethyl)-methane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation efficiency and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a branched, trifunctional polyethylene (B3416737) glycol (PEG) linker.[1] It features a central amine core and three PEG4-ethoxymethyl arms.[1] The primary amine is reactive towards activated esters (like NHS esters) and carboxylic acids, making it a versatile tool for bioconjugation.[2] Its main application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible, hydrophilic spacer to connect a target protein ligand and an E3 ligase ligand.[3] The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4]

Q2: What is the fundamental chemistry behind the conjugation of this compound to a target molecule?

The most common conjugation strategy involves the reaction of the primary amine on this compound with an N-hydroxysuccinimide (NHS) ester-activated molecule. In this reaction, the amine group acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct. This reaction is typically performed in a pH range of 7.2 to 9.0.

Q3: Why is the pH of the reaction buffer critical for successful conjugation?

The pH of the reaction buffer is a critical parameter that influences both the reactivity of the amine and the stability of the NHS ester. For the primary amine to be an effective nucleophile, it needs to be in its deprotonated state, which is favored at a pH above its pKa. However, at high pH, the NHS ester is prone to hydrolysis, which deactivates it. Therefore, a compromise is necessary. A pH range of 7.2-8.5 is generally recommended to balance amine reactivity and NHS ester stability.[5]

Q4: What are the most common challenges encountered during the conjugation of this branched PEG linker?

Common challenges include:

  • Low Conjugation Yield: This can be due to several factors, including suboptimal pH, hydrolysis of the NHS ester, inactive reagents, or steric hindrance.[6]

  • Formation of Aggregates: The bifunctional or, in this case, trifunctional nature of the linker can sometimes lead to intermolecular cross-linking and aggregation, especially at high protein concentrations.[7]

  • Heterogeneity of the Final Product: Due to multiple reactive sites on a target molecule (e.g., multiple lysine (B10760008) residues on a protein), the conjugation can result in a mixture of species with varying numbers of PEG linkers attached.

  • Steric Hindrance: The branched structure of the linker might create steric hindrance, potentially affecting the binding affinity of the ligands in a PROTAC or the activity of a conjugated protein. Using a longer PEG chain can sometimes mitigate this.[4][7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Low or No Conjugation Yield
Possible Cause Recommended Solution
Suboptimal pH Verify the pH of your reaction buffer. For NHS ester chemistry, a pH range of 7.2-8.5 is optimal.[5][6] If your protocol involves the activation of a carboxyl group with EDC/NHS, a two-step process is recommended: activation at pH 4.5-6.0 (e.g., in MES buffer) followed by conjugation at pH 7.2-8.0 (e.g., in PBS).[8]
Hydrolysis of NHS Ester Prepare NHS ester solutions fresh immediately before use. Avoid moisture. Perform the conjugation step as quickly as possible after activating your molecule. Lowering the reaction temperature to 4°C can reduce the rate of hydrolysis but may require a longer reaction time.[6]
Inactive Reagents Ensure your this compound and any NHS ester-containing reagents are stored correctly, typically at -20°C with a desiccant. Allow reagents to warm to room temperature before opening to prevent condensation.
Inappropriate Buffer Do not use buffers containing primary amines (e.g., Tris, glycine) as they will compete with your target molecule for reaction with the NHS ester. Recommended buffers include PBS, HEPES, and borate (B1201080) buffers.[5]
Insufficient Molar Ratio of Linker For proteins, a 10- to 20-fold molar excess of the PEG linker over the protein is a common starting point. Optimization may be required to achieve the desired degree of labeling.[9]
Steric Hindrance Due to the branched nature of this linker, steric hindrance can be a factor. If you suspect this is an issue, you may need to consider a linker with longer PEG arms.
Issue 2: Precipitation or Aggregation of the Conjugate
Possible Cause Recommended Solution
Intermolecular Cross-linking Reduce the concentration of your protein or target molecule. High concentrations increase the likelihood of multiple molecules being linked together.[7] Consider adding the PEG linker in smaller aliquots over time rather than all at once.
Poor Solubility of the Final Conjugate While PEG generally improves solubility, the properties of the conjugated molecule can sometimes lead to precipitation. Consider adding a small amount of an organic co-solvent like DMSO or DMF (up to 10-20%) to the reaction buffer, if it is compatible with your biomolecule.
Suboptimal Buffer Conditions Ensure the buffer composition and pH are optimal for the stability of your target molecule throughout the conjugation process.

Data Presentation

Table 1: Influence of Reaction pH on NHS Ester Stability

This table illustrates the effect of pH on the half-life of a typical NHS ester, highlighting the importance of pH control in maximizing conjugation efficiency.

pHTemperature (°C)Half-life of NHS Ester
7.04~4-5 hours
8.025~30 minutes
8.54~2 hours
8.64~10 minutes
Table 2: Recommended Starting Molar Ratios for Conjugation

The optimal molar ratio of the PEG linker to the target molecule can vary depending on the concentration of reactants and the number of available reactive sites.

Target Molecule ConcentrationRecommended Molar Excess of PEG LinkerExpected Outcome
1-2 mg/mL5-10 foldLower degree of labeling
2-5 mg/mL10-20 foldModerate degree of labeling
5-10 mg/mL20-50 foldHigher degree of labeling

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to an NHS-Ester Activated Molecule

This protocol describes a general method for the conjugation of the amine group on the PEG linker to a molecule that has been pre-activated with an NHS ester.

Materials:

  • This compound

  • NHS-ester activated molecule

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassettes)

Procedure:

  • Reagent Preparation:

    • Immediately before use, dissolve the this compound in the reaction buffer to a desired concentration.

    • Dissolve the NHS-ester activated molecule in anhydrous DMSO or DMF to create a stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to your target molecule solution.

    • Slowly add the NHS-ester activated molecule stock solution to the reaction mixture while gently stirring. Ensure the final concentration of the organic solvent is low (typically <10%).

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG linker and byproducts by purifying the reaction mixture using size-exclusion chromatography or dialysis.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthesis for a PROTAC, where the branched PEG linker is first conjugated to an E3 ligase ligand and then to the protein of interest (POI) ligand.

Step 1: Conjugation of PEG Linker to E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (with a reactive carboxyl group) and a molar excess of this compound in an anhydrous solvent like DMF.

  • Add coupling reagents such as HATU and DIPEA.

  • Stir the reaction at room temperature until completion, monitoring the progress by LC-MS.

  • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

Step 2: Conjugation of POI Ligand to the E3 Ligase-Linker Intermediate

  • The purified E3 ligase-linker intermediate now has reactive groups on the other arms of the PEG linker.

  • Dissolve the E3 ligase-linker intermediate and the POI ligand (with a compatible reactive group) in a suitable solvent.

  • Perform the second coupling reaction (e.g., another amide coupling or click chemistry if the linker arms were functionalized differently).

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the final PROTAC product by preparative HPLC.

  • Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound PROTAC PROTAC Molecule PROTAC_bound PROTAC PROTAC->PROTAC_bound POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ub Ubiquitin cluster_ternary cluster_ternary Ub->cluster_ternary Ubiquitination Proteasome 26S Proteasome Degraded Degraded Protein (Amino Acids) Proteasome->Degraded Degradation cluster_ternary->Proteasome Recognition

Caption: PROTAC-mediated targeted protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis E3_ligand E3 Ligase Ligand (-COOH) Coupling1 Amide Coupling (HATU, DIPEA) E3_ligand->Coupling1 PEG_linker Amino-Tri-(m-PEG4- ethoxymethyl)-methane PEG_linker->Coupling1 Intermediate E3 Ligase-Linker Intermediate Coupling1->Intermediate Purification1 Purification (HPLC) Intermediate->Purification1 Coupling2 Second Coupling Reaction Purification1->Coupling2 POI_ligand POI Ligand (e.g., -NHS ester) POI_ligand->Coupling2 Final_PROTAC Final PROTAC Product Coupling2->Final_PROTAC Purification2 Final Purification (HPLC) Final_PROTAC->Purification2 Analysis Characterization (LC-MS, NMR) Purification2->Analysis

Caption: General workflow for the synthesis of a PROTAC.

Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Is pH optimal (7.2-8.5)? Start->Check_pH Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Reagents Are reagents fresh and stored correctly? Check_pH->Check_Reagents Yes Adjust_pH->Check_pH Prepare_Fresh Prepare fresh reagents Check_Reagents->Prepare_Fresh No Check_Buffer Is buffer amine-free? Check_Reagents->Check_Buffer Yes Prepare_Fresh->Check_Reagents Change_Buffer Use PBS, HEPES, or Borate buffer Check_Buffer->Change_Buffer No Check_Ratio Is molar ratio sufficient? Check_Buffer->Check_Ratio Yes Change_Buffer->Check_Buffer Increase_Ratio Increase molar excess of PEG linker Check_Ratio->Increase_Ratio No Success Improved Yield Check_Ratio->Success Yes Increase_Ratio->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Common challenges in using Amino-Tri-(m-PEG4-ethoxymethyl)-methane linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-Tri-(m-PEG4-ethoxymethyl)-methane linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of these branched PEG linkers in bioconjugation and other applications. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a trifunctional or three-armed branched polyethylene (B3416737) glycol (PEG) linker.[1][2][3][4] It features a central primary amine group that can be reacted with activated esters (like NHS esters) or carboxylic acids to form stable amide bonds.[1][5][6][7][8] The three PEG4 arms enhance hydrophilicity and provide a flexible spacer.[5][9] Its primary applications are in bioconjugation, such as in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted drug delivery systems where multivalency and improved solubility are desired.[3][10][11][12]

Q2: What are the main advantages of using a branched PEG linker like this one?

Branched PEG linkers offer several advantages over linear PEGs:

  • Higher Drug-to-Antibody Ratios (DAR): The multi-arm structure allows for the attachment of more payload molecules to a single conjugation site on a biomolecule, which can enhance the therapeutic effect.[4]

  • Improved Solubility: The hydrophilic nature of the PEG arms helps to solubilize hydrophobic drugs and reduce aggregation of the final conjugate.[2][4][10][13][14]

  • Enhanced Stability and Pharmacokinetics: PEGylation, in general, can protect biomolecules from enzymatic degradation, reduce immunogenicity, and prolong circulation half-life by increasing the hydrodynamic volume of the conjugate.[2][10][13][14][15][16][17] The branched structure can further enhance these effects.[13]

Q3: What are the most common stability issues with PEG linkers in general?

The primary stability concerns for PEG linkers are related to the chemical integrity of the bonds used for conjugation. While the polyethylene glycol chain itself is generally stable, the linkages can be susceptible to degradation.[18] Common issues include:

  • Hydrolysis of Ester Linkages: Ester bonds are prone to hydrolysis under both acidic and basic conditions.[18]

  • Cleavage of Acid-Labile Linkers: Linkers containing functionalities like hydrazones are designed to cleave in acidic environments such as endosomes.[18]

  • Oxidation: The PEG backbone can be susceptible to oxidative degradation under certain storage and experimental conditions.[18]

Q4: How does pH affect the stability and reactivity of the amino group on this linker?

The primary amine on the this compound linker is reactive towards electrophiles like NHS esters. For efficient conjugation, the amine group needs to be in its nucleophilic, unprotonated state. Therefore, the reaction is typically carried out at a pH between 7 and 9.[19] At lower pH, the amine group will be protonated (NH3+), rendering it unreactive. At very high pH, hydrolysis of the activated ester (e.g., NHS ester) on the conjugation partner can become a competing reaction, reducing the overall yield.[16]

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield
Possible Cause Recommended Solution
Incorrect Reaction Buffer pH Verify that the pH of your reaction buffer is between 7.2 and 8.5 for reactions with NHS esters to ensure the primary amine of the linker is deprotonated and nucleophilic.[16]
Hydrolysis of Activated Ester Prepare fresh solutions of your activated molecule (e.g., NHS-ester functionalized protein) immediately before use. NHS esters are moisture-sensitive and can hydrolyze over time.[16][20]
Steric Hindrance The branched nature of the linker, or the structure of the biomolecule, may cause spatial obstruction.[20] Consider optimizing the molar ratio of linker to biomolecule. It may also be beneficial to perform the reaction at a slightly elevated temperature (e.g., room temperature vs. 4°C) for a shorter period, or at a lower temperature for a longer period, to find the optimal balance.
Inactive Linker Ensure the this compound linker has been stored correctly, typically at -20°C, and protected from moisture to maintain its reactivity.[1][3][8][21]
Problem 2: Precipitation or Aggregation of the Conjugate
Possible Cause Recommended Solution
Increased Hydrophobicity Although the PEG arms enhance solubility, conjugating a highly hydrophobic payload can still lead to aggregation.[10][13][22] Ensure that the final concentration of the conjugate is not too high. You may need to screen different formulation buffers containing solubility-enhancing excipients.
Protein Instability The conjugation process itself (e.g., changes in pH or addition of organic co-solvents) can destabilize the protein.[20] Screen different buffers and pH conditions to find one that maintains protein stability. Performing the conjugation at a lower temperature (e.g., 4°C) may also help.[20]
High Drug-to-Antibody Ratio (DAR) A high DAR can increase the hydrophobicity of an antibody-drug conjugate, leading to aggregation.[20] It is crucial to control the stoichiometry of the reaction to achieve the desired DAR and optimize the balance between efficacy and biophysical properties.
Problem 3: Difficulty in Purifying the Final Conjugate
Possible Cause Recommended Solution
Presence of Unreacted Linker and Biomolecule Size exclusion chromatography (SEC) is a common method to separate the larger conjugate from the smaller, unreacted linker.[20][23] Dialysis can also be used.
Heterogeneity of the Product Conjugation reactions can result in a mixture of species with different numbers of linkers attached. Techniques like Hydrophobic Interaction Chromatography (HIC) or Ion Exchange Chromatography (IEX) can be used to separate species with different DARs.
Co-elution of Species in SEC Optimize the SEC column and mobile phase to achieve better separation. Ensure the column is properly calibrated with molecular weight standards.
Problem 4: Characterization of the Conjugate is Inconclusive
Possible Cause Recommended Solution
Difficulty in Quantifying PEGylation Standard protein quantification methods like UV-Vis spectroscopy at 280 nm may be affected by the payload. Mass spectrometry (MALDI-TOF or ESI-MS) can be used to determine the molecular weight of the conjugate and thus the degree of PEGylation.[23]
Lack of a Chromophore on the Linker The this compound linker itself does not have a strong UV chromophore.[15] Analytical techniques that do not rely on UV absorbance, such as Charged Aerosol Detection (CAD) coupled with HPLC, can be used to detect and quantify the PEGylated species.[15][19] A barium-iodide assay can also be used for PEG quantification.[23]
Complex Mass Spectra The heterogeneity of the PEGylated product can lead to complex mass spectra. Ensure the sample is adequately purified before analysis.

Experimental Protocols

General Protocol for Conjugation of this compound to an NHS-Ester Activated Protein
  • Prepare the Protein Solution: Dissolve the protein containing the NHS-ester reactive group in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.5.[16]

  • Prepare the Linker Solution: Immediately before use, dissolve the this compound linker in the reaction buffer. To avoid hydrolysis of the NHS-ester on the protein, it is advisable to dissolve the linker in a small amount of an anhydrous solvent like DMSO or DMF first, and then add it to the protein solution.[3]

  • Conjugation Reaction: Add the desired molar excess of the dissolved linker to the protein solution. The optimal molar ratio will need to be determined empirically but a 5- to 20-fold molar excess of the linker is a common starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may vary depending on the specific reactants.

  • Quenching (Optional): To stop the reaction, a quenching reagent such as Tris or glycine (B1666218) can be added to a final concentration of 20-50 mM to react with any remaining NHS-ester groups. Incubate for an additional 15-30 minutes.

  • Purification: Purify the conjugate to remove unreacted linker and quenching reagent. Size exclusion chromatography (SEC) is a commonly used method for this purpose.[16][20]

  • Characterization: Analyze the purified conjugate using methods such as SDS-PAGE to visualize the increase in molecular weight, and mass spectrometry to determine the degree of PEGylation.[16] HPLC-based methods can be used to assess purity.[24][25]

Visualizations

Experimental Workflow for Bioconjugation

G Figure 1. General workflow for bioconjugation using this compound linker. cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_protein Prepare NHS-ester activated protein in buffer (pH 7.2-8.5) mix Mix protein and linker solutions prep_protein->mix prep_linker Prepare fresh solution of Amino-PEG linker prep_linker->mix incubate Incubate (1-2h at RT or overnight at 4°C) mix->incubate quench Quench reaction (optional) incubate->quench purify Purify conjugate (e.g., SEC) quench->purify characterize Characterize conjugate (SDS-PAGE, MS, HPLC) purify->characterize

Caption: General workflow for bioconjugation.

Troubleshooting Logic for Low Conjugation Yield

G Figure 2. Troubleshooting logic for low conjugation yield. start Low Conjugation Yield check_ph Is buffer pH between 7.2-8.5? start->check_ph check_reagents Are reagents fresh and stored correctly? check_ph->check_reagents Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No check_ratio Is molar ratio of linker to protein optimal? check_reagents->check_ratio Yes prepare_fresh Prepare fresh reagents check_reagents->prepare_fresh No optimize_ratio Optimize molar ratio check_ratio->optimize_ratio No success Improved Yield check_ratio->success Yes adjust_ph->start prepare_fresh->start optimize_ratio->start

Caption: Troubleshooting low conjugation yield.

References

Improving the solubility of Amino-Tri-(m-PEG4-ethoxymethyl)-methane conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Amino-Tri-(m-PEG4-ethoxymethyl)-methane conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

This compound is a trifunctional polyethylene (B3416737) glycol (PEG) linker. Its structure features a central amine core with three PEG4-ethoxymethyl arms. This design offers high aqueous solubility and provides multiple points for conjugation, making it highly suitable for applications in drug delivery, the development of imaging probes, and advanced bioconjugation strategies. The hydrophilic PEG backbone helps to enhance the solubility and stability of conjugated molecules, such as proteins, peptides, or small molecule drugs, and can reduce aggregation.[1]

Q2: How does conjugation with this compound affect the solubility of my molecule?

PEGylation, the process of attaching PEG chains to molecules, generally improves the aqueous solubility of the resulting conjugate.[1][2] The multiple PEG4 chains of this trifunctional linker create a hydrophilic shield around the conjugated molecule. This can be particularly beneficial for hydrophobic peptides or small molecules, facilitating their formulation in aqueous buffers. The branched structure can also increase the hydrodynamic radius of the conjugate, which may offer additional benefits such as reduced renal clearance and a longer circulation half-life in vivo.[1]

Q3: My this compound conjugate has poor solubility. What are the common causes?

Even with a hydrophilic PEG linker, several factors can lead to poor solubility of the final conjugate:

  • Incomplete Conjugation: Unreacted starting materials, particularly if they are hydrophobic, can co-precipitate with the conjugate.

  • High Drug-to-Antibody Ratio (DAR) or High Degree of Labeling: Attaching too many hydrophobic drug molecules can overcome the solubilizing effect of the PEG linker, leading to aggregation.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and buffer composition can significantly impact the solubility of the conjugate. Solubility is often lowest near the isoelectric point (pI) of a protein or peptide conjugate.

  • Aggregation of the Starting Biomolecule: If the protein or peptide to be conjugated is already aggregated, this can seed further aggregation during and after the conjugation reaction.

  • Conformational Changes: The conjugation process itself can sometimes induce conformational changes in a protein that expose hydrophobic regions, leading to aggregation.

Q4: What analytical techniques can I use to assess the solubility and aggregation of my conjugate?

Several techniques are available to characterize your conjugate:

  • Visual Inspection: The simplest method is to visually check for turbidity or precipitation after dissolving the conjugate in a buffer.

  • UV-Vis Spectrophotometry: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of insoluble aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of larger aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric conjugate.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to assess the purity of the conjugate and identify the presence of unreacted, potentially insoluble starting materials.

Troubleshooting Guides

Issue 1: Precipitate forms immediately upon dissolving the lyophilized conjugate.
Possible Cause Troubleshooting Steps
Suboptimal Buffer Conditions 1. pH Adjustment: Ensure the buffer pH is at least 1-2 units away from the isoelectric point (pI) of the protein/peptide in the conjugate. For acidic molecules, a higher pH will increase solubility, while for basic molecules, a lower pH is generally better. 2. Buffer Screening: Test a panel of common biological buffers (e.g., PBS, HEPES, Tris, Acetate) at various ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).
High Concentration 1. Lower Concentration: Attempt to dissolve the conjugate at a lower initial concentration. 2. Stepwise Dissolution: Add a small amount of a suitable organic co-solvent (e.g., DMSO, DMF) to the lyophilized powder to create a concentrated stock, then slowly add the aqueous buffer dropwise while vortexing.
Residual Hydrophobic Starting Material 1. Re-purification: If possible, re-purify the conjugate using an appropriate chromatographic method (e.g., SEC, IEX, or RP-HPLC) to remove unreacted hydrophobic components.
Issue 2: The conjugate dissolves initially but precipitates over time or upon storage.
Possible Cause Troubleshooting Steps
Slow Aggregation 1. Incorporate Stabilizing Excipients: Add cryoprotectants or stabilizers to the storage buffer. Common examples include sugars (e.g., sucrose, trehalose (B1683222) at 5-10% w/v), polyols (e.g., glycerol (B35011) at 10-20% v/v), or amino acids (e.g., arginine, glycine (B1666218) at 50-250 mM). 2. Add Surfactants: For some conjugates, a low concentration of a non-ionic surfactant (e.g., Polysorbate 20 or Polysorbate 80 at 0.01-0.1%) can prevent aggregation.
Freeze-Thaw Instability 1. Aliquot and Store: Aliquot the conjugate into single-use volumes to minimize freeze-thaw cycles. 2. Flash Freezing: Freeze aliquots rapidly in liquid nitrogen before transferring to -80°C for long-term storage.
Microbial Contamination 1. Sterile Filtration: Filter the final conjugate solution through a 0.22 µm sterile filter before storage. 2. Work in a Sterile Environment: Perform all dissolution and handling steps in a laminar flow hood.

Data Presentation

The solubility of PEGylated conjugates is often highly dependent on the pH of the aqueous buffer. The following table provides representative data on how pH can affect the solubility of a small molecule (curcumin) conjugated to PEG, demonstrating a significant increase in solubility as the pH moves away from the acidic range.

pH of Aqueous SolutionSolubility of PEG600-Curcumin ConjugateObservation
2.0Slightly SolubleLow absorption, pale color
4.0SolubleIncreased absorption, noticeable color
8.0Highly SolubleHigh absorption, intense color
9.0Very Highly SolubleHighest absorption, most intense color

This data is adapted from a study on a PEGylated curcumin (B1669340) derivative and is intended to be illustrative of the pH-dependent solubility of PEG conjugates.[3] Actual solubility will vary depending on the specific molecule conjugated to the this compound linker.

Experimental Protocols

Protocol 1: Systematic Buffer Screening for Optimal Solubility

Objective: To identify the optimal buffer system (pH and composition) for solubilizing a new this compound conjugate.

Materials:

  • Lyophilized conjugate

  • A panel of sterile-filtered buffers (e.g., 50 mM Sodium Acetate pH 5.0, 50 mM MES pH 6.0, 50 mM Phosphate Buffer pH 7.0, 50 mM HEPES pH 7.4, 50 mM Tris-HCl pH 8.0)

  • Additional sterile NaCl stock solution (e.g., 5 M)

  • 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 340 nm (for scattering) and 280 nm (for protein concentration, if applicable)

Procedure:

  • Prepare Buffer Matrix: In the 96-well plate, prepare a matrix of buffer conditions. For each buffer type, create a series of ionic strengths by adding NaCl (e.g., final concentrations of 0 mM, 50 mM, 150 mM, 300 mM).

  • Prepare Concentrated Conjugate Stock: Accurately weigh a small amount of the lyophilized conjugate and dissolve it in a minimal amount of a suitable solvent in which it is highly soluble (e.g., DMSO or water) to create a concentrated stock solution.

  • Dilution into Buffer Matrix: Add a small, fixed volume of the concentrated conjugate stock to each well of the 96-well plate containing the different buffer conditions. The final concentration of the conjugate should be at the desired working concentration.

  • Incubation and Observation:

    • Mix the plate gently on a plate shaker for 5-10 minutes.

    • Visually inspect each well for any signs of precipitation or turbidity.

    • Measure the absorbance at 340 nm. Higher A340 readings indicate increased light scattering due to insoluble aggregates.

    • If the conjugate has a chromophore (like a protein), measure the absorbance at 280 nm to confirm the concentration of the soluble portion after pelleting any precipitate.

  • Analysis: Identify the buffer conditions (pH and ionic strength) that result in the lowest A340 reading and the highest soluble concentration, indicating optimal solubility.

Protocol 2: Kinetic Solubility Assay by Nephelometry

Objective: To determine the kinetic solubility of a conjugate over a short time frame, mimicking conditions in biological assays.

Materials:

  • Test conjugate dissolved in 100% DMSO (e.g., 10 mM stock)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microtiter plates

  • Nephelometer or a plate reader capable of measuring light scattering

Procedure:

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of the microtiter plate.

  • Add Buffer: Add the aqueous buffer to each well to achieve the desired final concentration of the conjugate (e.g., 198 µL of buffer for a final volume of 200 µL and a final DMSO concentration of 1%).

  • Mix and Incubate: Mix the contents thoroughly using a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

  • Measure Light Scattering: At various time points (e.g., 0, 15, 30, 60, 120 minutes), measure the light scattering in each well using a nephelometer.

  • Data Analysis: An increase in light scattering over time indicates precipitation of the conjugate. The kinetic solubility is the highest concentration that does not show a significant increase in light scattering over the measurement period.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Lyophilized_Conjugate Lyophilized Conjugate Dissolve Dissolve in Buffer Matrix (96-well plate) Lyophilized_Conjugate->Dissolve Buffer_Panel Panel of Buffers (Varying pH and Ionic Strength) Buffer_Panel->Dissolve Incubate Incubate & Observe (e.g., 1 hour at RT) Dissolve->Incubate Mix Measure Measure Turbidity (Absorbance at 340nm) Incubate->Measure Analyze_Data Analyze Data (Identify lowest A340) Measure->Analyze_Data Optimal_Buffer Optimal Buffer Identified Analyze_Data->Optimal_Buffer

Workflow for Buffer Solubility Screening.

signaling_pathway cluster_delivery Targeted Drug Delivery cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nanoparticle Trifunctional PEG-Conjugated Nanoparticle (NP) + Drug EGFR EGFR Nanoparticle->EGFR 1. Binding Ligand EGFR-Targeting Ligand (e.g., Cetuximab) Ligand->Nanoparticle attached to PEG arms Endosome Endosome EGFR->Endosome 2. Internalization (Endocytosis) PI3K PI3K EGFR->PI3K Inhibition of Signaling Drug_Release Drug Release Endosome->Drug_Release 3. Endosomal Escape Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Drug_Release->Cell_Cycle_Arrest 4. Therapeutic Action AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Cycle_Arrest Downstream Effects (Inhibition)

EGFR-Targeted Delivery and Signaling Inhibition.

References

Addressing stability issues of Amino-Tri-(m-PEG4-ethoxymethyl)-methane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-Tri-(m-PEG4-ethoxymethyl)-methane derivatives. The information is presented in a question-and-answer format to directly address common stability issues and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a branched, trifunctional PEG linker.[1][2] Its structure features a central primary amine with three radiating PEG4 arms, making it a versatile tool in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[3] The PEG arms enhance solubility and can improve the pharmacokinetic properties of the conjugated molecule.[4][5]

Q2: What are the most common stability concerns for this compound derivatives?

The primary stability concerns for these derivatives often revolve around the reactivity of the terminal functional groups (if modified) and the potential for degradation of the PEG chains or the core structure under certain conditions. For instance, if the amino group is reacted to create an activated ester (like an NHS ester), hydrolysis becomes a significant concern.[2][6][7] While the ether linkages in the PEG chains and the ethoxymethyl core are generally stable, they can be susceptible to acidic conditions.[8]

Q3: How should I properly store and handle this compound and its derivatives?

To ensure stability, this compound and its derivatives should be stored at low temperatures, typically -20°C, in a sealed container protected from light and moisture.[2][9] Before use, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis of reactive derivatives.[10] For derivatives dissolved in solvents, storage at -80°C may be recommended for longer-term stability.[11]

Q4: My bioconjugation reaction with an this compound derivative is showing low yield. What are the likely causes?

Low conjugation yield is a common issue and can stem from several factors:

  • Hydrolysis of Reactive Groups: If you are using an amine-reactive derivative (e.g., an NHS ester), it may have hydrolyzed due to improper storage, handling, or reaction conditions.[6][7]

  • Suboptimal pH: The pH of the reaction buffer is critical. For reactions with primary amines, a pH range of 7.2-8.5 is generally recommended to balance amine reactivity and minimize hydrolysis of the linker.[6][7]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the reactive sites on the linker.[10][12]

  • Steric Hindrance: The branched structure of the linker or the conformation of your target molecule may create steric hindrance, preventing efficient conjugation.[12][13]

Troubleshooting Guides

Issue 1: Poor Yield in Bioconjugation Reactions

This guide provides a systematic approach to troubleshooting low yields when using this compound derivatives in bioconjugation.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Step 1: Reagent & Buffer Integrity cluster_2 Step 2: Reaction Conditions cluster_3 Step 3: Purification & Analysis cluster_4 Outcome start Low or No Conjugation Yield reagent_check Verify Linker & Biomolecule Quality and Storage start->reagent_check reagent_check->start Degraded? Replace Reagents buffer_check Analyze Buffer Composition reagent_check->buffer_check Reagents OK buffer_check->start Competing Nucleophiles? Change Buffer ph_check Measure and Optimize pH buffer_check->ph_check Buffer OK ph_check->start Suboptimal pH? Adjust pH ratio_check Adjust Molar Ratio of Linker to Biomolecule ph_check->ratio_check pH Optimized time_temp_check Modify Reaction Time and Temperature ratio_check->time_temp_check Ratio Adjusted purification_check Optimize Purification Method (SEC, Dialysis) time_temp_check->purification_check Reaction Conditions Optimized analysis_check Confirm Conjugation (SDS-PAGE, MS, HPLC) purification_check->analysis_check Purification Optimized end Successful Conjugation analysis_check->end Analysis Confirms Conjugation

Caption: Troubleshooting workflow for low bioconjugation yield.

Quantitative Data Summary: Factors Affecting Low Yield

ParameterCommon IssueRecommended ActionQuantitative Target/Range
pH of Reaction Buffer Too high or too low, leading to linker hydrolysis or poor amine reactivity.Optimize the pH of the reaction buffer.For amine-reactive esters, a pH of 7.2-8.5 is generally optimal.[6][7]
Molar Ratio (Linker:Biomolecule) Insufficient linker to drive the reaction to completion.Increase the molar excess of the linker.A starting point of 5-20 fold molar excess is common.[12]
Reaction Time Too short for complete reaction or too long, leading to degradation.Perform a time-course experiment to find the optimal reaction time.Varies by reactants; typically 1-4 hours at room temperature.[2]
Reaction Temperature Too low, resulting in a slow reaction rate, or too high, causing degradation.Optimize the reaction temperature.Common temperatures are 4°C (overnight) or room temperature (1-4 hours).[2]
Buffer Composition Presence of primary amines (e.g., Tris, glycine) that compete with the target.Use amine-free buffers such as PBS, HEPES, or borate.[12]N/A

Experimental Protocol: General Protein Conjugation with an Amine-Reactive Derivative

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of >1 mg/mL.[2]

  • Linker Solution Preparation: Allow the vial of the this compound derivative to warm to room temperature. Prepare a stock solution in an anhydrous solvent like DMSO or DMF immediately before use.[2]

  • Conjugation Reaction: Add the desired molar excess of the linker solution to the protein solution with gentle mixing.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted linker.[2]

  • Purification: Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and byproducts.[6]

Issue 2: Suspected Degradation of the Linker

This guide outlines steps to identify and mitigate potential degradation of this compound derivatives.

Potential Degradation Pathways

G cluster_0 Potential Stress Factors cluster_1 Linker Component cluster_2 Degradation Pathway A Aqueous Environment (especially high pH) D Amine-Reactive Ester (e.g., NHS ester) A->D B Strongly Acidic Conditions E Ethoxymethyl Ether Core B->E C Presence of Oxidizing Agents F PEG Chains C->F G Hydrolysis D->G H Acid-Catalyzed Cleavage E->H I Oxidation F->I

Caption: Potential degradation pathways for this compound derivatives.

Quantitative Data Summary: Stability of Linker Components

Linker ComponentConditionStability ProfileReference
NHS Ester pH 7.0 (0°C)Half-life of 4-5 hours[2]
pH 8.6 (4°C)Half-life of 10 minutes[2]
Methoxymethyl (MOM) Ether Basic and Nucleophilic ConditionsGenerally stable[8]
Acidic ConditionsLabile, cleavage occurs[8]
PEG Chains Oxidizing AgentsCan undergo oxidative degradation

Experimental Protocol: Assessing Linker Stability by LC-MS

  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative in an appropriate solvent.

    • Incubate aliquots of the stock solution under various stress conditions (e.g., different pH buffers, elevated temperature).

    • Take samples at different time points.

  • LC-MS Analysis:

    • Use a C18 reversed-phase column for separation.

    • Employ a water/acetonitrile gradient with 0.1% formic acid as a common mobile phase.

    • Monitor the mass spectrum for the appearance of new peaks corresponding to potential degradation products and a decrease in the parent mass.

  • Data Interpretation:

    • Compare the chromatograms and mass spectra of the stressed samples to a control sample (time zero).

    • Identify potential degradation products by their mass-to-charge ratio.

Analytical Techniques for Characterization

A summary of analytical techniques for characterizing this compound derivatives and their conjugates is provided below.

Comparison of Analytical Techniques

TechniqueInformation ProvidedResolutionSensitivityThroughputKey Advantages
RP-HPLC/UPLC Purity, presence of impurities, retention timeHighModerate (ng range)HighRobust, quantitative, easily automated
LC-MS (ESI-TOF/Orbitrap) Molecular weight confirmation, impurity identificationHigh (mass accuracy < 5 ppm)High (pg to ng range)ModerateProvides definitive identity confirmation
NMR Spectroscopy (¹H, ¹³C) Detailed structural elucidation, confirmation of connectivityAtomicLow (mg range)LowUnambiguous structure determination
Size-Exclusion Chromatography (SEC) Separation of conjugate from unreacted molecules, detection of aggregatesLow to ModerateModerateHighEffective for purification and assessing aggregation
SDS-PAGE Visualization of molecular weight shift upon conjugationLowModerate (ng range)HighSimple, visual confirmation of conjugation

Characterization Workflow

G cluster_0 Initial Synthesis cluster_1 Primary Analysis cluster_2 In-depth Characterization cluster_3 Final Product start Synthesized Linker or Conjugate purity Purity Assessment (HPLC/UPLC) start->purity identity Identity Confirmation (LC-MS) purity->identity Purity Confirmed structure Structural Elucidation (NMR) identity->structure Identity Confirmed conjugation_confirm Conjugation Confirmation (SDS-PAGE, SEC) identity->conjugation_confirm Identity Confirmed end Characterized Product structure->end conjugation_confirm->end

Caption: A typical workflow for the characterization of this compound derivatives and their conjugates.

References

Technical Support Center: Purification of Amino-Tri-(m-PEG4-ethoxymethyl)-methane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Amino-Tri-(m-PEG4-ethoxymethyl)-methane and related reaction products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound reaction mixtures.

Issue 1: Presence of Unreacted Starting Materials

  • Question: My final product is contaminated with unreacted starting materials, such as the core amine and the PEGylating agent. How can I remove them?

  • Answer: Unreacted starting materials can often be removed by exploiting differences in their polarity and solubility compared to the desired tris-PEGylated product.

    • Liquid-Liquid Extraction (LLE): Perform an aqueous work-up. The more polar unreacted starting materials, like the initial amine core, may partition into the aqueous phase, while the more organic-soluble PEGylated product remains in the organic phase.[1]

    • Silica (B1680970) Gel Chromatography: Unreacted starting materials are typically more polar than the fully PEGylated product. A normal-phase silica gel chromatography with a suitable solvent gradient (e.g., dichloromethane (B109758)/methanol) can effectively separate these impurities.[2] The less polar, fully substituted product will elute first.

    • Reversed-Phase HPLC (RP-HPLC): For more challenging separations, RP-HPLC can be employed. The larger, more hydrophobic tris-PEGylated product will have a longer retention time than the smaller, more polar starting materials.

Issue 2: Incomplete Reaction Leading to Mono- and Di-substituted Byproducts

  • Question: My reaction mixture contains significant amounts of mono- and di-PEGylated intermediates alongside my desired tri-PEGylated product. How can I isolate the target compound?

  • Answer: The separation of products with varying degrees of PEGylation can be challenging due to their similar properties.

    • Silica Gel Chromatography: Careful optimization of the solvent system and gradient is crucial. The tri-substituted product is the least polar and should elute first, followed by the di- and then mono-substituted species. A shallow gradient can improve resolution.[2]

    • Reversed-Phase HPLC (RP-HPLC): This is often the most effective method for separating species with different numbers of PEG chains. The retention time on a C18 column generally increases with the number of PEG units due to increased hydrophobicity.[][4] Isocratic or shallow gradient elution can provide the necessary resolution to separate the tri-substituted product from the intermediates.

Issue 3: Broad Peaks or Streaking During Column Chromatography

  • Question: When I try to purify my product using silica gel chromatography, the spots on the TLC plate are streaked, and the peaks from the column are very broad. What can I do to improve this?

  • Answer: Streaking and broad peaks with PEGylated compounds on silica are common due to their polarity and interaction with the stationary phase.

    • Solvent System Modification: Adding a small amount of a more polar solvent like methanol (B129727) to your dichloromethane or chloroform-based eluent can help to reduce streaking by competing for active sites on the silica.[2] Using a solvent system like 1:1 ethanol/isopropanol in chloroform (B151607) has also been reported to provide better separation for PEG-containing compounds.[2]

    • Use of Additives: For amine-containing compounds, adding a small percentage of a base like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the eluent can improve peak shape by minimizing interactions with acidic silica.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (B75360) or a bonded phase like diol or cyano, which may have different selectivity for your compounds.

Issue 4: Difficulty in Visualizing Product on TLC Plates

  • Question: I am having trouble seeing my PEGylated product on the TLC plate after development. Standard UV visualization and common stains are not working.

  • Answer: Many PEG compounds are not UV-active and can be difficult to visualize with common stains like potassium permanganate (B83412) or iodine.[]

    • Dragendorff's Reagent: This is a highly effective stain for visualizing PEG-containing compounds, which often appear as orange or brown spots.

    • Natural Products/Polyethylene (B3416737) Glycol (NP/PEG) Reagent: This reagent can be used to visualize phenolic compounds and may also be effective for some PEG derivatives, showing fluorescence quenching under UV light.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound?

A1: A common strategy involves a multi-step approach. First, a liquid-liquid extraction is performed to remove water-soluble impurities. This is followed by silica gel chromatography to separate the product from unreacted starting materials and less substituted byproducts. For very high purity requirements, a final purification by preparative RP-HPLC may be necessary.[7][8]

Q2: Which analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment.

  • HPLC: High-Performance Liquid Chromatography, particularly with a mass spectrometry (MS) or charged aerosol detector (CAD), is excellent for quantifying purity and identifying impurities.[][9]

  • NMR: Nuclear Magnetic Resonance spectroscopy (¹H and ¹³C) is crucial for confirming the structure of the final product and identifying any structural isomers or residual solvents.[9][10]

  • TLC: Thin-Layer Chromatography is a quick and convenient method for monitoring reaction progress and assessing the complexity of the reaction mixture.[]

Q3: Can I use crystallization to purify this compound?

A3: Crystallization can be a viable purification method for PEGylated compounds, especially if the product is a solid.[11] However, many PEG derivatives are oils or waxy solids, which can make crystallization challenging. The success of crystallization will depend on the specific properties of your product and the identification of a suitable solvent system. The presence of impurities can sometimes inhibit crystallization.[12]

Q4: How does the branched nature of this compound affect purification?

A4: The branched structure of this molecule can lead to a more compact shape compared to a linear PEG of similar molecular weight. This can affect its hydrodynamic radius and, consequently, its behavior in size-exclusion chromatography. In reversed-phase and normal-phase chromatography, the overall polarity and hydrophobicity will be the dominant factors for separation. The presence of multiple PEG arms can also increase the likelihood of forming incompletely substituted byproducts.[8]

Data Presentation

Table 1: Comparison of Purification Techniques for Branched PEG Linkers

Purification MethodPrinciple of SeparationTypical Impurities RemovedAdvantagesDisadvantages
Liquid-Liquid Extraction Differential solubility in immiscible liquidsWater-soluble starting materials, saltsFast, inexpensive, good for initial cleanupLow resolution, may not remove structurally similar impurities
Silica Gel Chromatography PolarityUnreacted starting materials, mono-/di-substituted byproductsHigh capacity, good for large-scale purificationCan have issues with streaking and broad peaks for PEG compounds
Reversed-Phase HPLC HydrophobicityIncompletely substituted byproducts, isomersHigh resolution, excellent for achieving high purityLower capacity, more expensive, requires specialized equipment
Crystallization Differential solubility and crystal lattice formationA wide range of impuritiesCan provide very high purity in a single step, scalableCan be difficult to achieve for oily or waxy products, requires screening of conditions

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction

  • Once the reaction is complete, quench the reaction mixture as appropriate for the chemistry used.

  • If the reaction solvent is water-miscible (e.g., DMF, DMSO), dilute the mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Wash the organic layer sequentially with water and then brine to remove water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.[7]

Protocol 2: Preparative Reversed-Phase HPLC

  • Column: C18, 5-10 µm particle size, suitable for preparative scale.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: Develop a shallow gradient based on analytical HPLC results. A typical starting point could be a linear gradient from 30% to 70% Mobile Phase B over 30-60 minutes.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition or a compatible solvent like DMF or DMSO. Filter the sample through a 0.22 µm syringe filter before injection.

  • Fraction Collection: Collect fractions based on the UV chromatogram (if applicable) or pre-determined time windows.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC or TLC to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the organic solvent (acetonitrile) under reduced pressure. Lyophilize the remaining aqueous solution to obtain the purified product as a solid.

Visualizations

Purification_Workflow cluster_start Crude Reaction Mixture cluster_lle Initial Cleanup cluster_chromatography Primary Purification cluster_final_purification High Purity Polish cluster_end Final Product Start Reaction Product with Impurities LLE Liquid-Liquid Extraction Start->LLE Aqueous_Waste Aqueous Waste (Salts, Polar Impurities) LLE->Aqueous_Waste Silica Silica Gel Chromatography LLE->Silica Impurity_Fractions Impurity Fractions (Starting Materials, Byproducts) Silica->Impurity_Fractions HPLC Preparative RP-HPLC Silica->HPLC Final_Impurities Trace Impurities HPLC->Final_Impurities End Pure this compound HPLC->End

Caption: General purification workflow for this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis of Impurity Profile cluster_decision Impurity Type cluster_solution Purification Strategy Start Low Purity after Initial Purification Analysis Analyze by HPLC-MS and NMR Start->Analysis Decision1 Starting Materials Present? Analysis->Decision1 Decision2 Incomplete Reaction Products? Decision1->Decision2 No Solution1 Optimize LLE and Silica Chromatography Decision1->Solution1 Yes Solution2 Optimize Silica Gradient or Use RP-HPLC Decision2->Solution2 Yes Solution3 Final Polish with Preparative RP-HPLC Decision2->Solution3 No Solution1->Decision2 Solution2->Solution3

Caption: Troubleshooting decision tree for purification strategy selection.

References

How to prevent aggregation when using Amino-Tri-(m-PEG4-ethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent aggregation when using Amino-Tri-(m-PEG4-ethoxymethyl)-methane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a trifunctional polyethylene (B3416737) glycol (PEG) linker. It features a central primary amine group and three PEG4 arms, each terminating with a methoxy (B1213986) group. This structure provides high water solubility and the ability to be conjugated to molecules containing reactive groups for primary amines, such as NHS esters or carboxylic acids (in the presence of activators). Its primary applications are in bioconjugation, drug delivery, and the development of diagnostic probes where its PEG structure helps to improve the solubility and stability of the conjugated molecule.[1][2]

Q2: What are the primary causes of aggregation when using this trifunctional PEG linker?

Aggregation when using this compound can be attributed to several factors:

  • Intermolecular Cross-linking: The trifunctional nature of this molecule means that if it is used to link molecules that have multiple reactive sites, it can bridge multiple molecules together, leading to the formation of large aggregates and precipitation.

  • Poor Solubility: While PEG enhances water solubility, exceeding the solubility limit of the PEG linker or the resulting conjugate in a particular buffer system can lead to aggregation. This can be influenced by concentration, pH, ionic strength, and temperature.

  • Localized High Concentrations: Adding the PEG reagent too quickly or without adequate mixing can create localized "hot spots" of high concentration, leading to precipitation before the molecules have a chance to disperse.[3]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly impact the solubility of both the PEG linker and the molecule it is being conjugated to. If the pH is close to the isoelectric point (pI) of the target molecule, its solubility will be at a minimum, increasing the risk of aggregation upon conjugation.[4][5]

  • Improper Reagent Handling: this compound, like many PEG reagents, can be hygroscopic. Absorbed moisture can affect its solubility and reactivity.

Q3: How does the trifunctional nature of this PEG linker contribute to aggregation?

The presence of a central amine with three PEG arms allows for the potential of this linker to act as a hub, connecting to multiple other molecules. If the molecule it is reacting with also has multiple reactive sites, a complex network or lattice can form, leading to large, insoluble aggregates. This is a critical consideration when designing conjugation strategies with this type of multi-arm PEG.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common aggregation issues.

Issue 1: Immediate Precipitation Upon Adding the PEG Reagent
Possible Cause Troubleshooting Steps
Reagent Insolubility Ensure the this compound is fully dissolved in a compatible, anhydrous organic solvent (e.g., DMSO or DMF) before adding it to the aqueous reaction buffer.[1][3][6]
Localized High Concentration Add the dissolved PEG reagent dropwise to the reaction mixture while gently stirring or vortexing. This prevents localized high concentrations that can cause immediate precipitation.[3]
Buffer Incompatibility Perform a buffer screen to identify the optimal pH and ionic strength for the solubility of both your target molecule and the final conjugate. Avoid buffers with a pH close to the pI of your protein or molecule.[4][5]
Concentration Exceeded Solubility Limit Reduce the concentration of either the PEG reagent, the target molecule, or both.
Issue 2: Aggregation Occurs Gradually During the Reaction or Incubation
Possible Cause Troubleshooting Steps
Intermolecular Cross-linking Reduce the molar excess of the this compound relative to your target molecule. Consider a step-wise conjugation strategy if your target molecule has multiple reactive sites.
Suboptimal Reaction Conditions Lower the reaction temperature (e.g., to 4°C) to slow down the reaction and aggregation process. Optimize the pH of the reaction buffer to ensure maximum stability of your target molecule.
Instability of the Conjugate Add stabilizing excipients to the reaction buffer. Common stabilizers include sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine), and non-ionic surfactants (e.g., Polysorbate 20/80).[3]

Quantitative Data Summary

Table 1: Estimated Solubility in Common Solvents

SolventEstimated SolubilityNotes
WaterHighly soluble
PBS (Phosphate Buffered Saline)Highly solubleSolubility can be affected by high salt concentrations.
DMSO (Dimethyl sulfoxide)> 100 mg/mL[3]Anhydrous DMSO is recommended for preparing stock solutions.[1][6]
DMF (Dimethylformamide)> 100 mg/mL[3]Anhydrous DMF is recommended for preparing stock solutions.[1][6]

Table 2: Recommended Starting Concentrations for Aqueous Reactions

ParameterRecommended RangeRationale
Stock Solution in DMSO/DMF 50 - 250 mM[6][7]A concentrated stock allows for the addition of a small volume to the aqueous reaction, minimizing the final concentration of the organic solvent.
Final Concentration in Aqueous Buffer 0.1 - 5 mMStarting with a lower concentration can help to avoid exceeding the solubility limit and reduce the chances of aggregation.
Organic Solvent in Final Reaction < 10% (v/v)[3]High concentrations of organic solvents can denature proteins and other biomolecules.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a concentrated stock solution for easy addition to aqueous reaction mixtures.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas (optional, but recommended)

  • Vortex mixer

  • Microcentrifuge tubes or vials with screw caps

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • In a fume hood, weigh the desired amount of the PEG reagent into a clean, dry microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 100 mM).

  • Vortex the tube until the PEG reagent is completely dissolved. Gentle warming (to 30-40°C) can be used to aid dissolution if necessary.

  • (Optional) Flush the headspace of the tube with argon or nitrogen gas before sealing to minimize exposure to air and moisture.

  • Store the stock solution at -20°C. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure to Minimize Aggregation During Conjugation

Objective: To provide a general workflow for conjugating this compound to a target molecule while minimizing the risk of aggregation.

Materials:

  • Stock solution of this compound (from Protocol 1)

  • Target molecule in a suitable reaction buffer (amine-free, e.g., PBS, HEPES)

  • Reaction buffer (e.g., 1X PBS, pH 7.4)

  • Stabilizing excipients (optional, e.g., Arginine, Sucrose)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Stir plate and stir bar or vortex mixer

Procedure:

  • Prepare the solution of your target molecule in the desired reaction buffer at the intended concentration. If using stabilizing excipients, add them to the buffer at this stage.

  • Place the reaction vessel on a stir plate with a small stir bar, or prepare for gentle vortexing.

  • Slowly, add the stock solution of this compound dropwise to the stirring solution of your target molecule.

  • Allow the reaction to proceed for the desired time at the optimal temperature (e.g., 1-2 hours at room temperature or 2-4 hours at 4°C).

  • Monitor the reaction mixture for any signs of turbidity or precipitation. If observed, immediately troubleshoot by diluting the reaction mixture or adding more stabilizing excipient.

  • Once the reaction is complete, add a quenching solution to consume any unreacted reagents.

  • Proceed with the purification of your conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove unreacted PEG reagent, byproducts, and any small aggregates that may have formed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Post-Reaction prep_peg Prepare PEG Stock Solution in Anhydrous DMSO/DMF add_peg Slowly Add PEG Stock to Target Solution (with stirring) prep_peg->add_peg prep_target Prepare Target Molecule in Reaction Buffer prep_target->add_peg incubate Incubate at Optimal Temperature add_peg->incubate quench Quench Reaction incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify

Caption: Experimental workflow for conjugation.

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_gradual Gradual Aggregation start Aggregation Observed check_dissolution Is PEG fully dissolved in organic solvent first? start->check_dissolution Immediate check_concentration Are reagent concentrations too high? start->check_concentration Gradual check_addition Was PEG added slowly with mixing? check_dissolution->check_addition Yes dissolve_fully Action: Ensure complete dissolution before adding to aqueous buffer. check_dissolution->dissolve_fully No add_slowly Action: Add dropwise with constant stirring. check_addition->add_slowly No check_addition->check_concentration Yes check_conditions Are reaction conditions (pH, temp) optimal? check_concentration->check_conditions No reduce_conc Action: Lower concentration of PEG and/or target. check_concentration->reduce_conc Yes optimize_cond Action: Optimize buffer pH and lower temperature. check_conditions->optimize_cond No

Caption: Troubleshooting decision tree for aggregation.

References

Identifying and minimizing side reactions of Amino-Tri-(m-PEG4-ethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-Tri-(m-PEG4-ethoxymethyl)-methane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing side reactions during their experiments with this trifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive targets?

This compound is a branched, trifunctional PEG linker. It possesses a central primary amine group and three poly(ethylene glycol) arms. The primary amine is a nucleophile and can react with various electrophilic functional groups to form stable covalent bonds. Common reaction targets include:

  • Activated Esters (e.g., NHS esters): This is a highly efficient method for forming stable amide bonds, typically performed at a pH of 7.2-9.

  • Carboxylic Acids: In the presence of carbodiimide (B86325) coupling agents like EDC, this compound forms stable amide bonds with carboxylic acids.

  • Aldehydes and Ketones: Through reductive amination, the amine group can form a stable secondary amine linkage.

  • Isothiocyanates: This reaction results in a stable thiourea (B124793) linkage.

Q2: What are the most common potential side reactions when using this compound?

The primary side reactions can be categorized by the reactive moiety:

  • Side Reactions involving the Primary Amine:

    • Over-alkylation: The primary amine can react with more than one molecule of an alkyl halide, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.

    • Reaction with Aldehyde/Ketone Impurities: Aldehydes, which can be present as impurities in other reagents or form from the oxidation of PEG chains, can react with the primary amine to form Schiff bases. These can be further reduced to secondary amines.

  • Side Reactions involving the PEG Chains:

    • Oxidation: The polyethylene (B3416737) glycol backbone is susceptible to oxidation, especially in the presence of metal ions or exposure to light and atmospheric oxygen. This can lead to the formation of aldehydes, ketones, and carboxylic acids along the PEG chain, potentially causing chain cleavage.

  • Hydrolysis of Linkages (in the conjugated molecule): While the ether linkages in the this compound are generally stable, if this linker is conjugated to a molecule via a labile bond (e.g., an ester), that bond can be susceptible to hydrolysis under acidic or basic conditions.

Q3: What are potential impurities in the this compound reagent?

Potential impurities can arise from the synthesis process and storage. These may include:

  • Synthesis-Related Impurities: The synthesis of trifunctional amines can sometimes result in residual nitrile and imine intermediates.

  • PEG-Related Impurities: Like other PEG reagents, it may contain low molecular weight PEG species, or traces of ethylene (B1197577) oxide, 1,4-dioxane, and formaldehyde.[1]

  • Oxidation Products: As mentioned, oxidation of the PEG chains can lead to the formation of aldehydes and other reactive species.

Q4: How does the branched structure of this compound affect reactivity and side reactions?

The trifunctional, branched structure can offer advantages such as increased hydrodynamic size and the potential for creating well-defined, multi-functional conjugates. However, it can also introduce challenges:

  • Steric Hindrance: The three PEG arms may create steric hindrance around the central primary amine, potentially slowing down the reaction rate compared to a linear PEG-amine.

  • Increased Stability: Branched PEGs have been reported to provide improved stability against enzymatic digestion compared to linear PEGs.[2]

Troubleshooting Guides

Problem 1: Low Conjugation Yield
Possible Cause Troubleshooting Steps
Suboptimal Reaction pH For reactions with NHS esters, maintain a pH between 7.2 and 8.5. For reductive amination, the optimal pH can vary but is often slightly acidic to neutral. Perform small-scale experiments to determine the optimal pH for your specific system.
Steric Hindrance Increase the reaction time and/or temperature. Consider using a longer linker on your target molecule to reduce steric clash.
Reagent Inactivity Ensure your coupling reagents (e.g., EDC, NHS) are fresh and have been stored under anhydrous conditions. If using an NHS ester-activated molecule, be aware that it can hydrolyze in aqueous solutions.
Presence of Competing Nucleophiles Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the this compound for reaction with your target molecule. Use buffers like PBS or HEPES.
Incorrect Molar Ratio Optimize the molar ratio of this compound to your target molecule. A higher excess of the PEG reagent may be needed to drive the reaction to completion, but this can also increase the risk of modifying multiple sites if your target has more than one reactive group.
Problem 2: Product Heterogeneity (Multiple PEGylated Species)
Possible Cause Troubleshooting Steps
Reaction with Multiple Sites on Target Molecule If your target molecule has multiple reactive sites (e.g., multiple carboxylic acids), you may get a mixture of products. Consider protecting some of the reactive sites on your target molecule before conjugation.
Presence of Impurities in PEG Reagent Use high-purity this compound. Analyze the starting material by HPLC or mass spectrometry to check for impurities.
Side Reactions Optimize reaction conditions (pH, temperature, time) to minimize side reactions like oxidation. Consider degassing your buffers and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 3: Aggregation of the Conjugate
Possible Cause Troubleshooting Steps
Insufficient PEGylation While this linker has three PEG arms, if the target molecule is very hydrophobic, the overall conjugate may still be prone to aggregation.
Conjugation at a site that induces conformational changes If possible, try to direct the conjugation to a different site on your target molecule.
Suboptimal Buffer Conditions Screen different buffer conditions (e.g., pH, ionic strength) for the final product. The addition of excipients like arginine can sometimes prevent aggregation.

Experimental Protocols

General Protocol for Conjugation to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry

This protocol describes a two-step process to first activate a carboxylic acid and then react it with this compound.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1x PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMSO or water immediately before use.

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Dissolve this compound in Coupling Buffer.

  • Activation of Carboxylic Acid:

    • To the solution of the carboxylic acid-containing molecule, add EDC and NHS. A common starting molar excess is 1.5 to 5-fold of each over the carboxylic acid.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated carboxylic acid solution to the solution of this compound. The molar ratio of the PEG linker to the activated molecule should be optimized, but a starting point of 1.2 to 2-fold excess of the amine can be used.

    • Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and byproducts using a suitable purification method such as size-exclusion chromatography (SEC), reversed-phase HPLC (RP-HPLC), or ion-exchange chromatography (IEX).

Analytical Methods for Characterization
Technique Purpose
Size-Exclusion Chromatography (SEC-HPLC) To separate the PEGylated conjugate from unreacted starting materials and to assess for aggregation.
Reversed-Phase HPLC (RP-HPLC) To separate different PEGylated species and to analyze the purity of the final product.
Mass Spectrometry (MALDI-TOF or LC-MS) To confirm the molecular weight of the conjugate and to identify the degree of PEGylation. LC/MS with postcolumn addition of amines can be a powerful technique for characterizing high molecular weight PEGylated products.[3]
NMR Spectroscopy To confirm the structure of the conjugate and to identify the site of conjugation if possible.

Visualizations

G Troubleshooting Low Conjugation Yield start Low or No Conjugation check_pH Is the reaction pH optimal? start->check_pH check_reagents Are coupling reagents active? check_pH->check_reagents Yes adjust_pH Adjust pH (7.2-8.5 for NHS esters) check_pH->adjust_pH No check_buffer Is the buffer amine-free? check_reagents->check_buffer Yes fresh_reagents Use fresh EDC/NHS check_reagents->fresh_reagents No check_ratio Is the molar ratio correct? check_buffer->check_ratio Yes change_buffer Use PBS or HEPES buffer check_buffer->change_buffer No optimize_ratio Optimize molar ratio check_ratio->optimize_ratio No success Improved Yield check_ratio->success Yes adjust_pH->success fresh_reagents->success change_buffer->success optimize_ratio->success

Caption: Troubleshooting workflow for low conjugation yield.

G Potential Side Reactions of this compound cluster_amine Primary Amine Reactions cluster_peg PEG Chain Reactions main_compound This compound over_alkylation Over-alkylation (with alkyl halides) main_compound->over_alkylation Side Reaction schiff_base Schiff Base Formation (with aldehydes/ketones) main_compound->schiff_base Side Reaction oxidation Oxidation (formation of aldehydes, ketones, acids) main_compound->oxidation Side Reaction chain_cleavage Chain Cleavage oxidation->chain_cleavage Can lead to

Caption: Overview of potential side reactions.

G General Experimental Workflow for Conjugation start Start reagent_prep Reagent Preparation start->reagent_prep activation Activation of Target Molecule (e.g., with EDC/NHS) reagent_prep->activation conjugation Conjugation with This compound activation->conjugation quenching Quenching (Optional) conjugation->quenching purification Purification (SEC, HPLC, IEX) quenching->purification analysis Analysis (MS, HPLC, NMR) purification->analysis end Final Product analysis->end

Caption: General experimental workflow for conjugation.

References

Technical Support Center: Reaction Condition Optimization for Amino-Tri-(m-PEG4-ethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Amino-Tri-(m-PEG4-ethoxymethyl)-methane. The content is tailored for researchers, scientists, and professionals in drug development.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process starting from Tris(hydroxymethyl)nitromethane. The first step involves the etherification of the three hydroxyl groups via a Williamson ether synthesis, followed by the reduction of the nitro group to a primary amine.

Experimental Protocols

Step 1: Synthesis of Tri-(m-PEG4-ethoxymethyl)-nitromethane via Williamson Ether Synthesis
  • Alkoxide Formation: In a dry, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Tris(hydroxymethyl)nitromethane in a suitable anhydrous polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a strong base, such as sodium hydride (NaH), to the solution. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Ether Formation: Slowly add m-PEG4-ethoxymethyl chloride (or a similar halide) to the reaction mixture.

  • Heat the reaction to a temperature between 50-70 °C and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench any excess NaH by the careful addition of water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) (Na2SO4).

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Step 2: Synthesis of this compound via Nitro Group Reduction
  • Reaction Setup: Dissolve the purified Tri-(m-PEG4-ethoxymethyl)-nitromethane from Step 1 in a suitable solvent such as ethanol (B145695) or methanol.

  • Add a catalyst, for example, Raney nickel or palladium on carbon (Pd/C).

  • Reduction: Carry out the reduction by catalytic hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 30-60 bars.[1]

  • Monitor the reaction for completion.

  • Work-up and Purification: Once the reaction is complete, filter the mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • If necessary, purify the final product using an appropriate chromatographic method.

Data Presentation: Optimized Reaction Conditions

ParameterStep 1: Williamson Ether SynthesisStep 2: Nitro Group Reduction
Starting Material Tris(hydroxymethyl)nitromethaneTri-(m-PEG4-ethoxymethyl)-nitromethane
Reagents m-PEG4-ethoxymethyl chloride, Sodium Hydride (NaH)Hydrogen (H2), Raney Nickel or Pd/C
Solvent Anhydrous THF or DMFEthanol or Methanol
Temperature 50-70 °CRoom Temperature
Reaction Time 12-24 hours4-12 hours
Atmosphere Inert (Argon or Nitrogen)Hydrogen

Troubleshooting Guides and FAQs

Step 1: Williamson Ether Synthesis Troubleshooting

Question: My Williamson ether synthesis reaction yield is consistently low. What are the common causes? Answer: Low yields in a Williamson ether synthesis can stem from several factors:

  • Incomplete alkoxide formation: Ensure your alcohol starting material is completely deprotonated. Using a strong enough base like NaH is crucial.

  • Side reactions: The most common side reaction is the elimination (E2) of the alkylating agent, which is more likely with sterically hindered or secondary/tertiary alkyl halides.[2]

  • Insufficient reaction time or temperature: Ensure the reaction is allowed to proceed to completion by monitoring with TLC or LC-MS.[2]

  • Solvent issues: Protic solvents (like water or ethanol) can slow down the reaction rate by solvating the nucleophile, reducing its availability.[2] Always use anhydrous polar aprotic solvents.

Question: I am recovering a significant amount of my starting alcohol. What should I do? Answer: This indicates that the reaction has not gone to completion. Consider the following:

  • Increase reaction time and/or temperature: Gently heating the reaction can increase the rate.

  • Check the purity of your reagents: Ensure your solvent is anhydrous and your base is active.

  • Stoichiometry: A slight excess of the alkyl halide may be necessary to drive the reaction to completion.

Question: How can I minimize the formation of elimination byproducts? Answer: To favor the SN2 reaction over elimination:

  • Use a primary alkyl halide: The Williamson ether synthesis works best with primary alkyl halides.[3]

  • Control the reaction temperature: Lowering the reaction temperature can favor the substitution reaction over elimination.[2]

Step 2: Nitro Group Reduction Troubleshooting

Question: The reduction of the nitro group is incomplete. What could be the issue? Answer: Incomplete reduction can be due to:

  • Inactive catalyst: The catalyst (Raney nickel or Pd/C) may have lost its activity. Ensure you are using a fresh or properly stored catalyst.

  • Insufficient hydrogen: Make sure there is an adequate supply of hydrogen for the reaction. If using a balloon, ensure it remains inflated. For a hydrogenator, check the pressure.

  • Catalyst poisoning: Certain functional groups or impurities can poison the catalyst. Ensure your starting material is pure.

Question: Are there alternative methods for reducing the nitro group? Answer: Yes, if catalytic hydrogenation is not effective, you can consider using reducing agents like tin(II) chloride (SnCl2) in an acidic aqueous solution, which is particularly mild if other reducible functional groups are present.[4]

Frequently Asked Questions (FAQs)

Question: What is the best starting material for the synthesis? Answer: A good starting point is Tris(hydroxymethyl)nitromethane, which can be synthesized from the condensation of nitromethane (B149229) with formaldehyde.[1][5] This provides the central carbon with the three hydroxyl groups and a nitro group that can be subsequently reduced to the desired amine.

Question: How should I purify the final product, this compound? Answer: Due to the polar nature of the PEG chains and the amino group, purification can be challenging. Column chromatography using a polar stationary phase (like silica (B1680970) gel) and a gradient of a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) is a common method. Reverse-phase chromatography might also be an option.

Question: What analytical techniques are recommended for characterizing the product? Answer:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the final product and the disappearance of the starting material signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To observe the disappearance of the nitro group stretches and the appearance of N-H stretches from the amine group.

Visualizations

Experimental_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Group Reduction A Tris(hydroxymethyl)nitromethane B Alkoxide Formation (NaH, Anhydrous THF) A->B C Etherification (m-PEG4-ethoxymethyl-Cl, 50-70°C) B->C D Work-up & Purification C->D E Tri-(m-PEG4-ethoxymethyl)-nitromethane D->E F Nitro Intermediate G Catalytic Hydrogenation (H₂, Raney Ni) F->G H Filtration & Solvent Removal G->H I Final Product Purification H->I J This compound I->J

Caption: Overall experimental workflow for the synthesis of this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_mechanism SN2 Mechanism cluster_products Products Alkoxide R-O⁻ (Alkoxide) Mechanism Backside Attack Alkoxide->Mechanism Nucleophile AlkylHalide R'-X (m-PEG4-ethoxymethyl-Cl) AlkylHalide->Mechanism Electrophile Ether R-O-R' (Ether) Mechanism->Ether HalideIon X⁻ (Halide Ion) Mechanism->HalideIon

Caption: The SN2 mechanism of the Williamson ether synthesis for the formation of the ether linkage.

References

Refinement of analytical methods for Amino-Tri-(m-PEG4-ethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amino-Tri-(m-PEG4-ethoxymethyl)-methane

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in the successful application and analysis of this trifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a trifunctional PEG linker featuring a central amine and three PEG4 branches. Its primary applications are in advanced bioconjugation, drug delivery system development, and as a component in Proteolysis Targeting Chimeras (PROTACs).[1][2] The branched structure offers a unique spatial arrangement for conjugating multiple molecules.[]

Q2: What are the recommended analytical techniques for characterizing this compound?

A2: The primary recommended techniques for characterizing this compound and its conjugates are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC) often coupled with Mass Spectrometry (MS) or a Charged Aerosol Detector (CAD), and Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC).[]

Q3: How should I store this compound?

A3: For long-term stability, the pure compound should be stored at -20°C. If dissolved in a solvent such as DMSO, it is recommended to store the solution in aliquots at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[4]

Q4: What solvents are suitable for dissolving this compound?

A4: This compound is generally soluble in aqueous solutions and many organic solvents. For NMR analysis, deuterated solvents like chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) are commonly used.[5] For HPLC, a mixture of water and acetonitrile (B52724) or methanol (B129727) is typically employed as the mobile phase.

Troubleshooting Guides

HPLC Analysis

Q: I am not detecting my compound using HPLC with a standard UV detector. What is the issue?

A: PEGylated molecules like this compound lack a strong chromophore, leading to poor or no detection by UV-Vis detectors.[6][7]

  • Solution 1: Use a Universal Detector. Employ a detector that does not rely on chromophores, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). A CAD is particularly effective for nonvolatile analytes.[6]

  • Solution 2: Use Mass Spectrometry (MS) Detection. Couple your HPLC system to a mass spectrometer. This provides high sensitivity and mass information for identification.

  • Solution 3: Derivatization. If universal detectors are unavailable, you can derivatize your molecule with a UV-active label, although this adds complexity to your sample preparation.

Q: My HPLC peaks are broad and show poor resolution. How can I improve this?

A: Broad peaks can result from several factors, including secondary interactions with the column, sample heterogeneity, or inappropriate mobile phase conditions.

  • Solution 1: Optimize Mobile Phase. For reversed-phase HPLC, ensure the mobile phase contains an appropriate ion-pairing agent (e.g., 0.1% trifluoroacetic acid or formic acid) to sharpen peaks.

  • Solution 2: Column Selection. Consider a column specifically designed for biomolecule or polymer separation. For larger conjugates, a wider pore size may be necessary.

  • Solution 3: Gradient Optimization. Adjust the gradient slope and duration. A shallower gradient can improve the resolution of closely eluting species.

Mass Spectrometry (MS) Analysis

Q: I am observing a very complex mass spectrum with multiple charge states. How can I simplify this?

A: The heterogeneity of PEG chains and the presence of multiple charge states can lead to complex spectra.[8][9]

  • Solution: A novel method involves the post-column addition of specific amines, such as diethylmethylamine (DEMA) or triethylamine (B128534) (TEA), to the HPLC eluent before it enters the mass spectrometer.[8][9] This technique reduces the charge states of the PEGylated compounds, resulting in a simplified spectrum that is easier to interpret and allows for more accurate mass determination.[8][9]

NMR Spectroscopy

Q: The proton NMR (¹H NMR) spectrum shows overlapping peaks, making it difficult to interpret.

A: The repeating ethoxy units in the PEG chains often lead to significant peak overlap in the ¹H NMR spectrum.[10]

  • Solution 1: Use a Different Deuterated Solvent. Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can alter the chemical shifts of your compound's protons, potentially resolving the overlap.[10]

  • Solution 2: Higher Field NMR. If available, use a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase spectral dispersion and better resolve overlapping signals.

  • Solution 3: 2D NMR Techniques. Perform 2D NMR experiments like COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) to identify proton-proton and proton-carbon correlations, which can help in assigning the overlapping signals.

Q: How can I accurately determine the molecular weight and purity from the NMR spectrum?

A: Accurate determination can be challenging due to the polymer nature of the compound.

  • Solution: In the ¹H NMR spectrum, the integration of the terminal group protons can be compared to the integration of the repeating monomer unit protons to determine the degree of polymerization and thereby the molecular weight.[11][12] Be aware of potential ¹³C satellite peaks from the repeating units, which can interfere with the integration of terminal group signals, especially for high molecular weight PEGs.[11][12] For purity assessment, look for signals that do not correspond to the compound's structure or the solvent.

Experimental Protocols & Data

Representative HPLC-CAD Method

A suitable method for the analysis of this compound would involve a reversed-phase column coupled with a Charged Aerosol Detector.

Protocol:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detector: Charged Aerosol Detector (CAD).

Sample Quantitative Data

The following tables represent typical data that would be generated during the analysis.

Table 1: Purity Analysis by HPLC-CAD

Lot NumberRetention Time (min)Peak Area (%)
ATMP-0018.5298.5
ATMP-0028.5197.9
ATMP-0038.5398.2

Table 2: Mass Spectrometry Results

Ion TypeCalculated Mass (m/z)Observed Mass (m/z)
[M+H]⁺905.08905.10
[M+Na]⁺927.06927.08

Visualizations

Experimental Workflow for HPLC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of this compound using HPLC coupled with Mass Spectrometry.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection Sample Dissolve Sample in Mobile Phase A Injector Autosampler/Injector Sample->Injector Inject Column C18 Column Injector->Column MS Mass Spectrometer Column->MS Eluent Pump Gradient Pump Pump->Column Data Data Acquisition MS->Data

Caption: Workflow for HPLC-MS analysis.

Troubleshooting Logic for Poor HPLC Peak Shape

This diagram outlines the logical steps for troubleshooting broad or tailing peaks in an HPLC analysis.

Troubleshooting_Logic Start Poor Peak Shape (Broad/Tailing) CheckMobilePhase Is Mobile Phase Optimized? (e.g., 0.1% TFA/FA) Start->CheckMobilePhase OptimizeMobilePhase Adjust pH or Add Ion-Pairing Agent CheckMobilePhase->OptimizeMobilePhase No CheckColumn Is Column Appropriate? CheckMobilePhase->CheckColumn Yes OptimizeMobilePhase->CheckMobilePhase Re-evaluate ChangeColumn Select Column for Polymers/Biomolecules CheckColumn->ChangeColumn No CheckGradient Is Gradient Profile Optimal? CheckColumn->CheckGradient Yes ChangeColumn->CheckColumn Re-evaluate AdjustGradient Decrease Gradient Slope CheckGradient->AdjustGradient No Resolved Peak Shape Improved CheckGradient->Resolved Yes AdjustGradient->CheckGradient Re-evaluate

Caption: HPLC peak shape troubleshooting guide.

References

Validation & Comparative

A Comparative Guide to Validating the Structure of Amino-Tri-(m-PEG4-ethoxymethyl)-methane Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural validation of complex therapeutic molecules is paramount. Amino-Tri-(m-PEG4-ethoxymethyl)-methane conjugates, a class of molecules built on a trivalent core with three polyethylene (B3416737) glycol (PEG) arms, offer a versatile platform for creating advanced drug delivery systems. Their multi-arm structure allows for higher drug loading and tailored pharmacokinetic profiles. However, this complexity necessitates a robust, multi-faceted analytical approach to ensure structural integrity, purity, and consistency.

This guide provides an objective comparison of the primary analytical techniques used to validate the structure of these conjugates. It outlines detailed experimental methodologies and presents quantitative data in a comparative format to aid in the selection of appropriate validation strategies.

Core Structural Validation: A Multi-Technique Approach

Validating the structure of an this compound conjugate requires confirming the integrity of its three main components: the trivalent methane (B114726) core, the three distinct m-PEG4 arms, and the final conjugated entity attached to the central amino group. A combination of analytical techniques is essential, as no single method can provide a complete structural picture. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Comparison of Primary Analytical Techniques

The selection of an analytical technique depends on the specific information required, from detailed structural elucidation to routine purity assessment.

Technique Primary Purpose Strengths Limitations
NMR Spectroscopy Detailed structural confirmation, functional group identification, purity assessment.Provides unambiguous structural information and atom connectivity. Non-destructive.[1][2]Lower sensitivity compared to MS. Spectra can be complex for large polymers.[3]
Mass Spectrometry Accurate molecular weight determination, confirmation of conjugation, identification of impurities.High sensitivity and mass accuracy.[2][4] Essential for verifying covalent modifications.Polydispersity of PEG can complicate spectra. May not provide isomeric details.[5]
HPLC (SEC/RP) Purity assessment, quantification of components, analysis of molecular weight distribution.Robust, precise, and excellent for separating impurities from the main product.[6][]Provides limited structural information. SEC requires calibration for accurate MW.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the definitive structural characterization of the conjugate. ¹H NMR is particularly useful for identifying and quantifying the different parts of the molecule by integrating the signals corresponding to the core, the PEG repeating units, and the conjugated molecule.[8][9]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. The number of scans should be optimized to achieve an adequate signal-to-noise ratio.

  • Analysis: Assign peaks based on known chemical shifts. The large signal from the PEG backbone protons (~3.6 ppm) is a characteristic feature.[9] Special attention should be paid to the signals from the methane core and the unique signals from the conjugated molecule to confirm attachment. Accurate integration of these signals allows for the determination of conjugation efficiency. It is crucial to account for ¹³C satellite peaks in large polymers, which can otherwise lead to erroneous quantification.[1][10]

Data Presentation: Expected ¹H NMR Signals
Structural Component Expected Chemical Shift (ppm) Key Information Provided
Methane Core (CH)Varies (e.g., 2.5 - 3.5)Confirmation of the trivalent core structure.
PEG Backbone (-OCH₂CH₂O-)~3.6Presence and relative quantity of PEG chains.
PEG Methyl Ether (-OCH₃)~3.3Confirms the 'm-PEG' structure.
Ethoxymethyl LinkerVaries (e.g., 3.4 - 4.5)Confirms the linker between the core and PEG arms.
Conjugated MoleculeVaries (Specific to molecule)Confirmation of successful conjugation and purity.

Mass Spectrometry (MS)

MS is indispensable for determining the molecular weight (MW) of the conjugate and assessing its heterogeneity. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for analyzing polymers like PEG.[4] It provides information on the average molecular weight and the distribution of PEG chain lengths (polydispersity).[4][5]

Experimental Protocol: MALDI-TOF MS
  • Matrix Selection: The choice of matrix is critical for successful ionization. α-Cyano-4-hydroxycinnamic acid (CHCA) is a commonly used and effective matrix for PEG analysis.[4][11]

  • Sample Preparation: Prepare a solution of the matrix (e.g., 10 mg/mL CHCA in 50:50 acetonitrile/water). Prepare a separate solution of the analyte at approximately 1-2 mg/mL. Mix the analyte, matrix, and a cationizing agent (e.g., sodium trifluoroacetate, NaTFA) in a specific ratio (e.g., 5:1:1 v/v/v).[4]

  • Spotting: Spot 0.5-1.0 µL of the mixture onto the MALDI target plate and allow it to air dry, promoting co-crystallization.

  • Analysis: Acquire spectra in positive ion mode. The resulting spectrum will show a distribution of peaks, each corresponding to a polymer chain with a different number of repeating units, typically observed as sodium adducts ([M+Na]⁺).[12] The mass difference between adjacent peaks should correspond to the mass of the PEG monomer (44 Da).[4]

Data Presentation: Molecular Weight Analysis
Analyte Expected Average MW (Da) Observed Average MW (Da) Peak Spacing (Da) Conclusion
Unconjugated LinkerCalculated ValueExperimental Value44Confirms PEG identity and average length.
Final ConjugateCalculated ValueExperimental Value44Confirms successful conjugation via mass shift.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity and heterogeneity of the final conjugate. Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic size, making it ideal for analyzing the molecular weight distribution of polymers and detecting aggregation.[6] Reversed-Phase (RP-HPLC) is used to separate molecules based on hydrophobicity and is effective for resolving the final conjugate from unreacted starting materials.

Experimental Protocol: Size Exclusion Chromatography (SEC-HPLC)
  • Column: A column suitable for aqueous SEC of polymers (e.g., Zenix® SEC-300).

  • Mobile Phase: An aqueous buffer, such as 150 mM sodium phosphate, pH 7.0, is typically used.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min.

  • Detector: A Refractive Index (RI) detector is commonly used for polymers that lack a UV chromophore. A Charged Aerosol Detector (CAD) can also be used for enhanced sensitivity.

  • Analysis: The retention time is correlated with the molecular size. The method is used to determine the Polydispersity Index (PDI), a measure of the broadness of the molecular weight distribution. A PDI close to 1.0 indicates a more homogeneous product.

Data Presentation: Purity and Heterogeneity
Analyte Retention Time (min) Purity (%) Polydispersity Index (PDI)
Unconjugated LinkerExperimental Value>95%<1.1
Conjugated DrugExperimental Value>98%N/A
Final ConjugateExperimental Value>95%<1.1

Visualizing the Validation Workflow and Structural Logic

A structured, sequential workflow ensures that all aspects of the conjugate's structure are thoroughly validated. This process typically involves synthesizing and characterizing the linker first, followed by the conjugation reaction and purification, and culminating in the comprehensive characterization of the final product.

G cluster_0 Linker Synthesis & Validation cluster_1 Conjugation & Purification cluster_2 Final Product Characterization Core Trivalent Core Synthesis PEG_Attach PEG Arm Attachment Core->PEG_Attach Linker_Val Linker Validation PEG_Attach->Linker_Val Conjugation Drug Conjugation to Amino Group Linker_Val->Conjugation Validated Linker Purification Purification (e.g., HPLC) Conjugation->Purification NMR_Final NMR Spectroscopy Purification->NMR_Final Purified Conjugate MS_Final Mass Spectrometry HPLC_Final HPLC (Purity) Stability Stability Assessment NMR_Final->Stability MS_Final->Stability HPLC_Final->Stability

Caption: Integrated workflow for synthesis and validation of conjugates.

Comparison with Alternative Linker Architectures

The choice of a trivalent linker over simpler alternatives, such as linear PEG linkers, is driven by the desired therapeutic application. This choice has direct implications for the complexity of the analytical validation required.

Feature Trivalent Linker (e.g., Amino-Tri-PEG) Linear Bifunctional PEG Linker
Drug Loading High (potentially 3:1 drug-to-core ratio)Low (typically 1:1 drug-to-linker ratio)
Pharmacokinetics More complex; larger hydrodynamic radius can extend half-life significantly.Simpler, well-characterized PK profiles.
Synthesis Multi-step; higher potential for side products.More straightforward synthesis.
Validation More complex; requires confirmation of 3-arm attachment and higher potential for heterogeneity.Simpler; fewer potential points of failure to analyze.

The relationship between linker architecture, drug loading capacity, and analytical complexity can be visualized as a logical progression.

G cluster_0 cluster_1 cluster_2 Linear Linear Linker Low_Load Low Drug Load Linear->Low_Load Trivalent Trivalent Linker High_Load High Drug Load Trivalent->High_Load Low_Comp Lower Complexity Low_Load->Low_Comp High_Comp Higher Complexity High_Load->High_Comp

Caption: Relationship between linker type, drug load, and validation effort.

References

A Head-to-Head Comparison: Amino-Tri-(m-PEG4-ethoxymethyl)-methane Versus Other Trifunctional PEG Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the design of sophisticated bioconjugates such as antibody-drug conjugates (ADCs). Trifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as invaluable tools, offering the ability to conjugate up to three different molecules with precise control over stoichiometry and spatial orientation. This guide provides an objective comparison of Amino-Tri-(m-PEG4-ethoxymethyl)-methane, a branched trifunctional PEG linker, with other trifunctional alternatives, supported by a synthesis of available experimental data and detailed methodologies for key evaluative experiments.

Trifunctional PEG linkers are characterized by a central core from which three PEG arms extend, each terminating in a reactive functional group. These linkers can be either homotrifunctional, with three identical functional groups, or heterotrifunctional, with two or three different reactive moieties. The branched architecture of these linkers imparts several advantageous physicochemical properties to the resulting bioconjugates, including enhanced hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles.[1][]

This compound is a specific example of a branched trifunctional PEG linker featuring a central primary amine and three methoxy-terminated PEG4 arms.[3][4][5] This structure provides a versatile platform for the attachment of multiple molecules, making it particularly suitable for applications requiring a higher payload capacity, such as in the development of ADCs with a high drug-to-antibody ratio (DAR).[1][6]

Key Performance Metrics: A Comparative Analysis

The decision to employ a specific trifunctional PEG linker should be driven by data and the desired therapeutic outcome. The following tables summarize the key characteristics and performance metrics of this compound in comparison to other generic linear and branched trifunctional PEG linkers, based on currently available data.

Table 1: Physicochemical Properties of Trifunctional PEG Linkers

PropertyThis compoundOther Branched Trifunctional PEG Linkers (Representative)Linear Trifunctional PEG Linkers (Representative)
Molecular Weight 905.08 g/mol [3][5][7]VariableVariable
Structure Branched (3 arms)[4]Branched (Multi-arm)[1]Linear
Solubility Soluble in Water, DMSO, DCM, DMF[8]Generally high in aqueous and organic solvents[1]Generally high in aqueous and organic solvents
Purity ≥95% - ≥98%[3][5]Typically high (≥95%)Typically high (≥95%)

Table 2: Performance in Bioconjugation and Drug Delivery (Based on General Trends for Linker Architectures)

Performance MetricThis compound (Expected Performance)Other Branched Trifunctional PEG Linkers (Observed Trends)Linear Trifunctional PEG Linkers (Observed Trends)
Drug-to-Antibody Ratio (DAR) Allows for higher DAR without aggregation[1]Can achieve higher DARs (e.g., 8) while maintaining stability[6]Attempts to increase DAR often lead to aggregation and loss of affinity[1]
In Vivo Stability & Half-Life Expected to have a prolonged half-lifeGenerally exhibit slower clearance and longer in vivo half-life[9][10][][12]Shorter half-life compared to branched counterparts[13]
Solubility Enhancement of Conjugate High, due to branched PEG structure[3]Superior for hydrophobic drugs[1]Good, but may be less effective for highly hydrophobic payloads at high DARs
Immunogenicity Expected to be low[]Generally low[1]Generally low[1]
In Vitro Cytotoxicity of ADC Potentially high due to increased payload deliveryCan be very potent, though may show a slight reduction compared to shorter linkers due to steric hindrance[14]Potency can be high, but limited by lower achievable DAR

Visualizing the Concepts

To better illustrate the structural differences and their implications, the following diagrams are provided.

cluster_0 This compound cluster_1 Generic Linear Trifunctional Linker Core_A Central Amine (NH2) PEG1_A m-PEG4-ethoxymethyl Core_A->PEG1_A PEG2_A m-PEG4-ethoxymethyl Core_A->PEG2_A PEG3_A m-PEG4-ethoxymethyl Core_A->PEG3_A FG1_L Functional Group 1 PEG_L PEG Chain FG1_L->PEG_L FG2_L Functional Group 2 PEG_L->FG2_L FG3_L Functional Group 3 FG2_L->FG3_L

Caption: Structural comparison of a branched vs. a linear trifunctional PEG linker.

workflow cluster_ADC ADC Development Workflow cluster_Char Characterization cluster_InVitro In Vitro Assays Start Select Antibody, Payload & Linker Conjugation Bioconjugation Start->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization Purification->Characterization InVitro In Vitro Assays Characterization->InVitro InVivo In Vivo Studies InVitro->InVivo End Lead Candidate InVivo->End DAR DAR Determination (UV-Vis, HIC, LC-MS) Stability Stability Assessment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Internalization Internalization Assay

Caption: General workflow for the development and evaluation of an Antibody-Drug Conjugate.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate comparison of different PEG linkers. Below are methodologies for key experiments used to evaluate the performance of bioconjugates.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC that influences its efficacy and toxicity.[15] It can be determined using several methods, including UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and liquid chromatography-mass spectrometry (LC-MS).[][17][18][19]

UV-Vis Spectroscopy Method:

  • Principle: This method relies on the differential absorbance of the antibody and the cytotoxic drug at two different wavelengths.[]

  • Procedure:

    • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.

    • Measure the absorbance of the unconjugated antibody and the free drug at the same wavelengths to determine their respective extinction coefficients.

    • Calculate the concentrations of the antibody and the drug in the ADC sample using the Beer-Lambert law and a set of simultaneous equations.

    • The DAR is the molar ratio of the drug to the antibody.

Hydrophobic Interaction Chromatography (HIC) Method:

  • Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic drug to an antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.[]

  • Procedure:

    • Inject the ADC sample onto an HIC column with a high-salt mobile phase to promote hydrophobic interactions.

    • Elute the ADC species using a decreasing salt gradient. Species with higher DARs will be more hydrophobic and will elute later.

    • The peak area of each species is proportional to its relative abundance.

    • The average DAR is calculated as the weighted average of the DAR of each species.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the potency of an ADC in killing cancer cells that express the target antigen.[20][21][22][23][24]

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

  • Procedure:

    • Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.

    • ADC Treatment: Treat the cells with serial dilutions of the ADC for a specific duration (e.g., 72-96 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 3: In Vivo Stability and Pharmacokinetic Study

This study evaluates the stability of the ADC in circulation and its pharmacokinetic profile.[25]

  • Principle: The ADC is administered to an animal model (e.g., mice or rats), and blood samples are collected at various time points to determine the concentration of the intact ADC and/or the released payload over time.

  • Procedure:

    • ADC Administration: Administer a single dose of the ADC to a cohort of animals, typically via intravenous injection.

    • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).

    • Sample Processing: Process the blood samples to obtain plasma or serum.

    • Quantification: Use an appropriate analytical method, such as an enzyme-linked immunosorbent assay (ELISA) to quantify the intact ADC or LC-MS/MS to quantify the total antibody and the conjugated drug.

    • Data Analysis: Plot the plasma concentration of the ADC versus time and use pharmacokinetic modeling software to determine key parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

Conclusion

The choice of a trifunctional PEG linker is a critical decision in the development of advanced bioconjugates. Branched linkers, such as this compound, offer significant advantages over their linear counterparts, particularly for applications requiring high drug loading and improved pharmacokinetic profiles. The enhanced hydrophilicity and steric shielding provided by the branched architecture can mitigate the aggregation issues often associated with hydrophobic payloads and lead to longer circulation times in vivo.

While direct comparative experimental data for this compound against other specific trifunctional linkers is still emerging, the general principles of linker design strongly suggest its utility in creating more stable and effective bioconjugates. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation and comparison of different linker technologies, enabling researchers to make data-driven decisions to optimize the performance of their next-generation therapeutics.

References

Comparative Analysis: Amino-Tri-(m-PEG4-ethoxymethyl)-methane vs. Linear PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal PEG Linker Architecture

The strategic selection of a linker molecule is a critical determinant in the design and efficacy of bioconjugates, particularly in the rapidly advancing field of Antibody-Drug Conjugates (ADCs). The linker, which connects the biological targeting moiety to a therapeutic payload, profoundly influences the stability, solubility, pharmacokinetics, and overall therapeutic index of the conjugate. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers are widely utilized for their hydrophilicity, biocompatibility, and ability to improve the in vivo performance of bioconjugates.

This guide provides a comprehensive comparative analysis of two distinct PEG linker architectures: the branched, trivalent Amino-Tri-(m-PEG4-ethoxymethyl)-methane and conventional linear PEG linkers. By examining their structural differences and the resulting impact on key performance parameters, this document aims to equip researchers with the necessary information to make informed decisions in the rational design of next-generation biotherapeutics.

Structural Differences: A Tale of Two Architectures

The fundamental distinction between this compound and linear PEG linkers lies in their molecular architecture. This structural variance has significant implications for the physicochemical properties and in vivo behavior of the resulting bioconjugate.

  • Linear PEG Linkers: These consist of a single, unbranched chain of repeating ethylene (B1197577) glycol units. Their straightforward and predictable structure allows for precise control over linker length and minimizes steric hindrance, which can be advantageous for certain applications.[1]

  • This compound: This linker features a central core from which three PEG4 arms extend, presenting a branched, trivalent structure.[2][3] This architecture leads to a more globular and sterically shielded profile compared to its linear counterparts.[1]

Diagram 1: Structural Comparison

cluster_linear Linear PEG Linker cluster_branched This compound Functional Group 1 Functional Group 1 PEG_Chain -(CH2CH2O)n- Functional Group 1->PEG_Chain Functional Group 2 Functional Group 2 PEG_Chain->Functional Group 2 Core Methane Core PEG_Arm_1 -(CH2CH2O)4-ethoxymethyl Core->PEG_Arm_1 PEG_Arm_2 -(CH2CH2O)4-ethoxymethyl Core->PEG_Arm_2 PEG_Arm_3 -(CH2CH2O)4-ethoxymethyl Core->PEG_Arm_3 Amine Amino Group Core->Amine

Caption: Structural comparison of a linear PEG linker and the branched this compound.

Performance Metrics: A Data-Driven Comparison

The choice between a branched and a linear PEG linker should be guided by empirical data. The following tables summarize quantitative data from studies comparing the impact of linker architecture on key bioconjugate parameters. Note: Direct comparative data for this compound is limited; therefore, data from analogous branched linkers are presented.

Table 1: Physicochemical and Pharmacokinetic Properties
ParameterLinear PEG LinkerBranched PEG Linker (Analogous)Key Findings & References
Hydrodynamic Radius (Rh) Smaller for equivalent molecular weightLarger due to branched structureBranched PEGs exhibit a larger hydrodynamic radius, which can lead to reduced renal clearance and a longer in vivo half-life.[4][5]
In Vivo Half-life Generally shorterGenerally longerThe increased size of branched PEG conjugates slows their clearance from circulation.[1]
Drug-to-Antibody Ratio (DAR) Potential LowerHigherThe multiple arms of a branched linker provide more attachment points for drug molecules, allowing for a higher DAR.
Plasma Clearance FasterSlowerSlower clearance rates are observed for ADCs with a pendant (branched) drug-linker format compared to a linear configuration.
Table 2: In Vitro Performance
ParameterLinear PEG LinkerBranched PEG Linker (Analogous)Key Findings & References
In Vitro Cytotoxicity (IC50) Potency can be high, especially with shorter PEG chainsPotency can be affected by steric hindrance. Longer branched linkers may show comparable or slightly reduced potency compared to shorter or linear linkers.The length and architecture of the linker can influence the rate of payload release by intracellular enzymes, potentially affecting cytotoxicity.[6]
In Vitro Plasma Stability Stability is dependent on the conjugation chemistryGenerally stable, with stability influenced by the specific chemical bondsPeptide-based linkers can show instability in mouse plasma, a factor to consider in preclinical models.[1]
Cellular Uptake (Nanoparticles) Higher non-specific uptake by macrophages with shorter chainsReduced non-specific uptake by macrophagesLonger and branched PEG chains provide a "stealth" effect, reducing phagocytic removal.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of bioconjugates. The following are key experimental protocols for assessing the performance of ADCs with different linker architectures.

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine and compare the potency of ADCs constructed with this compound and linear PEG linkers in killing target cancer cells.

Methodology:

  • Cell Culture: Plate target antigen-expressing cancer cells (e.g., HER2-positive BT-474 cells) in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs. Add the diluted ADCs to the cells and incubate for a standard period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: Plot cell viability against the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[1]

Diagram 2: In Vitro Cytotoxicity Workflow

Start Seed Target Cells in 96-well Plate Prepare_Dilutions Prepare Serial Dilutions of ADCs Start->Prepare_Dilutions Treat_Cells Add Diluted ADCs to Cells Prepare_Dilutions->Treat_Cells Incubate Incubate for 72-96 hours Treat_Cells->Incubate Add_Reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) Incubate->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Analyze_Data Calculate IC50 Values Measure_Luminescence->Analyze_Data End Compare Potency Analyze_Data->End Start Incubate ADC in Plasma at 37°C Collect_Aliquots Collect Aliquots at Multiple Time Points Start->Collect_Aliquots Isolate_ADC Isolate ADC (e.g., Protein A beads) Collect_Aliquots->Isolate_ADC Analyze_DAR Analyze DAR by LC-MS Isolate_ADC->Analyze_DAR Quantify_Payload Quantify Released Payload in Supernatant Isolate_ADC->Quantify_Payload End Determine Linker Stability Analyze_DAR->End Quantify_Payload->End

References

In vitro and in vivo performance comparison of Amino-Tri-(m-PEG4-ethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative performance of a trifunctional PEG linker, Amino-Tri-(m-PEG4-ethoxymethyl)-methane, against traditional linear PEG alternatives. This guide synthesizes available experimental data to provide an objective analysis of its potential to enhance drug delivery systems.

This compound is a trifunctional polyethylene (B3416737) glycol (PEG) linker designed to improve the pharmacokinetic properties and therapeutic efficacy of conjugated molecules. Its unique branched architecture offers potential advantages over traditional linear PEG linkers in various bioconjugation and drug delivery applications. This guide provides a detailed comparison of its expected in vitro and in vivo performance with linear PEG alternatives, supported by experimental data from studies on structurally similar branched PEG molecules.

In Vitro Performance: Enhanced Cytotoxicity and Cellular Internalization

The branched structure of this compound can influence the in vitro cytotoxicity and cellular uptake of conjugated drugs. While PEGylation, in general, can sometimes reduce the immediate cytotoxic effect of a drug by sterically hindering its interaction with cells, the architecture of the PEG linker plays a crucial role in the overall efficacy.

Comparative Cytotoxicity of Doxorubicin (B1662922) Conjugates

Studies comparing doxorubicin (Dox) conjugated to linear and branched PEG linkers have shown that while all PEGylated forms are less toxic than free doxorubicin, the branched structures can still maintain potent anticancer activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values from a study on B16F10 melanoma cells.

CompoundIC50 (µg/mL Dox equivalent)Fold change vs. Free Dox
Free Doxorubicin0.24[1]1
Linear PEG(5kDa)-GFLG-Dox> 2.0[1]> 8.3
Branched PEG(10kDa)-GLFG-Dox> 2.0[1]> 8.3

It is important to note that while the IC50 values for the PEGylated versions were significantly higher than free doxorubicin, the in vivo antitumor activity of the branched PEG conjugate was among the most effective, highlighting the importance of considering both in vitro and in vivo data.[1]

In Vivo Performance: Superior Pharmacokinetics and Tumor Accumulation

The primary advantage of using branched PEG linkers like this compound lies in their ability to significantly improve the in vivo pharmacokinetic profile of a drug. The globular structure of branched PEGs leads to a larger hydrodynamic radius compared to linear PEGs of similar molecular weight, which in turn reduces renal clearance and prolongs circulation time.

Comparative Pharmacokinetics of PEGylated Payloads

Preclinical studies have consistently demonstrated the superior pharmacokinetic profile of branched PEG conjugates over their linear counterparts. This extended circulation half-life allows for greater accumulation of the drug in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

ParameterLinear PEG ConjugateBranched PEG Conjugate
Plasma Half-life ShorterLonger[2]
Area Under the Curve (AUC) LowerHigher
Renal Clearance HigherLower
Tumor Accumulation GoodEnhanced[1]

While specific half-life data for this compound is not yet published, studies on other branched PEG systems provide strong evidence for its potential to significantly extend the circulation time of conjugated therapeutics. For instance, pegylated liposomal doxorubicin, which utilizes a branched PEG configuration, exhibits an elimination half-life of 20-30 hours in animals and 30-90 hours in humans, a dramatic increase compared to free doxorubicin.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of PEGylated compounds on a cancer cell line.

  • Cell Seeding: Seed cancer cells (e.g., B16F10) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds (e.g., free drug, linear PEG-drug, branched PEG-drug) in the cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.

  • Formazan (B1609692) Formation: Incubate the plate for an additional 4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting cell viability against the logarithm of the compound concentration.

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical procedure for evaluating the pharmacokinetic profile of a PEGylated compound in a murine model.

  • Animal Acclimatization: Acclimatize male BALB/c mice (6-8 weeks old) for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., radiolabeled linear PEG or branched PEG conjugate) via a single intravenous (IV) injection into the tail vein. The dosage will depend on the specific compound and study design.

  • Blood Sampling: Collect blood samples (approximately 20-30 µL) at predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr) via retro-orbital or saphenous vein bleeding. A terminal blood sample can be collected via cardiac puncture.

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood samples to separate the plasma.

  • Compound Quantification: Quantify the concentration of the compound in the plasma samples using a suitable analytical method, such as an enzyme-linked immunosorbent assay (ELISA) for protein conjugates or liquid chromatography-mass spectrometry (LC-MS) for small molecule conjugates. For radiolabeled compounds, a gamma counter can be used.

  • Pharmacokinetic Analysis: Plot the plasma concentration of the compound versus time. Use pharmacokinetic modeling software to calculate key parameters, including elimination half-life (t½), area under the concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd).

Visualizing the Rationale and Process

Enhanced Permeability and Retention (EPR) Effect

The prolonged circulation of drug carriers functionalized with this compound enhances their accumulation in tumor tissues through the EPR effect. This passive targeting mechanism is a cornerstone of nanomedicine-based cancer therapy.

EPR_Effect cluster_blood_vessel Blood Vessel cluster_tumor_tissue Tumor Tissue Drug Carrier Drug Carrier (Branched PEG) Leaky Vasculature Drug Carrier->Leaky Vasculature Extravasation Tumor Cells Tumor Cells Drug Release Drug Release Drug Release->Tumor Cells Drug Action Leaky Vasculature->Drug Release Accumulation (Poor Lymphatic Drainage)

Caption: The EPR effect facilitates the accumulation of branched PEG drug carriers in tumors.

Doxorubicin's Mechanism of Action

As a common payload for drug delivery systems, doxorubicin exerts its anticancer effects through multiple mechanisms, primarily by interfering with DNA replication in cancer cells.

Doxorubicin_Pathway Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoisomeraseII Topoisomerase II Dox->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Generation DNA_Damage DNA Damage DNA->DNA_Damage TopoisomeraseII->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin induces cancer cell death via DNA damage and oxidative stress.

Experimental Workflow for Performance Comparison

A logical workflow is essential for the systematic evaluation and comparison of different PEG linker technologies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Linear & Branched PEG-Drug Conjugates Characterization Physicochemical Characterization Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity CellularUptake Cellular Uptake Studies Cytotoxicity->CellularUptake AnimalModel Tumor Xenograft Animal Model CellularUptake->AnimalModel PK Pharmacokinetic Study AnimalModel->PK Biodistribution Biodistribution Study PK->Biodistribution Efficacy Antitumor Efficacy Study Biodistribution->Efficacy

Caption: A workflow for comparing linear and branched PEG-drug conjugates.

References

Characterization of Amino-Tri-(m-PEG4-ethoxymethyl)-methane Bioconjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The conjugation of biomolecules with polyethylene (B3416737) glycol (PEG) is a widely utilized strategy in drug development to enhance therapeutic properties. Amino-Tri-(m-PEG4-ethoxymethyl)-methane, a trivalent PEG linker, offers a unique platform for creating well-defined, multi-functional bioconjugates. Comprehensive characterization of these conjugates is critical to ensure their identity, purity, homogeneity, and stability. This guide provides a comparative overview of key analytical techniques for the characterization of these specific bioconjugates, complete with experimental protocols and supporting data for researchers, scientists, and drug development professionals.

Comparison of Key Characterization Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound bioconjugates. The choice of technique depends on the specific information required, such as molecular weight, degree of PEGylation, purity, and structural integrity.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.- Precise molecular weight of the conjugate- Degree of PEGylation- Heterogeneity of the sample- Identification of PEGylation sites (with MS/MS)[1][2]- High accuracy and sensitivity- Provides detailed structural information[3]- Polydispersity of PEG can complicate spectra- Complex data analysis for heterogeneous samples[1][2]
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.- Purity and presence of aggregates- Apparent molecular weight- Separation of unreacted protein and PEG[]- Robust and widely used method- Good for assessing aggregation[5]- Limited resolution for species with similar hydrodynamic radii- May not separate isomers[6]
Ion-Exchange Chromatography (IEX) Separates molecules based on their net surface charge.- Separation of PEGylated species with different degrees of PEGylation- Resolution of positional isomers[][7]- High-resolution separation of isoforms- Can be used for purification and analysis[6]- Performance can be affected by the shielding effect of PEG chains[]
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.- Separation of PEGylated species from unreacted protein- Complementary to IEX and SEC[][8]- Can separate species with minor differences in hydrophobicity- Lower capacity and resolution compared to IEX- Free PEG can interfere with the separation[][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.- Quantification of the degree of PEGylation- Structural integrity of the protein after conjugation- Information on the PEG linker itself[10][11]- Non-destructive- Provides detailed structural information in solution[12]- Lower sensitivity compared to MS- Complex spectra for large bioconjugates[13]
Light Scattering (LS) Measures the intensity of light scattered by molecules in solution.- Absolute molecular weight (SLS)- Hydrodynamic radius and polydispersity (DLS)- Detection of aggregates[14]- Non-invasive- Provides information on size and aggregation in solution[15]- Sensitive to dust and large aggregates- Interpretation can be complex for polydisperse samples

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific bioconjugate and available instrumentation.

Mass Spectrometry: MALDI-TOF for Molecular Weight Determination

Principle: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to determine the molecular weight of the intact bioconjugate.

Protocol:

  • Sample Preparation: Mix the purified bioconjugate solution (0.1 mg/mL in 30% acetonitrile (B52724) with 0.1% TFA) in a 1:1 ratio with a saturated matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (HCCA) or sinapinic acid in the same solvent).[16]

  • Spotting: Apply 1 µL of the mixture onto a MALDI target plate and allow it to air dry to form crystals (dried droplet method).[16]

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for high molecular weight compounds.[17][18] The instrument is typically calibrated with known protein standards.

  • Data Analysis: The resulting spectrum will show a series of peaks corresponding to the different PEGylated species. The mass difference between the peaks can be used to determine the number of attached trivalent PEG linkers.

Chromatography: Size-Exclusion HPLC (SEC-HPLC) for Purity and Aggregation Analysis

Principle: SEC-HPLC separates molecules based on their size in solution, allowing for the assessment of purity and the detection of high molecular weight aggregates.

Protocol:

  • System: An HPLC system equipped with a UV detector and a size-exclusion column (e.g., TSKgel G3000SWXL or similar).[5][19]

  • Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 300 mM arginine, pH 6.2.[20] The inclusion of a moderate concentration of salt (e.g., 150 mM NaCl) can help to reduce non-specific interactions with the column matrix.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[21]

  • Injection Volume: Inject 10-20 µL of the sample at a concentration of 1-5 mg/mL.

  • Detection: Monitor the elution profile at 280 nm for protein detection.

  • Analysis: The chromatogram will show peaks corresponding to the monomeric bioconjugate, as well as any high molecular weight aggregates or low molecular weight fragments.

NMR Spectroscopy: ¹H NMR for Degree of PEGylation

Principle: Proton NMR (¹H NMR) can be used to quantify the degree of PEGylation by comparing the integral of the characteristic PEG proton signal to a well-resolved protein proton signal.

Protocol:

  • Sample Preparation: Dissolve the lyophilized bioconjugate in a suitable deuterated solvent (e.g., D₂O) to a concentration of 5-10 mg/mL.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. The characteristic signal for the ethylene (B1197577) glycol protons of PEG typically appears as a sharp singlet around 3.6 ppm.[10]

  • Data Analysis: Integrate the PEG signal and a well-resolved aromatic proton signal from the protein (e.g., from tyrosine or phenylalanine residues, typically between 6.8 and 7.4 ppm). The ratio of these integrals, when corrected for the number of protons each signal represents, can be used to calculate the average number of trivalent PEG linkers per protein molecule.[11]

Visualizing Experimental Workflows and Relationships

The following diagrams illustrate the general workflow for bioconjugate characterization and the relationship between different analytical techniques.

experimental_workflow cluster_synthesis Bioconjugation cluster_purification Purification cluster_characterization Characterization Protein Protein Conjugation Conjugation Reaction Protein->Conjugation Linker This compound Linker->Conjugation Purification Chromatography (SEC, IEX, HIC) Conjugation->Purification Crude Product MS Mass Spectrometry Purification->MS Purified Conjugate Chrom Chromatography (SEC, IEX, RP-HPLC) Purification->Chrom NMR NMR Spectroscopy Purification->NMR LS Light Scattering Purification->LS

General workflow for the synthesis and characterization of bioconjugates.

logical_relationships cluster_primary Primary Characterization cluster_secondary In-depth Structural Analysis MW Molecular Weight & Degree of PEGylation Purity Purity & Aggregation Structure Structural Integrity Sites PEGylation Sites Size Hydrodynamic Size MS Mass Spectrometry MS->MW MS->Sites SEC SEC SEC->Purity IEX IEX IEX->MW NMR NMR NMR->MW NMR->Structure LS Light Scattering LS->Purity LS->Size

Relationship between characterization techniques and information obtained.

References

A Comparative Guide to the Mass Spectrometry Analysis of Amine-Reactive Trivalent PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of linker is paramount. The linker not only connects the functional components of the conjugate but also critically influences its solubility, stability, pharmacokinetics, and overall efficacy. This guide provides an objective comparison of the mass spectrometry analysis of products from reactions involving Amino-Tri-(m-PEG4-ethoxymethyl)-methane, a trivalent PEG linker, with other alternative linker architectures.

This compound is a branched linker featuring a central primary amine and three methoxy-terminated PEG4 arms.[1][2][3] This structure allows for the attachment of multiple molecules to a single point, offering advantages in drug loading and the creation of complex molecular architectures.[4][5] Its primary amine is reactive towards activated NHS esters or carboxylic acids in the presence of coupling agents.[6]

Performance Comparison with Alternative Linkers

The performance of this compound is best understood in comparison to other linker classes, particularly linear and other branched PEG linkers. The choice of linker architecture has a significant impact on the properties of the final conjugate.

Key Performance Indicators:

  • Drug-to-Antibody Ratio (DAR): For ADCs, achieving a homogenous and optimal DAR is crucial for therapeutic efficacy. Branched linkers like this compound can potentially increase the DAR compared to linear linkers when conjugated to a single attachment site on an antibody.[5]

  • Hydrophilicity and Solubility: The multiple PEG chains of branched linkers generally impart greater hydrophilicity compared to a linear PEG of similar molecular weight, which can improve the solubility and reduce aggregation of the bioconjugate.[7]

  • Steric Hindrance: The three-dimensional structure of branched linkers can create steric hindrance, which may influence the binding affinity of the targeting moiety or the enzymatic cleavage of the linker in cleavable designs.[5]

  • Pharmacokinetics: The hydrodynamic volume of a bioconjugate influences its circulation half-life. While it was initially thought that branched PEGs would have a significantly greater hydrodynamic volume than linear PEGs of the same total molecular weight, some studies have shown this difference to be minimal.[8]

Quantitative Data Summary

The following tables summarize key quantitative data comparing different linker architectures.

Linker ArchitectureKey FeatureImpact on ADC/PROTAC PerformanceMass Spectrometry Observation
This compound Trivalent, branched PEG4 armsAllows for higher drug loading at a single conjugation site. Increased hydrophilicity.A single mass shift corresponding to the entire linker mass (905.1 Da). Fragmentation may show losses of PEG units (44 Da).
Linear PEG Linkers (e.g., m-PEG12-NHS ester) Single PEG chainWell-defined length, predictable impact on hydrodynamics. May lead to lower DAR per attachment site.A single mass shift corresponding to the linker mass. Characteristic PEG fragmentation pattern.
Multi-arm PEG Linkers (e.g., 8-arm PEG-Maleimide) High number of reactive armsEnables high drug loading and the formation of hydrogels. Can lead to complex product mixtures.Broad distribution of peaks in the mass spectrum, often requiring charge-reduction techniques for analysis.[9][10][11]
Cleavable Linkers (e.g., Val-Cit) Contains an enzymatically cleavable bondAllows for controlled release of the payload inside the target cell.Mass spectrometry can be used to monitor cleavage by observing the mass of the released payload.
Non-cleavable Linkers (e.g., SMCC) Forms a stable bondPayload is released upon degradation of the antibody backbone.The linker and a single amino acid residue remain attached to the payload after proteolytic degradation.
Study FocusLinker TypeKey FindingReference
In Vitro Cytotoxicity of ADCsShort Branched Linker (similar to Tri-PEG4)Less potent (IC50 = 0.68 nM) compared to the longer branched linker ADC.[12]
In Vitro Cytotoxicity of ADCsLong Branched Linker (similar to Tri-PEG8)Significantly more potent (IC50 = 0.074 nM) than the short branched linker ADC.[12]
Hydrodynamic Volume ComparisonBranched vs. Linear PEGNo significant difference in viscosity radii between branched and linear PEG-proteins of the same total PEG molecular weight.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Conjugation of this compound to an Antibody via NHS Ester Chemistry

Objective: To covalently link the trivalent PEG linker to lysine (B10760008) residues on a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4-8.5

  • This compound

  • Payload with a terminal NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Payload-Linker Activation: In a separate reaction, couple the payload-NHS ester to the this compound in anhydrous DMSO. Use a slight molar excess of the linker.

  • Conjugation Reaction: Add the activated payload-linker solution to the antibody solution. A 5- to 20-fold molar excess of the activated linker over the antibody is a typical starting point.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add the quenching solution to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting ADC using an SEC column to remove excess payload-linker and other small molecules.[13]

  • Characterization: Analyze the purified ADC by mass spectrometry (MALDI-TOF or LC-MS) to determine the DAR and confirm the molecular weight.

Protocol 2: Mass Spectrometry Analysis of PEGylated Proteins by MALDI-TOF

Objective: To determine the average molecular weight and degree of PEGylation of the ADC.

Materials:

  • Purified ADC sample

  • MALDI Matrix: Sinapinic acid (for proteins >10 kDa) or α-cyano-4-hydroxycinnamic acid (CHCA) (for smaller molecules and peptides).[14][15]

  • Cationizing agent (optional, for PEG analysis): NaCl solution.[15]

  • Solvent: 50% acetonitrile (B52724) (ACN) with 0.1% trifluoroacetic acid (TFA).[15]

  • MALDI-TOF Mass Spectrometer.

Procedure:

  • Sample Preparation: Dissolve the purified ADC in the ACN/TFA solvent to a concentration of approximately 1 mg/mL.

  • Matrix Preparation: Prepare a saturated solution of the chosen matrix in the same solvent.

  • Spotting: Mix the ADC solution with the matrix solution at a ratio of approximately 1:10 (sample:matrix). For PEGylated samples, a three-component mix of matrix, NaCl, and sample (e.g., 10:1:1) can be used.[16]

  • Drying: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • Mass Spectrometry Analysis: Load the target plate into the MALDI-TOF instrument. Acquire the mass spectrum in linear positive ion mode.[14] The laser power should be adjusted to be just above the ionization threshold.[15]

  • Data Analysis: The resulting spectrum will show a series of peaks corresponding to the different numbers of PEGylated linkers attached to the antibody. The mass difference between the peaks will correspond to the mass of the payload-linker conjugate.

Visualizations

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Antibody Antibody Conjugation Conjugation Reaction Antibody->Conjugation Linker Amino-Tri-(m-PEG4...) + Payload-NHS Linker->Conjugation SEC Size Exclusion Chromatography Conjugation->SEC MS Mass Spectrometry (MALDI-TOF / LC-MS) SEC->MS DAR DAR Determination MS->DAR

Caption: A general workflow for the synthesis and characterization of ADCs.

Logical Relationship in PROTAC Function

PROTAC_Mechanism PROTAC PROTAC (Trivalent linker can be used to attach multiple ligands) POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination induces Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation POI Degradation Proteasome->Degradation mediates

Caption: The role of the linker in forming a ternary complex for PROTAC-mediated protein degradation.[1][17]

References

A Comparative Guide to the Structural Elucidation of Amino-Tri-(m-PEG4-ethoxymethyl)-methane: NMR Spectroscopy vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of complex molecules is paramount. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical methods for the structural elucidation of Amino-Tri-(m-PEG4-ethoxymethyl)-methane, a trifunctional PEG linker crucial in bioconjugation and drug delivery. Supported by predictive data and established experimental protocols, this document aims to assist in selecting the most appropriate analytical strategy for this class of compounds.

This compound (C₄₀H₈₀N₄O₁₈, MW: 905.1 g/mol ) possesses a central amine core from which three identical polyethylene (B3416737) glycol (PEG) arms extend. Each arm consists of four repeating ethylene (B1197577) glycol units, capped with an ethoxymethyl ether. This defined, multi-arm structure necessitates robust analytical techniques to confirm its identity, purity, and structural integrity.

At the Forefront: NMR Spectroscopy for Unambiguous Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, stands as a powerful, non-destructive technique for the detailed structural analysis of this compound. It provides atom-level information, allowing for the verification of the core structure, the PEG repeat units, and the terminal functional groups.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the target molecule. These predictions are based on established chemical shift values for PEG and similar structural motifs.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂-N-~2.7 - 2.9Singlet6H
-O-CH₂-CH₂-O- (PEG backbone)~3.5 - 3.7Multiplet48H
-O-CH₂-O-~4.6 - 4.7Singlet6H
-O-CH₂-CH₃~3.4 - 3.6Quartet6H
-O-CH₂-CH₃~1.1 - 1.2Triplet9H
-C(CH₂O)₃-~3.4 - 3.5Singlet6H

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
-CH₂-N-~40 - 45
-O-CH₂-CH₂-O- (PEG backbone)~69 - 71
-O-CH₂-O-~95 - 100
-O-CH₂-CH₃~60 - 65
-O-CH₂-CH₃~14 - 16
-C(CH₂O)₃-~70 - 75
Quaternary Carbon~60 - 65

A crucial aspect to consider in the ¹H NMR of PEGylated compounds is the presence of ¹³C satellites. Due to the natural abundance of ¹³C (1.1%), the intense signal of the PEG backbone protons will be flanked by small satellite peaks resulting from ¹H-¹³C coupling. These should not be mistaken for impurities.

Alternative and Complementary Analytical Techniques

While NMR provides unparalleled structural detail, a multi-faceted approach employing other techniques can offer a more comprehensive characterization, particularly for assessing purity and molecular weight distribution.

Table 3: Comparison of Analytical Techniques for this compound Characterization

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed structural confirmation, functional group analysis, purity assessment (qNMR).Non-destructive, provides unambiguous structural information, quantitative.Lower sensitivity compared to MS, complex spectra for polydisperse samples.
MALDI-TOF MS Molecular weight determination, confirmation of successful synthesis.High sensitivity, rapid analysis, provides molecular weight distribution.Can be destructive, may not provide detailed structural information, fragmentation can occur.
SEC-HPLC Purity analysis, detection of aggregates or fragments, estimation of hydrodynamic volume.Robust, good for assessing polydispersity and high/low molecular weight impurities.Limited structural information, requires appropriate standards for molecular weight calibration.
RP-HPLC Purity analysis, separation of closely related impurities and starting materials.High resolving power for separating non-polar and polar impurities.May require derivatization for detection of compounds lacking a chromophore, complex method development.

Experimental Protocols

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Instrumentation: 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 (adjust for desired signal-to-noise).

  • Relaxation Delay (d1): 1-5 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): 10-12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 200-220 ppm.

MALDI-TOF Mass Spectrometry

Objective: To determine the molecular weight of this compound.

Instrumentation: MALDI-TOF Mass Spectrometer.

Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] or sinapinic acid [SA]) in a 1:1 mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water.

  • Sample Solution: Dissolve the sample in a suitable solvent (e.g., water or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Spotting: Mix the sample solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

Data Acquisition:

  • Acquire spectra in positive ion mode.

  • The laser intensity should be optimized to achieve good signal intensity while minimizing fragmentation.

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

Objective: To assess the purity and detect any high or low molecular weight impurities.

Instrumentation: HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD).

Chromatographic Conditions:

  • Column: A column suitable for the separation of polymers in the molecular weight range of the analyte (e.g., a silica-based column with a pore size of 100-300 Å).

  • Mobile Phase: A buffer solution such as 150 mM sodium phosphate, pH 7.0.

  • Flow Rate: 0.5-1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25-30 °C.

  • Injection Volume: 10-20 µL.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the structural elucidation of this compound.

structural_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Synthesis of Amino-Tri- (m-PEG4-ethoxymethyl)-methane Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Primary Confirmation MS MALDI-TOF MS Purification->MS MW Verification HPLC HPLC (SEC/RP) Purification->HPLC Purity Assessment Final_Structure Confirmed Structure & Purity NMR->Final_Structure MS->Final_Structure HPLC->Final_Structure

Caption: Workflow for the synthesis and structural elucidation of this compound.

nmr_vs_alternatives cluster_techniques Analytical Techniques cluster_data Data Output Analyte This compound NMR NMR (Structure, Purity) Analyte->NMR MS Mass Spec (Molecular Weight) Analyte->MS HPLC Chromatography (Purity, Aggregates) Analyte->HPLC NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data MS_Data Mass-to-Charge Ratio MS->MS_Data HPLC_Data Retention Time, Peak Area HPLC->HPLC_Data Interpretation Comprehensive Structural Confirmation & Purity Profile NMR_Data->Interpretation MS_Data->Interpretation HPLC_Data->Interpretation

Caption: Comparison of information obtained from NMR, MS, and HPLC for the target analyte.

A Researcher's Guide to Purity Assessment of Amino-Tri-(m-PEG4-ethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reliable and reproducible results. This is particularly true for complex molecules like Amino-Tri-(m-PEG4-ethoxymethyl)-methane, a trifunctional PEG linker crucial for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and targeted drug delivery systems. Impurities in this linker can lead to the formation of ill-defined products, compromise therapeutic efficacy, and potentially introduce immunogenicity.

This guide provides a comparative overview of the most effective analytical methods for assessing the purity of this compound. We will delve into the principles of each technique, present a comparative analysis of their strengths and weaknesses, and provide detailed experimental protocols to assist researchers in selecting and implementing the most appropriate methods for their quality control needs.

Comparative Analysis of Purity Assessment Methods

A multi-faceted analytical approach is often necessary for a comprehensive purity assessment of complex molecules like this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][2] The choice of method depends on the specific impurities being targeted, the required sensitivity, and the available instrumentation.[2]

Method Principle Strengths Weaknesses
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1] For PEG compounds, which lack a strong UV chromophore, detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are often used.[3][4]- High sensitivity and accuracy for quantification.[] - Can separate and quantify oligomers and isomers.[6] - Reproducible results when properly optimized.[]- Requires method development and optimization for each compound.[] - Gradient elution with Refractive Index (RI) detection is not viable.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule.[7][8] ¹H NMR is commonly used to determine molecular weight and purity.[7][9]- Provides detailed structural information. - Can be used for absolute quantification (qNMR) without a reference standard of the analyte. - Non-destructive technique.- Lower sensitivity compared to HPLC and MS. - Complex spectra for large or heterogeneous molecules.[7] - Correct assignment of peaks, including ¹³C satellite peaks, is crucial for accurate analysis.[7][8]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.[10] Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common.[10]- High sensitivity and specificity for impurity identification based on molecular weight.[2] - Can characterize the heterogeneity of PEG compounds.[11] - Can be coupled with liquid chromatography (LC-MS) for enhanced separation and identification.[11][12]- Quantification can be challenging without appropriate standards.[2] - Ion suppression effects can occur, impacting accuracy.[2] - Complex spectra due to the polydisperse nature of PEGs and multiple charge states.[10]

Experimental Protocols

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is highly effective for quantifying the purity of this compound and detecting non-UV active impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Charged Aerosol Detector (CAD)

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • This compound sample

  • Reference standard (for absolute quantification, if available)

Procedure:

  • Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the initial mobile phase conditions (e.g., 95:5 Water:ACN with 0.1% TFA).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • CAD Settings:

    • Nebulizer Temperature: 35 °C

    • Evaporation Temperature: 50 °C

    • Gas Flow: Follow manufacturer's recommendations.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Injector Dissolve->Injector Column C18 Column Injector->Column Detector CAD Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity (%) Integration->Purity

Fig 1. HPLC-CAD Experimental Workflow
Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy

¹H qNMR is a powerful primary method for determining the absolute purity of a sample by comparing the integral of an analyte proton signal to the integral of a certified internal standard with a known concentration.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a precise volume of the deuterated solvent (e.g., 0.75 mL) in a vial.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.

  • Data Analysis:

    • Integrate a well-resolved proton signal from the this compound (e.g., the methylene (B1212753) protons adjacent to the amino group) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis Weigh_Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Std Weigh Internal Standard Weigh_Std->Dissolve Acquire Acquire ¹H Spectrum (long D1) Dissolve->Acquire Integrate Integrate Signals (Sample & Standard) Acquire->Integrate Calculate Calculate Purity Integrate->Calculate

Fig 2. qNMR Experimental Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for identifying the molecular weights of the main component and any impurities, thus confirming the identity of the product and characterizing potential contaminants.

Instrumentation:

  • HPLC system

  • Mass Spectrometer (e.g., Q-TOF or Orbitrap for high resolution)

  • Reversed-Phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 0.1 mg/mL) in the initial mobile phase conditions.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% FA

    • Mobile Phase B: Acetonitrile with 0.1% FA

    • Gradient: Similar to the HPLC-CAD method, a gradient from 5% to 95% B is a good starting point.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • MS Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: m/z 100 - 2000

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Data Analysis:

    • Extract the mass spectra for the main peak and any impurity peaks.

    • Compare the observed molecular weights with the theoretical molecular weight of this compound and potential by-products (e.g., molecules with incomplete PEG chains).

LCMS_Relationship cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Output Separation Separation of Components Ionization Ionization Separation->Ionization Purity_Data Purity (from LC) Separation->Purity_Data Mass_Analysis Mass Analysis (m/z) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Identity_Data Identity (from MS) Detection->Identity_Data

Fig 3. Logical Relationship in LC-MS Analysis

Conclusion

Ensuring the purity of this compound is a critical step that significantly impacts the quality and performance of the final bioconjugates. A comprehensive analytical strategy employing a combination of HPLC for quantification, qNMR for absolute purity determination, and LC-MS for identity confirmation and impurity profiling is highly recommended. By implementing these robust analytical methods, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

A Head-to-Head Comparison: Amino-Tri-(m-PEG4-ethoxymethyl)-methane versus Traditional Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical determinant for the success of bioconjugation strategies. This guide provides an objective comparison of the novel trifunctional crosslinker, Amino-Tri-(m-PEG4-ethoxymethyl)-methane, against traditional amine-reactive crosslinkers, supported by experimental data and detailed protocols.

The advent of complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), has necessitated the development of advanced crosslinking reagents that offer more than a simple covalent bridge. This compound, a branched, PEGylated crosslinker, presents a significant advancement over conventional linear crosslinkers by enhancing solubility, stability, and pharmacokinetic profiles of the resulting conjugates. This guide will delve into a comparative analysis of its performance against established crosslinkers like Disuccinimidyl suberate (B1241622) (DSS) and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Performance Comparison: A Quantitative Overview

The trifunctional and PEGylated nature of this compound imparts several advantageous properties compared to traditional non-PEGylated, bifunctional crosslinkers. The following tables summarize key performance metrics.

Table 1: Physicochemical Properties

PropertyThis compoundDisuccinimidyl suberate (DSS)Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
Structure Branched, TrifunctionalLinear, HomobifunctionalLinear, Heterobifunctional
Molecular Weight 905.08 g/mol [1]368.35 g/mol 334.32 g/mol
Solubility in Aqueous Buffers High[2][3][4]Low (requires organic co-solvent like DMSO or DMF)[5]Low (requires organic co-solvent like DMSO or DMF)
Spacer Arm PEG-based, hydrophilicAlkyl-based, hydrophobicCyclohexane-based, hydrophobic

Table 2: Performance Characteristics in Bioconjugation

ParameterThis compoundTraditional Crosslinkers (DSS, SMCC)Key Advantages of this compound
Reaction Efficiency HighModerate to HighThe branched structure can lead to higher conjugation efficiency and allows for the attachment of multiple molecules.[][7]
Stability of Conjugate EnhancedStandardPEGylation protects against enzymatic degradation and can improve thermal stability.[8] The resulting amide bond is generally stable.[9][10][11]
Tendency for Aggregation LowHigherThe hydrophilic PEG chains reduce the propensity for aggregation of the bioconjugate.[12]
Immunogenicity ReducedPotential for immunogenic responseThe PEG moiety can mask epitopes on the biomolecule, reducing its recognition by the immune system.[8][13]
Pharmacokinetics Improved (longer circulation half-life)Shorter circulation half-lifeThe increased hydrodynamic radius due to the branched PEG structure reduces renal clearance.[][8]
Side Reactions MinimalNHS esters are prone to hydrolysis, especially at higher pH.[14]While the reactive amine can participate in standard side reactions, the overall bioconjugate benefits from the properties of the PEG spacer.

Experimental Protocols

To provide a practical context for the application of this compound, a detailed experimental protocol for its use in the synthesis of a Proteolysis-Targeting Chimera (PROTAC) is provided below. This protocol outlines a common strategy where the trifunctional amine serves as a core to link a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Protocol: Synthesis of a PROTAC using this compound as a Branched Linker

Materials:

  • This compound

  • Target Protein Ligand with a carboxylic acid functional group (e.g., for BRD4)

  • E3 Ligase Ligand with a carboxylic acid functional group (e.g., Pomalidomide derivative)

  • Amide coupling reagents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Reaction vessel and stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Procedure:

  • Activation of Ligand Carboxylic Acids:

    • In separate reaction vessels, dissolve the Target Protein Ligand (1.0 equivalent) and the E3 Ligase Ligand (1.0 equivalent) in anhydrous DMF.

    • To each vessel, add HATU (1.2 equivalents) and HOBt (1.2 equivalents).

    • Stir the mixtures at room temperature for 15-20 minutes to activate the carboxylic acids.

  • Stepwise Amide Coupling to this compound:

    • In a separate vessel, dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Slowly add the activated Target Protein Ligand solution to the solution of the trifunctional amine linker.

    • Add DIPEA (3.0 equivalents) to the reaction mixture and stir at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS to confirm the formation of the mono-conjugated intermediate.

    • Once the first coupling is complete, add the activated E3 Ligase Ligand solution to the reaction mixture.

    • Continue stirring at room temperature for another 2-4 hours, monitoring the formation of the final PROTAC molecule by LC-MS.

  • Purification and Characterization:

    • Upon completion of the reaction, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude PROTAC by preparative reverse-phase HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Visualizing the Concepts: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (Target Ligand - Linker - E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Target Protein Proteasome->Degradation Results in

Caption: Mechanism of PROTAC-mediated protein degradation.

experimental_workflow start Starting Materials - this compound - Target & E3 Ligands (with -COOH) step1 Step 1: Activation of Ligands (HATU, HOBt, DMF) start->step1 step2 Step 2: Sequential Amide Coupling (DIPEA, DMF) step1->step2 step3 Step 3: Purification (Preparative HPLC) step2->step3 end Final PROTAC Molecule step3->end characterization Characterization (LC-MS, NMR) end->characterization

Caption: Experimental workflow for PROTAC synthesis.

Conclusion

This compound offers significant advantages over traditional crosslinkers for advanced bioconjugation applications. Its branched, PEGylated structure contributes to enhanced solubility, stability, and improved pharmacokinetic profiles of the resulting bioconjugates. While the initial cost of this specialized linker may be higher, the potential for creating more effective and less immunogenic therapeutics, such as ADCs and PROTACs, justifies its consideration in modern drug development and research. The provided experimental protocol for PROTAC synthesis serves as a practical guide for harnessing the unique properties of this trifunctional crosslinker.

References

A Comparative Guide to Validating the Functional Activity of Amino-Tri-(m-PEG4-ethoxymethyl)-methane Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of functional assays to validate the activity of conjugates synthesized with Amino-Tri-(m-PEG4-ethoxymethyl)-methane, a trifunctional, PEG-based linker. Given its common application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this guide will focus on assays relevant to validating the efficacy of such constructs.[1][2][3][4] We will compare its performance characteristics with alternative linker technologies, supported by experimental data from analogous branched and linear PEG linkers. Detailed methodologies for key experiments are provided to aid in the design and execution of validation studies.

Introduction to this compound and its Role in Drug Conjugates

This compound is a branched, polyethylene (B3416737) glycol (PEG)-based linker featuring a central amine core with three PEG4 arms.[4] This trifunctional structure offers a unique architecture for the construction of complex bioconjugates, particularly PROTACs.[1][2][3] In a typical PROTAC, the linker connects a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase.[5] The proximity induced by the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5]

The choice of linker is critical to the success of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[6][7] Branched PEG linkers, like this compound, are thought to offer advantages over simple linear linkers by potentially providing a more favorable spatial orientation for the formation of a productive ternary complex.[8][9] The hydrophilic nature of the PEG chains can also enhance the solubility and pharmacokinetic properties of the resulting conjugate.[10]

Comparative Analysis of Functional Assays

A comprehensive validation of an this compound conjugate involves a suite of in vitro assays to determine its efficacy and mechanism of action. The primary assays include cytotoxicity assays to measure the functional consequence of target protein degradation, cellular uptake assays to ensure the conjugate can reach its intracellular target, and endosomal escape assays to verify that the conjugate can access the cytosolic ubiquitin-proteasome machinery.

Data Presentation: Quantitative Comparison of Linker Architectures
Parameter Linear PEG Linker Branched PEG Linker (Analogous to this compound) Reference
Hydrodynamic Radius (Rh) of Conjugate SmallerLarger[9]
In Vitro Cytotoxicity (IC50) Potentially higher (less steric hindrance)May be slightly lower due to steric effects[11]
Plasma Clearance FasterSlower[8]
Conjugate Aggregation Higher tendencyLower tendency[8]
Drug-to-Antibody Ratio (DAR) Achievable Limited by available sitesPotentially higher due to multiple attachment points[9]

Note: This table presents generalized data from studies comparing linear and branched PEG linkers in antibody-drug conjugates. The performance of a specific this compound conjugate will be dependent on the specific ligands and target protein.

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

To visually represent the key processes involved in the action and validation of this compound conjugates, the following diagrams have been generated using Graphviz (DOT language).

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC Amino-Tri-(m-PEG4-ethoxymethyl)- methane Conjugate (PROTAC) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI & E3 Ligase POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Facilitates Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades POI

Caption: Mechanism of action for a PROTAC utilizing a trifunctional linker.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Functional Assays A Synthesize Conjugate C Treat Cells with Conjugate A->C B Cell Culture B->C D Cytotoxicity Assay (e.g., MTT Assay) C->D E Cellular Uptake Assay (e.g., Confocal Microscopy) C->E F Endosomal Escape Assay (e.g., Galectin-9 Staining) C->F G Data Analysis D->G E->G F->G H Compare to Alternatives G->H

Caption: General experimental workflow for validating conjugate activity.

Endosomal_Escape_Pathway cluster_cell Cell cluster_extracellular Extracellular Space cluster_cytosol Cytosol Conjugate_out Conjugate Endosome Endosome Conjugate_out->Endosome Endocytosis Conjugate_in Conjugate Target_Engagement Target Engagement (e.g., Ternary Complex Formation) Conjugate_in->Target_Engagement Endosome->Conjugate_in Endosomal Escape

Caption: Cellular uptake and endosomal escape of the conjugate.

Experimental Protocols

Detailed methodologies for the key functional assays are provided below. These protocols are general guidelines and may require optimization for specific cell lines and conjugate concentrations.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in cell viability upon treatment with the conjugate suggests cytotoxic activity.

Materials:

  • Cells of interest

  • This compound conjugate

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the conjugate in complete culture medium. Remove the old medium from the cells and add the medium containing the conjugate. Include vehicle-only controls.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Uptake Assay (Confocal Microscopy)

This assay visualizes the internalization of a fluorescently labeled conjugate into cells.

Materials:

  • Fluorescently labeled this compound conjugate

  • Cells of interest

  • Glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Paraformaldehyde (PFA) for fixation (optional)

  • Nuclear stain (e.g., DAPI)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere.

  • Compound Treatment: Treat the cells with the fluorescently labeled conjugate at a desired concentration and incubate for various time points.

  • Washing: After incubation, wash the cells three times with ice-cold PBS to remove any non-internalized conjugate.

  • Fixation and Staining (Optional): Fix the cells with 4% PFA, permeabilize if necessary, and stain with a nuclear marker like DAPI.

  • Imaging: Image the cells using a confocal microscope with the appropriate laser lines and filters for the fluorescent label and DAPI.

  • Analysis: Analyze the images to determine the subcellular localization of the conjugate.

Protocol 3: Endosomal Escape Assay (Galectin-9 Puncta Formation)

This assay detects endosomal membrane damage, which is a prerequisite for the cytosolic delivery of the conjugate. Galectin-9 is a cytosolic protein that binds to exposed glycans on the inner leaflet of damaged endosomes, forming visible puncta.

Materials:

  • Cells expressing fluorescently tagged Galectin-9 (e.g., GFP-Galectin-9)

  • This compound conjugate

  • Glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed the Galectin-9 expressing cells onto glass-bottom dishes or chamber slides.

  • Compound Treatment: Treat the cells with the conjugate and incubate.

  • Live-Cell Imaging: Acquire time-lapse images of the cells using a confocal microscope to monitor the formation of fluorescent Galectin-9 puncta over time.

  • Analysis: Quantify the number and intensity of Galectin-9 puncta per cell to assess the extent of endosomal escape. An increase in puncta formation in treated cells compared to controls indicates endosomal membrane disruption.

References

Safety Operating Guide

Proper Disposal of Amino-Tri-(m-PEG4-ethoxymethyl)-methane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of Amino-Tri-(m-PEG4-ethoxymethyl)-methane, a multi-arm PEG derivative. Adherence to these protocols is essential for ensuring a secure working environment and maintaining compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your this compound. While structurally similar compounds are not classified as hazardous, variations in synthesis and purity can alter the hazard profile.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A flame-resistant lab coat

  • Closed-toe shoes

In the event of exposure, follow the first-aid measures outlined in the SDS immediately and seek medical attention if necessary.[1][2]

Hazardous Waste Determination

The first crucial step in the disposal process is to determine if the waste is hazardous. The generator of the waste is responsible for this characterization.[3][4][5][6][7] A waste is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4][6]

Based on available Safety Data Sheets for similar multi-arm PEG amine compounds, this compound is not expected to be classified as a hazardous substance.[1][8] However, this must be verified with the SDS for the specific product in use.

Step-by-Step Disposal Protocol

The following protocol is based on the assumption that the compound is non-hazardous, as indicated by data for similar molecules.

Step 1: Waste Segregation

Properly segregate waste at the point of generation. Do not mix this compound waste with incompatible materials. For instance, acids should be kept separate from bases.[9]

Step 2: Container Selection and Labeling

  • Solid Waste: Collect solid this compound waste in a clearly labeled, compatible container.

  • Liquid Waste: Use a dedicated, leak-proof, and clearly labeled container for liquid waste containing this compound. The container must be kept closed except when adding waste.[9]

The label must include the full chemical name, "this compound Waste," and the accumulation start date.[9]

Step 3: Waste Disposal

For small quantities (typically less than 5-10 grams) of what is determined to be non-hazardous waste:

  • Dissolution: Dissolve the solid material in water or another suitable solvent.

  • Neutralization: Adjust the pH of the aqueous solution to neutral (pH 7).

  • Collection: Transfer the neutralized aqueous solution to a designated non-hazardous aqueous waste container.

For larger quantities, or if the waste is determined to be hazardous based on the specific SDS or institutional guidelines, disposal must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9] Do not dispose of this chemical down the drain.[9]

Decontamination and Spill Cleanup

Decontamination of Empty Containers:

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., water or ethanol).[9][10]

  • Rinsate Collection: The first rinsate should be collected and disposed of as chemical waste. Subsequent rinsates of a non-hazardous material can often be disposed of down the drain, but always check local regulations.[9]

  • Final Disposal: After triple-rinsing and allowing the container to air dry, deface the original label and dispose of it as regular laboratory glass or plastic waste.[9][10]

Spill Cleanup:

  • Safety First: Ensure the area is well-ventilated and wear appropriate PPE.

  • Containment: For liquid spills, absorb the material with vermiculite, dry sand, or another non-combustible absorbent material.[8] For solid spills, carefully sweep up the material to avoid generating dust.[8][11]

  • Collection: Place the collected spill cleanup materials into a sealed, labeled container for disposal as chemical waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent and cleaning agents.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_assessment Hazard Assessment cluster_disposal Disposal Path start Start: Waste Generation sds Consult Specific SDS start->sds ppe Wear Appropriate PPE sds->ppe determination Hazardous Waste Determination ppe->determination non_hazardous Non-Hazardous Waste Protocol determination->non_hazardous No hazardous Hazardous Waste Protocol determination->hazardous Yes dissolve Dissolve in Water non_hazardous->dissolve ehs Contact EHS/Licensed Contractor hazardous->ehs neutralize Neutralize to pH 7 dissolve->neutralize aqueous_waste Collect in Aqueous Waste Container neutralize->aqueous_waste end End: Proper Disposal aqueous_waste->end ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Amino-Tri-(m-PEG4-ethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate safety, handling, and disposal protocols for Amino-Tri-(m-PEG4-ethoxymethyl)-methane. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound in the public domain, this guidance is based on information for structurally related PEGylated and amino-methane compounds. It is imperative to consult the supplier-specific SDS upon receipt of the material and to conduct a thorough risk assessment before commencing any work.

Immediate Safety Precautions

When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure a safe laboratory environment. The following PPE is recommended based on guidelines for similar chemical structures.

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1] Disposable nitrile gloves are suitable for short-term protection against a broad range of chemicals.[2]

  • Eye Protection: Use chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard.[2] A face shield may be necessary if there is a risk of splashing.[3][4]

  • Skin and Body Protection: A standard laboratory coat should be worn to protect clothing.[1] For larger quantities or in case of a spill, consider more comprehensive protective clothing.[3] Ensure shoes cover the entire foot (closed-toe and closed-heel).[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work in a well-ventilated area, preferably a fume hood.[3] If ventilation is inadequate, a respirator may be required.[2]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE and spill containment materials, readily available.

  • Handling:

    • Avoid direct contact with the skin and eyes.[5]

    • Do not inhale dust or aerosols.[5]

    • Weigh and handle the compound in a fume hood to minimize inhalation exposure.

    • Avoid creating dust.[6]

    • Wash hands thoroughly after handling.[3]

  • Storage:

    • Store in a tightly sealed, clearly labeled container.[1][6]

    • Keep in a cool, dry, and well-ventilated area.[7]

    • Recommended storage temperature is -20°C.[8]

    • Avoid heat and strong oxidizing agents.[5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Collection:

    • Collect waste in a designated, labeled, and sealed container that is chemically compatible.[1][6]

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Contamination Assessment:

    • If the compound is mixed with hazardous substances, the entire mixture must be treated as hazardous waste according to the regulations for the hazardous component.[1][6]

  • Disposal Route:

    • For both small and large quantities, disposal should be handled by a licensed chemical waste disposal contractor.[1]

    • Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.[1]

    • Never pour this chemical down the drain.[6]

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]

Chemical and Physical Properties

PropertyValueSource
CAS Number 1428661-67-9[10]
Molecular Formula C40H80N4O18[10][11]
Molecular Weight 905.1 g/mol [10][11]
Purity ≥95-98%[10][11]
Solubility Soluble in Water, DMSO, DCM, DMF[8]
Storage Temperature -20°C[8]

Below is a workflow diagram illustrating the key safety and handling decisions for this compound.

start Start: Handling this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe handling Handling Procedure: - Work in a fume hood - Avoid dust/aerosol generation - Avoid contact and inhalation ppe->handling storage Storage: - Tightly sealed container - Cool, dry, well-ventilated area - Store at -20°C handling->storage disposal_prep Prepare for Disposal: - Collect in a labeled, sealed container handling->disposal_prep is_contaminated Is the waste contaminated with a hazardous substance? disposal_prep->is_contaminated hazardous_waste Treat as Hazardous Waste: Follow disposal guidelines for the contaminating substance is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose as Chemical Waste: Consult EHS for collection by a licensed waste disposal contractor is_contaminated->non_hazardous_waste No end End hazardous_waste->end non_hazardous_waste->end

Caption: Workflow for safe handling and disposal of this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。